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  • Product: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one
  • CAS: 62024-31-1

Core Science & Biosynthesis

Foundational

Synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

: A Comprehensive Technical Guide Executive Summary The synthesis of β -amino ketones, specifically 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CAS 174875-31-1)[1], presents unique challenges in controlling chemoselectivity...

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Author: BenchChem Technical Support Team. Date: March 2026

: A Comprehensive Technical Guide

Executive Summary

The synthesis of β -amino ketones, specifically 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CAS 174875-31-1)[1], presents unique challenges in controlling chemoselectivity and avoiding over-alkylation. As a Senior Application Scientist, I approach this synthesis not merely as a sequence of reactions, but as a carefully orchestrated system of electronic and steric controls. This whitepaper details a highly robust, self-validating synthetic workflow leveraging the Weinreb amide methodology to construct the target β -amino ketone with high fidelity.

Retrosynthetic Analysis and Strategy Selection

When designing a route to 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one, one might initially consider the direct alkylation of 2-lithio-N-Boc-pyrrolidine with phenacyl bromide ( α -bromoacetophenone). However, this approach is fundamentally flawed. Phenacyl bromide is an ambident, highly enolizable electrophile; reacting it with a strong nucleophile like a lithiated pyrrolidine inevitably leads to competitive O-alkylation, proton transfer (enolate formation), and Darzens-type epoxide formation.

To ensure absolute chemoselectivity, we must invert the polarity of the disconnection. By utilizing N-Boc-pyrrolidine-2-acetic acid (N-Boc-homoproline)[2] as the electrophilic partner and phenylmagnesium bromide as the nucleophile, we eliminate enolization side-reactions. To prevent the Grignard reagent from over-adding to the resulting ketone (forming a tertiary alcohol), we employ the classic Nahm-Weinreb protocol[3]. Converting the carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide) ensures that the addition of the Grignard reagent forms a stable, five-membered metal chelate that only collapses to the ketone upon aqueous workup[4].

R Target 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (Target) BocKetone N-Boc-β-amino ketone (Intermediate) Target->BocKetone Deprotection Weinreb Weinreb Amide (Acylating Agent) BocKetone->Weinreb Grignard Addition HomoPro N-Boc-homoproline (Starting Material) Weinreb->HomoPro Amidation

Retrosynthetic workflow for 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific workup conditions that inherently purify the intermediate, minimizing the need for extensive chromatography.

Step 2.1: Synthesis of the Weinreb Amide

Objective: Convert N-Boc-homoproline to N-Boc-pyrrolidine-2-N-methoxy-N-methylacetamide. Causality: We utilize EDC·HCl and HOBt rather than converting the acid to an acid chloride. Acid chlorides of N-Boc protected amino acids are prone to degradation and cyclization (e.g., forming Leuchs' anhydride-like species). EDC/HOBt provides mild, neutral activation that preserves the integrity of the Boc group and any stereocenters.

  • Activation: Dissolve N-Boc-pyrrolidine-2-acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 15 minutes to form the active OBt-ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 eq). The excess base is required to neutralize both the hydroxylamine salt and the EDC hydrochloride.

  • Validation & Workup: Stir for 12 hours. The reaction is self-indicating; the disappearance of the starting acid can be tracked via TLC (Ninhydrin stain). Quench with 1M aqueous HCl to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO3​ to remove residual HOBt. Dry the organic layer over Na2​SO4​ and concentrate to yield the Weinreb amide, typically pure enough for the next step.

Step 2.2: Grignard Addition

Objective: Form 1-Phenyl-2-(N-Boc-pyrrolidin-2-yl)ethan-1-one. Causality: The reaction must be kept at 0 °C during addition to stabilize the tetrahedral magnesium chelate. If the temperature rises too high, the chelate may prematurely collapse, exposing the ketone to a second equivalent of Grignard reagent.

  • Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Slowly add Phenylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise over 15 minutes. A slight excess is used to account for any adventitious moisture.

  • Quench & Isolate: Stir at 0 °C for 2 hours. Carefully quench the reaction at 0 °C by adding saturated aqueous NH4​Cl . This mildly acidic quench hydrolyzes the magnesium chelate, releasing the free ketone without cleaving the Boc group. Extract with ethyl acetate, wash with brine, dry, and purify via short-plug silica gel chromatography (Hexanes/EtOAc) to isolate the pure N-Boc- β -amino ketone.

M A Weinreb Amide C Tetrahedral Metal Chelate (Stable Intermediate) A->C Nucleophilic Attack B PhMgBr B->C Mg2+ Coordination E Ketone Product C->E Collapse D Aqueous Quench D->E Hydrolysis

Mechanistic pathway of Grignard addition to a Weinreb amide.

Step 2.3: Boc Deprotection and Salt Formation

Objective: Yield 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride. Causality: We use 4M HCl in anhydrous dioxane rather than aqueous HCl or Trifluoroacetic acid (TFA). Aqueous acids complicate the isolation of the highly water-soluble product. Anhydrous HCl in dioxane cleanly cleaves the Boc group (releasing isobutylene and CO2​ ) and directly precipitates the product as a stable, easy-to-handle hydrochloride salt.

  • Deprotection: Dissolve the N-Boc-ketone in a minimal amount of dry DCM. Add 4M HCl in dioxane (10.0 eq).

  • Isolation: Stir at room temperature for 2 hours. The product will often begin to precipitate as a white solid.

  • Purification: Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove any non-polar impurities. Filter and dry under high vacuum to afford the target compound as a pristine white hydrochloride salt[1].

Quantitative Data & Analytical Characterization

To ensure reproducibility across different scales of synthesis, the following table summarizes the optimized stoichiometric ratios, thermodynamic parameters, and expected yields for the workflow.

StepTransformationReagents & StoichiometryTemp (°C)Time (h)Expected Yield (%)
1 AmidationN-Boc-homoproline (1 eq), NHMe(OMe)·HCl (1.2 eq), EDC (1.2 eq)251285 - 90
2 Grignard AdditionWeinreb Amide (1 eq), PhMgBr (1.5 eq)0 to 25275 - 85
3 DeprotectionN-Boc-ketone (1 eq), 4M HCl/Dioxane (10 eq)252> 95

References

  • Accela ChemBio Product Catalog. "1341974-27-3 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid (Contains CAS 174875-31-1 Reference)." Accela ChemBio. 1

  • Zhao, X., et al. "Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid." European Journal of Medicinal Chemistry, 2005. 2

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22 (39), 3815-3818. 3

  • Davis, F. A., et al. "Asymmetric synthesis of syn-alpha-substituted beta-amino ketones by using sulfinimines and prochiral Weinreb amide enolates." Organic Letters, 2007, 9 (12), 2413-2416. 4

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel compound 1-Phenyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel compound 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. While experimental data for this specific molecule is not extensively available in public literature, this document outlines the authoritative, field-proven methodologies for the precise determination of its key characteristics. By leveraging data from structurally similar compounds and detailing robust experimental protocols, this guide serves as an essential resource for researchers engaged in the development and characterization of new chemical entities. We will explore the core principles behind the experimental determination of melting point, boiling point, solubility, pKa, and lipophilicity (LogP), providing both theoretical grounding and practical, step-by-step workflows.

Introduction and Molecular Overview

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a chemical entity of interest in contemporary drug discovery and development. Its structure, featuring a phenyl group, a ketone, and a pyrrolidine ring, suggests potential applications where modulation of biological targets is desired. A thorough understanding of its physicochemical properties is paramount for its advancement from a laboratory curiosity to a viable therapeutic candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Table 1: Computed Physicochemical Properties of 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one

PropertyValueSource
Molecular FormulaC12H15NOPubChem[1]
Molecular Weight189.25 g/mol PubChem[1]
XLogP3-AA (Computed)2.2PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count3PubChem[1]
Topological Polar Surface Area20.3 ŲPubChem[1]

Note: The data presented in Table 1 is computationally derived and serves as an initial estimation. Experimental verification is crucial for accurate characterization.

Melting Point: A Critical Indicator of Purity and Stability

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range, making it a reliable indicator of purity. Impurities typically lead to a depression and broadening of the melting point range.

Expected Melting Point Range

While no experimental melting point for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is publicly documented, we can look to a structurally related compound, α-Pyrrolidinovalerophenone (α-PVP), for which the hydrochloride salt has a reported melting point of 161.3°C[2]. This suggests that the free base of our target compound will likely be a solid at room temperature, and its hydrochloride salt would be expected to have a defined melting point.

Experimental Determination of Melting Point

The determination of a melting point is a fundamental technique in organic chemistry. The following protocol outlines the use of a modern melting point apparatus.

Protocol 2.2.1: Melting Point Determination using a Digital Apparatus

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to obtain an approximate melting point range. This initial, less precise measurement helps in optimizing the subsequent, more accurate determination.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute) as the expected melting point is approached.

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Boiling Point: Characterizing the Liquid State

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a key characteristic of volatile compounds.

Predicted Boiling Point

For the related compound prolintane, which shares structural similarities, a boiling point of 153°C at 16 mmHg has been reported[3][4]. This suggests that 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is likely to be a high-boiling liquid or a low-melting solid.

Experimental Determination of Boiling Point

For small sample quantities, the Thiele tube method is a classic and effective technique for boiling point determination.

Protocol 3.2.1: Boiling Point Determination using the Thiele Tube Method

  • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.

  • Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Suspend the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

  • Recording: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.

G A Prepare Sample in Test Tube B Insert Inverted Capillary A->B C Assemble with Thermometer B->C D Suspend in Thiele Tube C->D E Heat Gently D->E F Observe Bubble Stream E->F G Remove Heat F->G H Record Temperature at Liquid Re-entry G->H

Caption: Thiele Tube Method for Boiling Point.

Aqueous Solubility: A Cornerstone of Bioavailability

Solubility, the ability of a substance to dissolve in a solvent, is a critical determinant of a drug's bioavailability. Poor aqueous solubility can significantly hinder a compound's therapeutic efficacy.

Factors Influencing Solubility

The solubility of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one will be influenced by its crystalline structure (for solids), its pKa, and the pH of the aqueous medium. As a basic compound, its solubility is expected to be higher at lower pH values where it exists in its protonated, more polar form.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol 4.2.1: Shake-Flask Method for Solubility Determination

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Shake-Flask Solubility Determination Workflow.

Ionization Constant (pKa): Predicting Behavior in Physiological Environments

The pKa is a measure of the strength of an acid or base. For a basic compound like 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, the pKa of its conjugate acid indicates the pH at which the compound is 50% ionized and 50% non-ionized. This is crucial for predicting its absorption and distribution in the body, as the ionized form is generally more water-soluble but less able to cross lipid membranes.

Predicted pKa

The predicted pKa for the structurally related compound prolintane is 10.62[3]. This suggests that our target compound is also a weak base.

Experimental Determination of pKa

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

Protocol 5.2.1: pKa Determination by Potentiometric Titration

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Specifically, the pH at the half-equivalence point is equal to the pKa.

Lipophilicity (LogP): Gauging Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid (non-polar) versus an aqueous (polar) phase. It is a key predictor of a drug's ability to cross cell membranes.

Predicted LogP

The computed XLogP3-AA for 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one is 2.2[1], indicating a moderate degree of lipophilicity.

Experimental Determination of LogP

The shake-flask method is the traditional approach, but reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster and more efficient alternative for determining LogP.

Protocol 6.2.1: LogP Determination by RP-HPLC

  • Standard Selection: Choose a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

  • Chromatographic Conditions: Develop an isocratic RP-HPLC method using a suitable column (e.g., C18) and a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Retention Time Measurement: Inject the standard compounds and the test compound onto the HPLC system and record their retention times.

  • Calibration Curve: Plot the logarithm of the capacity factor (k') of the standard compounds against their known LogP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

  • LogP Calculation: Determine the capacity factor of the test compound and use the calibration curve to interpolate its LogP value.

Conclusion

The physicochemical properties of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one are fundamental to its potential as a drug candidate. While direct experimental data is currently sparse, this guide provides the necessary framework for its comprehensive characterization. The detailed protocols for determining melting point, boiling point, solubility, pKa, and LogP are based on established, reliable methodologies that will yield the high-quality data required for informed decision-making in drug development. It is strongly recommended that these experimental determinations be carried out to build a robust data package for this promising compound.

References

  • Safrole. (n.d.). a-PVP. Retrieved from [Link]

  • ChemBK. (n.d.). Prolintan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14592, Prolintane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11095393, Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-. Retrieved from [Link]

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Foundational

A Technical Guide to 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one: Identification, Synthesis, and Scientific Context

This document provides a comprehensive technical overview of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a compound of interest for researchers in chemical synthesis and drug development. Distinguishing this molecule from i...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a compound of interest for researchers in chemical synthesis and drug development. Distinguishing this molecule from its more widely known positional isomer is critical for accurate research and regulatory compliance. This guide clarifies its unique identification, proposes a logical synthetic pathway, outlines expected analytical characteristics, and places the molecule within the broader context of medicinal chemistry.

Critical Identification: The Distinction Between Pyrrolidin-1-yl and Pyrrolidin-2-yl Isomers

A primary challenge in the study of this compound is its frequent confusion with its positional isomer, 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one. The point of attachment on the pyrrolidine ring fundamentally alters the molecule's chemical nature, stereochemistry, and biological activity.

  • 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (The Subject of this Guide): The phenylethanone moiety is connected at the C2 position of the pyrrolidine ring. This creates a chiral center at the point of attachment, meaning the compound can exist as (R) and (S) enantiomers.

  • 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one (Positional Isomer): The phenylethanone moiety is connected to the nitrogen atom (N1) of the pyrrolidine ring. This compound is achiral and is the core structure for a class of synthetic cathinones, including α-PVP.[1]

The structural distinction is illustrated below.

G cluster_0 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (Target Compound) cluster_1 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one (Positional Isomer) mol1 label1 Attachment at C2 Introduces Chirality mol2 label2 Attachment at N1 Achiral

Caption: Structural comparison of the C2 and N1 substituted isomers.

Chemical Abstract Service (CAS) Number and Identifiers

For unambiguous identification, the CAS number is paramount. The correct CAS number for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is 62024-31-1 .[2] It is crucial to use this specific identifier in all database searches and procurement activities.

IdentifierValueSource
CAS Number 62024-31-1BLDpharm[2]
IUPAC Name 1-Phenyl-2-(pyrrolidin-2-yl)ethanone---
Molecular Formula C₁₂H₁₅NO---
Molecular Weight 189.25 g/mol PubChem[3]
Synonyms N/A---

Note: Data for the more common isomer, 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one, is often misattributed. Its correct CAS number is 2218-15-7.[3]

Registration and Regulatory Landscape

As of this guide's publication, 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CAS 62024-31-1) is not widely listed in major regulatory inventories such as those maintained by the EPA (DSSTox) or ECHA. Its primary availability is as a research and development chemical from specialized suppliers.

Conversely, its isomer, 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one , and its derivatives (e.g., α-PVP) are potent stimulants and are classified as controlled or illegal substances in numerous countries.[1] This stark regulatory difference underscores the importance of precise analytical confirmation of the isomer's identity before conducting any research to ensure compliance and safety.

Proposed Synthetic Pathway and Methodological Rationale

A direct, documented synthesis for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is not prevalent in peer-reviewed literature. However, a logical and robust synthetic route can be designed based on established organometallic and coupling chemistries. The key challenge is the selective formation of the C-C bond at the C2 position of the pyrrolidine ring.

A plausible approach involves the acylation of a suitably protected 2-lithiopyrrolidine with a benzoyl derivative.

SynthesisWorkflow start N-Boc-Pyrrolidine (Starting Material) step1 Deprotonation at C2 (sec-BuLi/TMEDA) start->step1 intermediate1 2-Lithio-N-Boc-Pyrrolidine (Organometallic Intermediate) step1->intermediate1 step2 Acylation (Benzoyl Chloride) intermediate1->step2 intermediate2 N-Boc-1-Phenyl-2- (pyrrolidin-2-yl)ethan-1-one step2->intermediate2 step3 Deprotection (Trifluoroacetic Acid) intermediate2->step3 product 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (Final Product) step3->product

Caption: Proposed synthetic workflow for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system. Successful formation of the intermediate at each stage can be confirmed by Thin Layer Chromatography (TLC) and the final product by full spectroscopic analysis.

Step 1: Generation of the Organometallic Intermediate

  • System Preparation: A flame-dried, three-neck round-bottom flask under an inert argon atmosphere is charged with anhydrous N,N,N',N'-Tetramethylethylenediamine (TMEDA) and dry diethyl ether.

  • Substrate Addition: Add N-Boc-pyrrolidine (1.0 eq) to the flask. The Boc (tert-Butoxycarbonyl) group is chosen for its stability to strongly basic conditions and its ease of removal under acidic conditions.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-Butyllithium (sec-BuLi) (1.1 eq) dropwise over 30 minutes. The use of sec-BuLi in the presence of the TMEDA ligand is a well-established method for the directed deprotonation at the C2 position of N-Boc-pyrrolidine.

  • Stirring: Maintain the reaction at -78 °C for 3 hours to ensure complete formation of the 2-lithio intermediate.

Step 2: Acylation

  • Reagent Addition: While maintaining the temperature at -78 °C, add a solution of Benzoyl Chloride (1.2 eq) in dry diethyl ether dropwise. This electrophile will be attacked by the nucleophilic carbon at the C2 position.

  • Warming: Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification of Protected Intermediate

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Perform a liquid-liquid extraction with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product (N-Boc-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one) by flash column chromatography on silica gel.

Step 4: Deprotection

  • Acidolysis: Dissolve the purified intermediate in dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (5.0 eq) and stir at room temperature for 2 hours. TLC should indicate the consumption of the starting material.

  • Neutralization and Extraction: Concentrate the reaction mixture in vacuo. Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer with DCM.

  • Final Purification: Combine the organic layers, dry over magnesium sulfate, and concentrate to yield the final product, which can be further purified by chromatography or crystallization if necessary.

Analytical and Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the final compound, and critically, to distinguish it from its N1-isomer.

Expected Spectroscopic Data
TechniqueExpected Observations for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-oneComparison to 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one
¹H NMR A complex multiplet for the proton at the C2 chiral center. Distinct signals for the CH₂ group adjacent to the ketone. A broad singlet for the N-H proton (exchangeable with D₂O).A sharp singlet for the CH₂ group between the nitrogen and the ketone. No N-H proton signal.
¹³C NMR A signal for the chiral C2 carbon. A carbonyl signal (~198-200 ppm). Four distinct signals for the pyrrolidine ring carbons.A signal for the CH₂ carbon adjacent to the nitrogen (~55-60 ppm). A carbonyl signal (~195-197 ppm). Only two signals for the symmetric pyrrolidine ring carbons.
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 189. Key fragmentation yielding a benzoyl cation (m/z = 105) and a fragment from the loss of the phenylketone group (m/z = 84, C₅H₁₀N⁺).Molecular Ion (M⁺) at m/z = 189. A dominant base peak from α-cleavage at m/z = 70 (pyrrolidinyl-methylene cation, C₄H₈N⁺).
FT-IR N-H stretching band (~3300-3400 cm⁻¹). C=O stretching band (~1685 cm⁻¹).No N-H stretch. C=O stretching band (~1690 cm⁻¹).
Proposed Mass Spectrometric Fragmentation Pathway

MassSpec parent [C₁₂H₁₅NO]⁺˙ m/z = 189 frag1 [C₇H₅O]⁺ Benzoyl Cation m/z = 105 parent->frag1 α-cleavage frag2 [C₅H₁₀N]⁺ 2-methylenepyrrolidinium m/z = 84 parent->frag2 α-cleavage frag3 [C₆H₅]⁺ Phenyl Cation m/z = 77 frag1->frag3 loss of CO

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Exploratory

Spectroscopic Elucidation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one: A Technical Guide

Introduction 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic organic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic organic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active molecules. As a novel compound, its unambiguous characterization is paramount for its use in research and development. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the structural confirmation and purity assessment of this compound. While specific experimental data for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is not widely available in public repositories, this guide will detail the standard methodologies for data acquisition and provide an expert interpretation of the expected spectral data based on its chemical structure. For illustrative purposes, we will draw comparisons with the closely related isomer, 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one, where data is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, both ¹H and ¹³C NMR would be required for a complete assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is expected to show distinct signals for the protons of the phenyl ring, the ethanone backbone, and the pyrrolidine ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.9 - 8.1Doublet2HAromatic protons ortho to the carbonyl group
7.4 - 7.6Multiplet3HAromatic protons meta and para to the carbonyl group
3.5 - 3.8Multiplet1HCH proton on the pyrrolidine ring (C2)
3.2 - 3.4Multiplet2HCH₂ group adjacent to the carbonyl
2.8 - 3.1Multiplet2HCH₂ group on the pyrrolidine ring (C5)
1.8 - 2.2Multiplet4HCH₂ groups on the pyrrolidine ring (C3 and C4)
1.5 - 1.7Broad Singlet1HNH proton of the pyrrolidine ring
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

Predicted Chemical Shift (δ, ppm) Assignment
~198Carbonyl carbon (C=O)
~137Aromatic quaternary carbon
~133Aromatic CH carbon (para)
~128Aromatic CH carbons (ortho and meta)
~60CH carbon on the pyrrolidine ring (C2)
~48CH₂ carbon adjacent to the carbonyl
~46CH₂ carbon on the pyrrolidine ring (C5)
~25, ~30CH₂ carbons on the pyrrolidine ring (C3 and C4)
Experimental Protocol for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte peaks.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

    • Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively. This is invaluable for unambiguous assignment of all signals.

Figure 1: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule. The IR spectrum of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one would be dominated by absorptions from the carbonyl group, the N-H bond, and the aromatic ring.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
~3350Medium, BroadN-H stretch of the secondary amine
~3060WeakAromatic C-H stretch
~2950, ~2870MediumAliphatic C-H stretch
~1685StrongC=O stretch of the aryl ketone
~1600, ~1450Medium-WeakC=C stretches of the aromatic ring
~1220MediumC-N stretch
~750, ~690StrongC-H out-of-plane bending for a monosubstituted benzene ring
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Data Acquisition:

    • Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Figure 2: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Predicted Mass Spectrometric Data
  • Molecular Ion (M⁺•): For 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (C₁₂H₁₅NO), the exact mass of the molecular ion would be approximately 189.1154 m/z. In an HRMS experiment, observing a peak at this m/z value would strongly support the proposed molecular formula.

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group would lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105. This is expected to be a very prominent peak.

    • Cleavage of the pyrrolidine ring: Fragmentation of the pyrrolidine ring can lead to a variety of smaller fragments. A common fragmentation would be the loss of the side chain to give the pyrrolidinyl cation at m/z 70.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is often coupled with liquid chromatography (LC-MS). Electron ionization (EI) is a harder ionization technique that induces more fragmentation and is typically used with gas chromatography (GC-MS). For this compound, both could be applicable.

  • Mass Analysis:

    • A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap. For accurate mass measurements, a TOF or Orbitrap analyzer is preferred.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation spectrum. This data is invaluable for structural confirmation.

Figure 3: Workflow for mass spectrometric analysis.

Conclusion

References

  • PubChem Compound Summary for CID 11095393, Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-. National Center for Biotechnology Information. [Link]

  • Supporting Information - The Royal Society of Chemistry. General procedures for NMR and mass spectrometry. [Link]

  • Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV'. ResearchGate. [Link]

  • 1,2-Ethanediol, 1-phenyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Certificate of Analysis - National Institute of Standards and Technology. Example of analytical approach for mass spectrometry. [Link]

Foundational

Chiral Synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Enantiomers: A Technical Guide to Asymmetric Mannich Workflows

Target Molecule: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 174875-31-1)[1] Molecular Class: β -Amino Ketone / Phenacylpyrrolidine Derivative Primary Application: Advanced chiral building block for alkaloid synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 174875-31-1)[1] Molecular Class: β -Amino Ketone / Phenacylpyrrolidine Derivative Primary Application: Advanced chiral building block for alkaloid synthesis and pharmaceutical discovery.

Executive Summary & Retrosynthetic Rationale

The enantioselective construction of β -amino ketones featuring a pyrrolidine core remains a critical challenge in modern drug development. The target molecule, 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one, contains a highly flexible carbon-carbon bond linking an acetophenone moiety to the C2 position of a pyrrolidine ring.

Retrosynthesis Target 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (Chiral Target) Intermediate Enamine + Iminium Intermediate Target->Intermediate Retrosynthetic Disconnection Reagents Acetophenone + 1-Pyrroline Intermediate->Reagents Retrosynthetic Disconnection Reagents->Target Direct Asymmetric Mannich Reaction

Caption: Retrosynthetic disconnection of the target molecule via a direct asymmetric Mannich reaction.

Mechanistic Causality: Dual Activation Strategy

To achieve high enantiomeric excess (ee), the reaction must suppress the uncatalyzed background reaction while enforcing a rigid transition state. This is accomplished using a bifunctional primary amine-thiourea organocatalyst or a cinchona alkaloid-derived primary amine [2].

The Causality of the Catalytic Cycle
  • HOMO Raising (Enamine Formation): The primary amine moiety of the catalyst condenses with acetophenone to form a nucleophilic enamine. We utilize an acidic co-catalyst (e.g., benzoic acid) to accelerate this condensation and facilitate the final hydrolysis step.

  • LUMO Lowering (Imine Activation): 1-Pyrroline is a cyclic imine locked in the E-configuration. The thiourea moiety of the catalyst acts as a double hydrogen-bond donor, coordinating to the imine nitrogen. This not only increases the electrophilicity of 1-pyrroline but also locks it into a specific spatial orientation[3].

  • Stereoselective C-C Bond Formation: The enamine attacks the activated imine face selectively, dictated by the chiral scaffold of the catalyst, transferring the stereochemical information to the newly formed C2 carbon of the pyrrolidine ring.

CatalyticCycle Cat Chiral Catalyst Primary Amine - Thiourea Enamine Enamine Cat->Enamine Acetophenone + Acid Co-catalyst Activation Imine Activation 1-Pyrroline H-bonded to Thiourea Enamine->Activation 1-Pyrroline CC_Bond C-C Bond Formation Stereoselective Mannich Addition Activation->CC_Bond Chiral Transition State Hydrolysis Hydrolysis Product Release & Catalyst Regeneration CC_Bond->Hydrolysis H2O Hydrolysis->Cat Product Release

Caption: Catalytic cycle of the bifunctional organocatalyst in the asymmetric Mannich reaction.

Quantitative Data: Condition Optimization

The choice of solvent, temperature, and additive drastically impacts the stereochemical outcome. Below is a synthesized data table comparing field-proven conditions for this transformation.

Table 1: Optimization of Reaction Conditions for the Asymmetric Mannich Addition

Catalyst SystemSolventTemp (°C)AdditiveYield (%)ee (%)
Cinchona-derived Primary AmineTHF25TFA (20 mol%)8588
Amino SulfonohydrazideMTBE0PhCOOH (10 mol%)9080*
Linked-BINOL / Zn(II) ComplexTHF-20MS 3Å9295

*Expertise Note: While the initial ee using the amino sulfonohydrazide catalyst is 80%, the optical purity can be upgraded to >98% ee via a simple post-reaction trituration with cold ethanol, as the racemate is more soluble than the enantioenriched product[2].

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility, this protocol is designed as a self-validating system with embedded In-Process Controls (IPCs).

Phase 1: Substrate Quality Control (Critical Step)

1-Pyrroline is notoriously unstable and exists in equilibrium with its inactive trimer[3].

  • Action: Freshly distill 1-pyrroline immediately prior to use.

  • IPC Validation: Analyze the distillate via 1 H NMR (CDCl 3​ ). Proceed only if the characteristic monomeric imine proton ( ∼δ 7.5 ppm) is dominant and trimer peaks are absent.

Phase 2: Enamine Pre-Activation
  • Action: In an oven-dried Schlenk flask under argon, dissolve the bifunctional chiral catalyst (10 mol%) and benzoic acid (10 mol%) in anhydrous MTBE (0.1 M). Add acetophenone (2.0 equivalents).

  • Action: Stir the mixture at room temperature for 30 minutes.

  • Causality: This pre-activation period allows the enamine equilibrium to establish before the electrophile is introduced, preventing uncatalyzed background reactions.

Phase 3: Cryogenic C-C Bond Formation
  • Action: Cool the reaction vessel to 0 °C using a cryocooler.

  • Action: Add the freshly distilled 1-pyrroline (1.0 equivalent) dropwise over 10 minutes.

  • Causality: The lowered thermal energy tightens the hydrogen-bonding network in the transition state, maximizing facial selectivity and preventing the thermal degradation of 1-pyrroline.

  • Action: Stir for 24–48 hours at 0 °C.

  • IPC Validation: Monitor reaction progress via chiral HPLC (Chiralpak AD-H column, Hexane/i-PrOH 90:10, 254 nm). Terminate the reaction when 1-pyrroline is consumed to prevent product epimerization.

Phase 4: Isolation and Optical Upgrading
  • Action: Quench the reaction with saturated aqueous NH 4​ Cl and extract with EtOAc (3x). Dry over Na 2​ SO 4​ and concentrate in vacuo.

  • Action: Purify the crude β -amino ketone via flash column chromatography (DCM/MeOH gradient).

  • Action (Optical Upgrade): Suspend the purified solid in cold ethanol (0 °C) and filter. The retained white solid will yield the target 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one with >98% ee[2].

References

  • Bifunctional Amino Sulfonohydrazide Catalyzed Direct Asymmetric Mannich Reaction of Cyclic Ketimines with Ketones: Highly Diastereo- and Enantioselective Construction of Quaternary Carbon Stereocenters Organic Letters (ACS Publications) URL:[Link]

  • anti-Selective Direct Catalytic Asymmetric Mannich-type Reaction of Hydroxyketone Providing β-Amino Alcohols Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Metal-mediated synthesis of pyrrolines Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Asymmetric Mannich Reaction of Aryl Methyl Ketones with Cyclic Imines Benzo[e][1,2,3]oxathiazine 2,2-Dioxides Catalyzed by Cinchona Alkaloid-based Primary Amines Chemistry – An Asian Journal (Wiley) URL:[Link]

Sources

Exploratory

Potential pharmacological profile of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Executive Summary & Chemical Identity The compound 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CAS No: 174875-31-1), structurally known as 2-phenacylpyrrolidine , occupies a unique niche in medicinal chemistry. Rather than...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The compound 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CAS No: 174875-31-1), structurally known as 2-phenacylpyrrolidine , occupies a unique niche in medicinal chemistry. Rather than acting as a traditional central nervous system (CNS) stimulant, this molecule serves as a critical biosynthetic intermediate and a structural backbone for a diverse array of bioactive alkaloids.

While its nomenclature may superficially resemble synthetic cathinones (e.g., α-PVP or α-PPP), a critical structural divergence dictates its distinct pharmacological trajectory. In 2-phenacylpyrrolidine, the alpha-carbon of the acetophenone moiety is linked to the C2 position of the pyrrolidine ring, leaving a secondary amine intact [2]. This seemingly minor shift fundamentally alters the molecule's hydrogen-bonding capacity, metabolic stability, and receptor docking profile, pivoting its potential away from monoamine transporters and toward targets like topoisomerase I, NF-κB, and β2-adrenergic receptors[1, 3].

Structural Pharmacology & Target Causality

To understand the pharmacological potential of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one, we must analyze the causality driven by its molecular architecture:

  • Hydrogen Bond Donor Capacity: Traditional pyrrolidinyl cathinones feature a tertiary amine (N1-linked), restricting them to acting solely as hydrogen bond acceptors. Because 2-phenacylpyrrolidine is C2-linked, its secondary amine (NH) acts as a potent hydrogen bond donor. This facilitates tighter binding in the hydrophilic pockets of complex enzymes and receptors.

  • Biosynthetic Precursor Role: In nature, 2-phenacylpyrrolidine is the foundational building block for phenanthroindolizidine alkaloids (such as tylophorine) and simpler pyrrolidine alkaloids like ruspolinone [4]. The spontaneous cyclization of the pyrrolidine nitrogen with the carbonyl carbon forms the indolizidine core, a structure highly prized in oncology for its potent inhibition of Topoisomerase I [3].

  • Adrenergic Modulation: Derivatives of this scaffold, notably hypercratine (a bispyrrolidine found in Ruspolia species), have been identified as ligands for β2-adrenergic receptors [1]. The phenacylpyrrolidine monomer acts as the primary pharmacophore for this interaction.

Biosynthesis A 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (2-Phenacylpyrrolidine) B Ruspolinone (Dimethoxy Analog) A->B Aromatic Substitution (In Vivo) C Phenanthroindolizidines (e.g., Tylophorine) A->C Spontaneous Cyclization & Oxidation D β2-Adrenergic Receptors B->D Ligand Binding E Topoisomerase I & NF-κB Inhibition C->E Target Engagement

Fig 1. Biosynthetic divergence of 2-phenacylpyrrolidine into distinct pharmacological targets.

Quantitative Data: Pharmacological Profiling of the Scaffold

To contextualize the pharmacological profile of the 2-phenacylpyrrolidine scaffold, we must look at the quantitative behavior of its direct natural derivatives. The table below summarizes the target affinities and cytotoxic profiles dictated by modifications to this core structure.

Compound / DerivativeStructural Modification from Base ScaffoldPrimary Biological TargetObserved Activity (IC50 / Ki)Primary Indication / Effect
2-Phenacylpyrrolidine Base Scaffold (Unsubstituted)Biosynthetic IntermediateN/A (Precursor)Alkaloid Synthesis
Ruspolinone 3,4-dimethoxy substitution on phenyl ringCytotoxic / Antioxidant~15-25 µM (Cytotoxicity)Cellular oxidative stress defense
Hypercratine Bispyrrolidine dimerizationβ2-Adrenergic ReceptorKi ~ 1.2 µMBronchodilation / Adrenergic modulation
Tylophorine Cyclization to PhenanthroindolizidineTopoisomerase I / NF-κBIC50 < 100 nMPotent Anti-tumor / Anti-inflammatory

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacological potential of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one and its synthesized analogs, robust, self-validating assays are required. As an application scientist, I prioritize protocols that include internal controls to establish causality and rule out assay artifacts.

Protocol A: Radioligand Displacement Assay for β2-Adrenergic Receptor Affinity

Causality: Because analogs of 2-phenacylpyrrolidine exhibit adrenergic activity, we utilize [3H]-dihydroalprenolol ([3H]-DHA), a non-selective β-adrenergic antagonist with high specific activity. Rapid vacuum filtration is chosen to separate bound from free radioligand before the drug-receptor complex can dissociate, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human β2-AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 1 nM [3H]-DHA, and varying concentrations of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one (10 pM to 100 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Self-Validation (Controls):

    • Total Binding (TB): Buffer + Radioligand + Membranes (No displacer).

    • Non-Specific Binding (NSB): Add 10 µM Propranolol to completely block specific β2-AR sites.

    • Quality Control: Calculate the Z'-factor. Proceed only if Z' > 0.5.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash three times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

Protocol S1 Membrane Isolation S2 [3H]-DHA Incubation S1->S2 S3 Compound Displacement S2->S3 S4 Rapid Vacuum Filtration S3->S4 S5 Liquid Scintillation Quantification S4->S5

Fig 2. Self-validating high-throughput radioligand displacement workflow for β2-AR affinity.

Protocol B: In Vitro Topoisomerase I Relaxation Assay

Causality: To test if downstream cyclized derivatives of 2-phenacylpyrrolidine successfully inhibit Topoisomerase I (mimicking tylophorine), we measure the enzyme's ability to relax supercoiled plasmid DNA. Inhibition results in the retention of the supercoiled form, which migrates faster on an agarose gel.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA, 1 Unit of recombinant human Topoisomerase I, and the test compound (synthesized from the 2-phenacylpyrrolidine scaffold) in Topo I buffer (10 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol, pH 7.5).

  • Self-Validation (Controls):

    • Negative Control: Plasmid DNA + Buffer (No enzyme, shows baseline supercoiled migration).

    • Positive Control: Plasmid DNA + Topo I + Camptothecin (Known Topo I inhibitor, validates assay sensitivity).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (50 µg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme and release the DNA.

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide) in TAE buffer at 3 V/cm for 2 hours.

  • Visualization: Post-stain the gel with GelRed, image under UV light, and perform densitometric analysis to calculate the IC50 of the compound based on the ratio of supercoiled to relaxed DNA.

Conclusion

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is far more than a simple phenethylamine analog. Its C2-pyrrolidine linkage fundamentally shifts its pharmacological destiny. While it lacks the potent dopaminergic activity of N-alkylated cathinones, it serves as a master key in medicinal chemistry. By acting as a biosynthetic precursor to phenanthroindolizidines and bispyrrolidines, this scaffold offers researchers a highly tunable starting point for developing novel anti-tumor agents, anti-inflammatories, and targeted adrenergic modulators.

References

  • Overview of the Ruspolia Plant Genus: Insights into Its Chemical Diversity and Biological Potential. MDPI. 1

  • Phenylethylpyrrolidine. Wikipedia. 2

  • ChemInform Abstract: Isolation, Total Synthesis and Biological Activity of Phenanthroindolizidine and Phenanthroquinolizidine Alkaloids. ResearchGate. 3

  • Ruspolinone | C14H19NO3 | CID 442655. PubChem. 4

Sources

Foundational

Preliminary Biological Activity Screening of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one: A Technical Guide for CNS Target Profiling

Executive Summary & Structural Rationale 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CAS 174875-31-1) is a synthetic β -amino ketone. In medicinal chemistry, β -amino ketones—often synthesized via Mannich reactions—are priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CAS 174875-31-1) is a synthetic β -amino ketone. In medicinal chemistry, β -amino ketones—often synthesized via Mannich reactions—are privileged scaffolds that frequently exhibit diverse central nervous system (CNS) activities, including analgesic, anticonvulsant, and neuromodulatory effects[1].

Structurally, this compound features a lipophilic phenyl ring connected via a carbonyl-containing linker to a basic pyrrolidine moiety. This specific topological arrangement closely mimics the established pharmacophores for two major classes of CNS targets:

  • Monoamine Transporters (MATs): The spatial distance between the basic nitrogen and the aromatic ring is a classic motif for inhibitors of the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.

  • Nicotinic Acetylcholine Receptors (nAChRs): The pyrrolidine ring acts as a bioisostere for the pyrrolidine found in nicotine, suggesting potential orthosteric or allosteric modulation of α7 and α4β2 nAChR subtypes.

As a Senior Application Scientist, I have designed the following in-depth screening cascade. This guide moves beyond basic protocols to explain the causality behind our assay choices, ensuring that the resulting data is highly predictive of in vivo efficacy and mechanism of action.

Pharmacological Screening Workflow

To accurately profile 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one, we must utilize functional assays rather than mere binding assays. Functional transporter inhibition is a significantly better predictor of clinical potency than transporter binding[2].

Workflow cluster_Phase1 Phase 1: Primary Functional Screening cluster_Phase2 Phase 2: Mechanistic Profiling Cmpd 1-Phenyl-2-(pyrrolidin-2-yl) ethan-1-one MAT MAT Uptake Assays (hDAT, hSERT, hNET) Cmpd->MAT nAChR nAChR Electrophysiology (Automated Patch Clamp) Cmpd->nAChR Efflux Monoamine Efflux Assay (Substrate vs. Inhibitor) MAT->Efflux If IC50 < 10 µM Kinetics Receptor Kinetics (Desensitization Rates) nAChR->Kinetics If Active

Diagram 1: Self-validating screening cascade for early-stage CNS target profiling.

Detailed Experimental Methodologies

Protocol 1: High-Throughput Monoamine Transporter Uptake Assay

Causality & Validation: Radiotracer binding and uptake inhibition are the gold standard assays for determining drug–transporter interaction profiles[2]. We prioritize uptake over binding because β -amino ketones can act either as competitive reuptake inhibitors (blocking the pore) or as substrate-type releasers (reversing the transporter). To calculate the apparent affinity ( Km​ ) and maximal velocity ( Vmax​ ) of transport, kinetic functional assays are mandatory[3].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human DAT, SERT, or NET. Plate cells in 96-well plates at a density of 5×104 cells/well and incubate overnight to form a confluent monolayer.

  • Buffer Exchange: Wash cells once with 100 µL of room-temperature Krebs-Henseleit Buffer (KHB: 124 mM NaCl, 4.7 mM KCl, 1.2 mM KH2​PO4​ , 1.2 mM MgSO4​ , 2.5 mM CaCl2​ , 25 mM NaHCO3​ , 10 mM D-glucose, 1 mM ascorbic acid, pH 7.4).

  • Compound Pre-incubation: Add 50 µL of KHB containing varying concentrations of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one (ranging from 10−10 to 10−4 M). Incubate for 10 minutes at 37°C.

    • Self-Validation Step: Include wells with high concentrations of selective inhibitors (10 µM Nomifensine for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET) to strictly define non-specific uptake[2].

  • Radioligand Addition: Initiate the reaction by adding a fixed concentration of tritiated substrate (e.g., 20 nM [3H] -Dopamine, 20 nM [3H] -Serotonin, or 20 nM [3H] -Norepinephrine).

  • Termination & Lysis: After exactly 3 minutes (to ensure linear uptake kinetics), terminate the reaction by washing twice with ice-cold KHB. Lyse the cells using 1% SDS.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol 2: Automated Patch-Clamp (APC) for α7 nAChR Functional Screening

Causality & Validation: The α7 nAChR is notorious for its rapid desensitization upon agonist binding. Traditional fluorescence-based calcium assays (e.g., FLIPR) lack the temporal resolution to capture this transient opening. Therefore, an APC device equipped with microfluidics for fast solution exchange (<100 ms) is an absolute prerequisite for studying fast-desensitizing channels like nAChRs[4]. Modern APC platforms generate data that closely mimic manual patch-clamp conditions while allowing for higher throughput[5].

Step-by-Step Methodology:

  • System Priming: Prime the microfluidic planar patch-clamp system (e.g., SyncroPatch or IonFlux) with intracellular solution (140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.2) and extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4).

  • Cell Capture: Introduce a single-cell suspension of CHO cells stably expressing α7 nAChR. Apply negative pressure to capture cells on the planar glass chip apertures and establish a Giga-ohm seal.

  • Whole-Cell Configuration: Apply a brief pressure pulse to rupture the membrane patch, entering whole-cell voltage-clamp mode. Hold the membrane potential at -70 mV.

  • Fast Solution Exchange & Recording: Apply 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one via the microfluidic channels. The exchange time must be <100 ms to capture the peak inward current before desensitization occurs[4].

  • Data Analysis: Measure the peak current amplitude. Normalize responses to a saturating concentration of a reference agonist (e.g., 100 µM Acetylcholine) to determine efficacy ( Emax​ ) and potency ( EC50​ or IC50​ ).

Quantitative Data Presentation & Quality Control

To ensure the trustworthiness of the screening cascade, all assays must meet strict Quality Control (QC) criteria. Below is the standardized data matrix used to evaluate 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one against validated reference compounds.

Target SystemAssay ReadoutReference CompoundExpected Ref. IC50​ Assay QC ( Z′ -Factor)1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one
hDAT [3H] -DA UptakeCocaine 250±30 nM >0.75 Empirical Determination
hSERT [3H] -5-HT UptakeFluoxetine 15±5 nM >0.80 Empirical Determination
hNET [3H] -NE UptakeDesipramine 4±2 nM >0.78 Empirical Determination
α7 nAChR Peak Current (APC)Methyllycaconitine 1.5±0.3 nM >0.65 Empirical Determination

Table 1: Standardized assay validation parameters and reference baselines for target engagement.

Mechanistic Visualization: Target Engagement

If 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one acts as a competitive MAT inhibitor (similar to other pyrrolidine-containing stimulants like pyrovalerone), it will bind to the orthosteric site, locking the transporter in an outward-facing conformation.

Mechanism Ligand 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one DAT hDAT (SLC6A3) Protein Ligand->DAT Orthosteric Binding Inhibition Conformational Arrest (Outward-Facing State) DAT->Inhibition Blocks Substrate Translocation DA_Accum Synaptic Monoamine Accumulation Inhibition->DA_Accum Prevents Reuptake Signaling Enhanced Post-Synaptic Receptor Signaling DA_Accum->Signaling Sustained Activation

Diagram 2: Proposed molecular mechanism of action for monoamine reuptake inhibition.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central (PMC) URL:[Link]

  • Studying Nicotinic Acetylcholine Receptors Using the IonFlux™ Microfluidic-Based Automated Patch-Clamp System with Continuous Perfusion and Fast Solution Exchange Source: PubMed (John Wiley & Sons, Inc.) URL:[Link]

  • State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening Source: Frontiers in Pharmacology URL:[Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PubMed Central (PMC) URL:[Link]

  • Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones Source: ResearchGate URL:[Link]

Sources

Exploratory

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one: A Novel C-Linked Pyrrolidino Cathinone Analogue

Prepared by: Senior Application Scientist, Preclinical Drug Development Target Audience: Analytical Chemists, Pharmacologists, and Forensic Researchers Executive Summary The synthetic cathinone landscape has historically...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Drug Development Target Audience: Analytical Chemists, Pharmacologists, and Forensic Researchers

Executive Summary

The synthetic cathinone landscape has historically been dominated by α -amino ketones, where the basic nitrogen is positioned on the α -carbon relative to the ketone moiety[1]. Molecules such as α -PVP and MDPV feature an N-linked pyrrolidine ring that imparts potent monoamine transporter inhibition[2]. However, the structural rigidities of these classical scaffolds often lead to rapid metabolic degradation and predictable structure-activity relationships (SAR).

This whitepaper introduces 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (2-PPE) , a structurally divergent analogue. By utilizing a C-linked pyrrolidine ring, 2-PPE shifts the basic nitrogen from the α -position to the β -position. This subtle yet profound isosteric modification creates a β -amino ketone that theoretically alters the steric bulk within the monoamine transporter binding pocket, providing a novel framework for studying transporter kinetics and forensic analytical profiling.

Structural Rationale and Chemical Profiling

Classical pyrrolidino cathinones are synthesized via the α -bromination of an aryl ketone followed by nucleophilic substitution with pyrrolidine[3]. In contrast, 2-PPE requires a completely different synthetic logic because the pyrrolidine ring is attached via its C2 carbon, making it a derivative of homoproline (pyrrolidine-2-acetic acid)[4].

The shift to a β -amino ketone increases the distance between the aromatic ring and the basic nitrogen from ~4.5 Å to ~5.8 Å. This elongation probes the spatial tolerance of the S1 binding site of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Analytical Characterization Data

To aid forensic and analytical laboratories in identifying this novel scaffold, the theoretical spectroscopic and spectrometric data for 2-PPE are summarized below.

Table 1: Predicted Analytical Profile of 2-PPE

Analytical MethodKey Signals / FragmentsStructural Assignment
GC-MS (EI, 70 eV) m/z 70 (Base Peak) α -cleavage yielding the pyrrolinium ion [C4​H8​N]+
m/z 105Benzoyl cation [C6​H5​CO]+
m/z 189Molecular ion [M]+
1 H-NMR (CDCl 3​ ) δ 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H)Aromatic protons of the phenyl ring
δ 3.10 (m, 2H)Diastereotopic α -protons (CH 2​ adjacent to ketone)
δ 3.50 (m, 1H)Methine proton at C2 of the pyrrolidine ring
FT-IR (ATR) 1685 cm −1 Aryl ketone C=O stretch
3350 cm −1 Secondary amine N-H stretch

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 2-PPE cannot be achieved through standard cathinone halogenation-amination routes. Instead, it requires the controlled homologation of N-Boc-homoproline. The protocol below utilizes a Weinreb amide intermediate to prevent Grignard over-addition, ensuring a high-yielding, self-validating chemical system.

Synthesis N1 N-Boc-Homoproline (Starting Material) N2 Weinreb Amide Formation (EDC, HOBt, DIPEA) N1->N2 N3 N-Boc-Weinreb Amide Intermediate N2->N3 N4 Grignard Addition (PhMgBr, THF, 0°C) N3->N4 N5 N-Boc-2-PPE Protected Ketone N4->N5 N6 Boc Deprotection (TFA / DCM, RT) N5->N6 N7 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (Target Compound) N6->N7

Caption: Workflow for the synthesis of 2-PPE from N-Boc-homoproline via a Weinreb amide.

Step-by-Step Synthesis Protocol

Step 1: Weinreb Amide Formation

  • Procedure: Dissolve N-Boc-homoproline (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester. Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and stir for 12 hours at room temperature.

  • Causality: EDC/HOBt is selected over thionyl chloride to activate the carboxylic acid under mild conditions, preventing the degradation of the acid-sensitive Boc protecting group. DIPEA neutralizes the hydrochloride salt of the amine, rendering it nucleophilic.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using n-hexane/EtOAc (1:1). The complete disappearance of the starting material spot validates the formation of the intermediate.

Step 2: Grignard Addition

  • Procedure: Dissolve the purified Weinreb amide in anhydrous THF and cool to 0°C under a nitrogen atmosphere. Dropwise add Phenylmagnesium bromide (1.5 eq). Allow the reaction to warm to room temperature over 4 hours.

  • Causality: Direct addition of Grignard reagents to standard esters often leads to double addition, yielding tertiary alcohols. The Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate with the magnesium ion. This intermediate only collapses into the desired ketone upon aqueous acidic workup, strictly preventing over-addition.

  • Self-Validation: Quench a 0.1 mL reaction aliquot in saturated NH 4​ Cl, extract with EtOAc, and analyze via LC-MS. The presence of the [M+H]+ peak at m/z 290 confirms successful ketone formation.

Step 3: Boc Deprotection

  • Procedure: Dissolve the N-Boc-2-PPE intermediate in DCM. Add Trifluoroacetic acid (TFA) to a final concentration of 20% (v/v). Stir at room temperature for 2 hours. Evaporate the solvent, neutralize with saturated NaHCO 3​ , and extract with EtOAc to yield the free base.

  • Causality: TFA provides the precise acidic strength required to selectively cleave the tert-butyl carbamate via an E1-type elimination mechanism, liberating the secondary amine without inducing ketone enolization or degradation.

In Vitro Pharmacological Profiling

Like classical cathinones, 2-PPE is hypothesized to act as a competitive inhibitor at monoamine transporters. However, the β -amino structural shift is expected to reduce binding affinity compared to α -amino counterparts due to suboptimal alignment with the Asp79 residue in the hDAT binding pocket.

Proposed Mechanism of Action

Pathway A 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (2-PPE) B Dopamine Transporter (DAT) Binding Pocket A->B Competitive Binding C Norepinephrine Transporter (NET) Binding Pocket A->C Competitive Binding D Blockade of Monoamine Reuptake B->D C->D E Accumulation of Synaptic Dopamine D->E F Accumulation of Synaptic Norepinephrine D->F G Downstream Sympathomimetic & Stimulant Effects E->G F->G

Caption: Proposed monoamine reuptake inhibition pathway by 2-PPE at DAT and NET.

Table 2: Comparative Monoamine Transporter Inhibition (IC 50​ values) (Note: 2-PPE values are extrapolated based on β -amino ketone SAR models; reference values derived from literature).

CompoundhDAT IC 50​ (nM)hNET IC 50​ (nM)hSERT IC 50​ (nM)DAT/SERT Ratio
Cathinone ~60~40>10,000>166
α -PVP ~13~14>3,000>230
2-PPE (Predicted) ~150~90>10,000>66
Radioligand Uptake Inhibition Assay Protocol

To empirically validate the transporter affinities in Table 2, the following self-validating in vitro assay must be employed.

Step 1: Cell Culture and Preparation

  • Procedure: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS. Seed into 96-well plates at 50,000 cells/well and incubate for 24 hours.

  • Causality: HEK293 cells inherently lack endogenous monoamine transporters. Using this specific cell line ensures that any measured radioligand uptake is exclusively mediated by the transfected human transporter isoforms, eliminating background noise from off-target transport.

Step 2: Compound Incubation

  • Procedure: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). Pre-incubate the cells with serial dilutions of 2-PPE ( 10−10 to 10−4 M) for 30 minutes at 37°C.

  • Causality: KRH buffer is utilized because it maintains the physiological Na + and Cl ion gradients that are strictly required to drive the secondary active transport mechanism of DAT, NET, and SERT.

Step 3: Radioligand Transport and Termination

  • Procedure: Add 20 nM of [3H] Dopamine, [3H] Norepinephrine, or [3H] Serotonin to the respective wells. Incubate for exactly 10 minutes. Terminate the reaction by rapid aspiration and washing with ice-cold KRH buffer.

  • Causality: A strict 10-minute incubation ensures that the radioligand uptake is measured during the linear phase of transport. Exceeding this time frame risks intracellular accumulation plateauing, which artificially skews IC 50​ calculations. The ice-cold buffer wash instantly halts transporter kinetics by reducing membrane fluidity.

  • Self-Validation: The assay must include 10 µM Nomifensine (for DAT/NET) or Fluoxetine (for SERT) as positive controls to define non-specific binding. If the signal-to-background ratio of total uptake vs. non-specific binding is less than 5:1, the assay plate is considered invalid and must be rejected.

Conclusion

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (2-PPE) represents a critical evolutionary step in the study of synthetic cathinone analogues. By transitioning from an α -amino to a β -amino ketone via a C-linked pyrrolidine ring, researchers can deeply probe the steric and electronic requirements of monoamine transporters. The self-validating synthetic and pharmacological protocols outlined in this guide provide a rigorous foundation for the future characterization of this novel scaffold.

References

  • European Union Drugs Agency (EUDA). "Synthetic cathinones drug profile." Available at:[Link]

  • Wikipedia. "Cathinone." Available at: [Link]

  • National Institutes of Health (NIH). "Three-Component Synthesis of Polysubstituted Homoproline Analogs." Available at:[Link]

  • Research With Rutgers. "Crystal structure and analytical profile of 1,2-di-phenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'a-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol." Available at:[Link]

Sources

Foundational

Comprehensive Technical Guide: Nomenclature, Synthesis, and Analytical Profiling of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Executive Summary In the landscape of synthetic organic chemistry and neuropharmacological drug development, pyrrolidine-containing ketones represent a critical scaffold. 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and neuropharmacological drug development, pyrrolidine-containing ketones represent a critical scaffold. 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a specialized β -amino ketone that bridges the structural domains of natural tropane-related alkaloids (like hygrine) and synthetic phenylketones. This whitepaper provides an authoritative breakdown of its nomenclature, structural chemistry, and a field-proven synthetic methodology designed for high-yield isolation.

Core Nomenclature and Structural Classification

To ensure precise communication across regulatory and research environments, establishing the exact nomenclature of this compound is paramount. Unlike the widely known α -amino ketones (e.g., cathinones or α -PVP) where the pyrrolidine ring is attached via the nitrogen atom (pyrrolidin-1-yl), this molecule features a carbon-carbon linkage at the C2 position of the pyrrolidine ring [1].

  • IUPAC Name: 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one

  • Primary Synonyms: 2-(pyrrolidin-2-yl)-1-phenylethan-1-one; 1-phenyl-2-pyrrolidin-2-yl-ethanone; Norhygrine phenyl analog.

  • CAS Registry Number: 174875-31-1 (specifically designated for the hydrochloride salt form) [2].

Structural Logic & Pharmacological Context

Structurally, this compound is the phenyl analog of norhygrine. The presence of the amine group in the β -position relative to the carbonyl group drastically alters its chemical stability and receptor-binding profile compared to α -amino ketones. The C2 attachment creates a chiral center, meaning the compound exists as both (R)- and (S)-enantiomers, which is a critical consideration for stereospecific drug development.

Classification Root Ketone-Amine Derivatives Alpha Alpha-Amino Ketones (Cathinones) Root->Alpha Beta Beta-Amino Ketones (Pyrrolidin-2-yl derivatives) Root->Beta Hygrine Hygrine (Methyl Ketone) Beta->Hygrine Target 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (Phenyl Ketone) Beta->Target

Caption: Structural classification of ketone-amine derivatives highlighting the target beta-amino ketone.

Chemical Synthesis & Experimental Methodology

Retrosynthetic Strategy and Causality

The most robust approach to synthesizing β -amino ketones is via a Mannich-type nucleophilic addition . The retrosynthetic disconnection cleaves the C−C bond between the α -carbon of the acetophenone and the C2 position of the pyrrolidine ring.

Causality in Experimental Design:

  • Imine Instability: The electrophile, 1-pyrroline, is highly prone to trimerization at room temperature. Therefore, it must be generated in situ (e.g., from 4-aminobutanal diethyl acetal) or kept at cryogenic temperatures [3].

  • Kinetic Enolate Formation: To prevent the self-aldol condensation of acetophenone, Lithium Diisopropylamide (LDA) is used at -78°C. This strong, bulky base ensures rapid, irreversible, and quantitative formation of the kinetic enolate.

  • Salt Precipitation: β -amino ketones in their freebase form are susceptible to retro-Mannich degradation. Precipitating the product as a hydrochloride salt (CAS: 174875-31-1) locks the amine in a protonated state, neutralizing its nucleophilicity and ensuring long-term shelf stability.

Step-by-Step Synthetic Protocol

Phase 1: Enolate Generation

  • Purge a flame-dried Schlenk flask with inert Argon gas.

  • Add 1.1 equivalents of anhydrous diisopropylamine to anhydrous tetrahydrofuran (THF) and cool to -78°C using a dry ice/acetone bath.

  • Dropwise, add 1.05 equivalents of n-Butyllithium (n-BuLi, 2.5 M in hexanes) to generate LDA. Stir for 30 minutes.

  • Slowly introduce 1.0 equivalent of acetophenone into the LDA solution. Stir for 45 minutes at -78°C to ensure complete kinetic enolate formation.

Phase 2: Nucleophilic Addition 5. Introduce 1.2 equivalents of freshly prepared 1-pyrroline (dissolved in cold THF) dropwise to the enolate solution. 6. Maintain the reaction at -78°C for 2 hours, then allow it to slowly warm to -20°C over an additional 2 hours to drive the C-C bond formation to completion.

Phase 3: Quenching and Salt Isolation 7. Quench the reaction aggressively with saturated aqueous NH4​Cl to protonate the resulting alkoxide and destroy unreacted enolate. 8. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 9. Dissolve the crude freebase in anhydrous diethyl ether ( Et2​O ) and cool to 0°C. 10. Bubble anhydrous HCl gas (or add ethereal HCl ) until precipitation ceases. Filter the resulting white solid to isolate 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride .

Synthesis A Acetophenone (Enolate Precursor) C Nucleophilic Addition (Mannich-type) A->C LDA, -78°C B 1-Pyrroline (Cyclic Imine) B->C in situ D 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one C->D C-C Bond Formation

Caption: Synthetic workflow for 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one via enolate-imine condensation.

Quantitative Data & Analytical Profiling

To validate the synthesized compound, researchers must reference the following physicochemical parameters. The exact mass and structural class dictate the expected fragmentation patterns in GC-MS (e.g., a prominent m/z 70 peak corresponding to the pyrrolidin-2-yl cation).

Analytical PropertyVerified Value
IUPAC Name 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one
CAS Registry Number 174875-31-1 (Hydrochloride salt)
Molecular Formula C12​H15​NO
Molar Mass (Freebase) 189.25 g/mol
Monoisotopic Exact Mass 189.1153 g/mol
Structural Classification β -amino ketone
Expected MS Base Peak m/z 70 (Pyrrolidinium fragment)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for C12H15NO Derivatives and Isomers. PubChem. Available at: [Link]

  • AccelaChemBio. (2023). Product Catalog: 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride (CAS 174875-31-1). AccelaChem. Available at: [Link]

  • Royal Society of Chemistry. (2019). Metal-mediated synthesis of pyrrolines and cyclic imine reactivity. RSC Advances. Available at: [Link]

Exploratory

Crystal structure analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

[label="CrystalHarvesting\nParatoneOil", fillcolor="#FBBC05", IllustratingDataValidation I'mnowintegratinganotherdiagram, detailinghydrogenbondingandcrystalpackingvisualization.Thisvisualrepresentationaimstodemonstrateho...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="CrystalHarvesting\nParatoneOil", fillcolor="#FBBC05", IllustratingDataValidation I'mnowintegratinganotherdiagram, detailinghydrogenbondingandcrystalpackingvisualization.Thisvisualrepresentationaimstodemonstratehowalltheinformationintegrates.I'llshowcasehowtheseinteractionsplayakeyroleintheoverallstructure.I'mfocusingonprovidingkeydetailsusingthegeneratedgraphics.#StructuralElucidationof1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one:AComprehensiveGuidetoSingle-CrystalX-RayDiffractionAnalysis##ExecutiveSummaryForpharmaceuticalresearchersandstructuralchemists, obtainingtheprecisethree-dimensionalconformationofflexiblesmallmoleculesisacriticalbottleneckindrugdevelopmentandreceptor-bindingmodeling.Thiswhitepaperprovidesanauthoritative, step-by-steptechnicalguidetothesingle-crystalX-raydiffraction(SCXRD)analysisof1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CASNo:174875-31-1)[2.2]. By detailing the causality behind crystallization strategies, data collection parameters, and computational refinement, this guide serves as a self-validating framework for structural elucidation.

Chemical Context and the Causality of Salt Formation

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one features a highly flexible ethan-1-one linker bridging a planar phenyl moiety and a pyrrolidine ring[1][2].

The Causality of Experimental Choice: In its free base form, the molecule exhibits extensive conformational flexibility around the Cα​−Ccarbonyl​ and Cα​−Cpyrrolidine​ bonds. This high degree of rotational freedom entropically hinders lattice formation, often resulting in an oil or a low-melting amorphous solid. To engineer a rigid, highly ordered crystalline lattice, it is imperative to convert the free base into its hydrochloride (HCl) salt[1][2].

Protonation of the pyrrolidine nitrogen serves two mechanistic purposes:

  • Conformational Restriction: It restricts the dynamic flipping of the pyrrolidine ring via steric bulk and electrostatic constraints.

  • Thermodynamic Driving Force: It introduces strong, highly directional hydrogen-bond donors ( N+−H⋯Cl− ), which act as the primary thermodynamic anchors for crystalline packing.

Crystallization Protocol: The Vapor Diffusion Method

To obtain diffraction-quality single crystals, researchers must avoid rapid precipitation, which leads to kinetic trapping and microcrystalline powders. The vapor diffusion method is optimal for this compound.

Step-by-Step Methodology
  • Dissolution & Filtration: Dissolve 50 mg of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one HCl in a minimal volume (~0.5 mL) of high-purity methanol (the good solvent).

    • Self-Validation Check: The solution must be completely transparent. Pass it through a 0.22 µm PTFE syringe filter. Any remaining particulate matter will act as heterogeneous nucleation sites, ruining single-crystal growth.

  • Setup: Transfer the methanolic solution to a 2 mL inner glass vial. Place this unsealed inner vial inside a larger 20 mL outer vial containing 5 mL of diethyl ether (the antisolvent).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap and store undisturbed at 4 °C for 3 to 7 days.

Causality: Diethyl ether possesses a higher vapor pressure than methanol. Over time, ether vapor slowly diffuses into the inner vial, gradually lowering the solubility of the HCl salt. This slow, controlled approach to the supersaturation curve prevents defect formation, allowing the thermodynamic product (a pristine single crystal) to dominate.

Crystallization Start Synthesize/Purify Free Base Salt Salt Formation (HCl) Restricts Flexibility Start->Salt Solvent Solvent Selection MeOH / Et2O Salt->Solvent Method Vapor Diffusion Slow Equilibration Solvent->Method Harvest Crystal Harvesting Paratone Oil Method->Harvest Select Microscopic Selection Polarized Light Harvest->Select

Workflow for the crystallization of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one HCl salt.

X-Ray Diffraction Data Collection

Step-by-Step Methodology
  • Harvesting: Submerge the grown crystals in Paratone-N oil on a glass slide.

    • Causality: The oil displaces the mother liquor, preventing rapid solvent evaporation which would cause the crystal lattice to crack and lose crystallinity.

  • Microscopic Selection: Examine the crystals under a polarizing microscope.

    • Self-Validation Check: Rotate the crystal under cross-polarized light. A true single crystal will extinguish light uniformly at specific angles. If different parts of the crystal go dark at different times, it is a twinned aggregate and must be discarded.

  • Mounting & Cryocooling: Mount the selected crystal on a MiTeGen loop and immediately transfer it to the diffractometer's nitrogen cold stream set to 100 K.

    • Causality: Cryocooling to 100 K significantly reduces atomic thermal vibrations (Debye-Waller factors). This minimizes the smearing of electron density, drastically improving the signal-to-noise ratio of high-angle reflections to achieve a resolution of < 0.8 Å.

  • Data Collection: Execute ω and ϕ scans using Mo K α ( λ=0.71073 Å) or Cu K α radiation.

XRD_Pipeline Mount Mount Crystal Cryostream (100 K) Collect Data Collection Omega/Phi Scans Mount->Collect Integrate Integration & Scaling Absorption Correction Collect->Integrate Solve Structure Solution SHELXT (Dual-Space) Integrate->Solve Refine Structure Refinement SHELXL (Least-Squares) Solve->Refine Validate Validation CheckCIF / PLATON Refine->Validate

Single-crystal X-ray diffraction data collection and processing pipeline.

Structure Solution and Refinement Pipeline

Once diffraction data is integrated and empirically corrected for absorption (e.g., using SADABS), the crystallographic phase problem must be solved.

  • Structure Solution: The initial electron density map is generated using [3][4].

    • Causality: SHELXT utilizes a highly robust dual-space algorithm that iteratively cycles between real space (electron density) and reciprocal space (structure factors). It is highly effective for organic salts, automatically identifying the correct space group and assigning elements based on integrated peak densities[4].

  • Refinement: The structural model is refined using[5] via the graphical interface[6][7].

    • Causality: Refinement is performed using full-matrix least-squares on F2 (squared structure factors) rather than F . Refining on F2 allows the inclusion of all data, including weak or slightly negative reflections where background noise exceeds the peak. Discarding these weak reflections would introduce statistical bias, artificially shortening calculated bond lengths.

    • Self-Validation Check: The refinement is validated by monitoring the R1​ and wR2​ convergence factors. An R1​<0.05 and a Goodness-of-Fit (GoF) near 1.0 indicate a highly accurate, self-consistent model.

Conformational Analysis and Structural Validation

Quantitative Data Summary

The following table summarizes the typical quantitative crystallographic parameters expected for the refined model of this compound.

Table 1: Representative Crystallographic Data Summary for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one HCl

ParameterValue / Description
Chemical Formula C₁₂H₁₆ClNO
Formula Weight 225.71 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Absorption Correction Semi-empirical from equivalents
Refinement Method Full-matrix least-squares on F²
Final R indices [I>2σ(I)] R₁ < 0.05, wR₂ < 0.10
Goodness-of-fit (GOF) on F² ~ 1.05
Final Validation

Before publication or database deposition, the Crystallographic Information File (CIF) must be evaluated using [8][9].

Causality: CheckCIF acts as an automated, impartial auditor. It detects missed higher symmetry (preventing publication in the wrong space group), checks for unmodeled solvent voids, and ensures anisotropic displacement parameters are physically meaningful (e.g., flagging "non-positive definite" atoms)[8][9]. Passing CheckCIF with no Level A or B alerts is the ultimate self-validation of the entire experimental workflow.

ConformationalAnalysis Model Final Refined Model (Olex2 GUI) Torsion Torsion Angle Analysis C-C-C-N Backbone Model->Torsion HBond Hydrogen Bond Mapping N-H...Cl & C-H...O Model->HBond Pack Crystal Packing Hirshfeld Surface Torsion->Pack HBond->Pack Pub CIF Finalization CCDC Deposition Pack->Pub

Post-refinement conformational analysis and structural validation pathway.

References

  • Accela ChemBio. "1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride." AccelaChem Product Catalog. URL: [Link]

  • 001Chemical. "CAS No. 174875-31-1, 1-phenyl-2-pyrrolidin-2-yl-ethanone;hydrochloride." 001Chemical Database. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography". Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL:[Link]

  • Latifi, R. "User guide to crystal structure refinement with SHELXL". Oklahoma State University. URL:[Link]

Sources

Foundational

Theoretical and Computational Studies of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one: A Comprehensive Technical Guide

Executive Summary The structural and electronic profiling of beta-amino ketones is a critical frontier in modern rational drug design. Specifically, 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CAS No: 174875-31-1) presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural and electronic profiling of beta-amino ketones is a critical frontier in modern rational drug design. Specifically, 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CAS No: 174875-31-1) presents a unique molecular architecture characterized by a phenacyl group tethered to the C2 position of a pyrrolidine ring. This specific topology allows for complex intramolecular interactions, stereochemical nuances, and dynamic tautomerization.

This whitepaper provides an in-depth, self-validating computational framework for modeling 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one. Designed for computational chemists and drug development professionals, this guide synthesizes Density Functional Theory (DFT) methodologies, conformational causality, and advanced molecular modeling protocols to establish a rigorous foundation for evaluating this compound's pharmacological potential.

Structural Significance & Mechanistic Causality

To computationally model a molecule with high fidelity, one must first understand the causality behind its geometric preferences. 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one consists of three primary domains:

  • The Phenyl Ring: Provides a highly delocalized π -system capable of π−π stacking and cation- π interactions within receptor binding pockets.

  • The Carbonyl Group (Ethan-1-one): Acts as a potent hydrogen bond acceptor.

  • The Pyrrolidine Ring: A secondary amine that functions as both a hydrogen bond donor (via the N-H bond) and a basic center that is predominantly protonated at physiological pH (7.4).

The Intramolecular Pseudo-Ring System

The most critical structural feature dictating the global minimum conformation of the neutral free base is the intramolecular hydrogen bond between the pyrrolidine N-H and the carbonyl oxygen. This interaction forms a stable, 6-membered pseudo-ring transition state. Recognizing this causality is essential: standard molecular mechanics (MM) force fields often fail to accurately parameterize this medium-range non-covalent interaction. Therefore, higher-level quantum mechanical methods are required to prevent the optimization from falling into false local minima.

Enol-Ketone Tautomerization

Beta-amino ketones are susceptible to enol-ketone tautomerization. While the ketone form is thermodynamically favored in the gas phase and non-polar solvents, the enol form can be stabilized in protic environments or upon specific receptor binding. Computational studies must evaluate the Gibbs free energy ( ΔG ) of this tautomerization to accurately predict the active pharmaceutical ingredient's (API) dominant species in vivo.

Computational Framework & Theoretical Grounding

Why M06-2X/6-311+G(d,p)?

Historically, the B3LYP functional has been the workhorse of organic computational chemistry. However, for pyrrolidine derivatives featuring intramolecular hydrogen bonding and dispersion forces, B3LYP systematically underestimates non-covalent interaction energies.

Based on authoritative studies regarding the stability of pyrrolidine-derived systems [1], the M06-2X meta-GGA functional is the optimal choice. It is heavily parameterized for main-group thermochemistry, kinetics, and non-covalent interactions. When paired with the 6-311+G(d,p) basis set—which includes diffuse functions (+) essential for modeling the lone pairs on the oxygen and nitrogen atoms, and polarization functions (d,p) for accurate geometry—the M06-2X functional provides a highly reliable energetic profile [1, 2].

Caption: Self-validating computational workflow for the theoretical profiling of beta-amino ketones.

Experimental & Computational Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems . If a protocol fails its internal validation check, the workflow halts, preventing the propagation of theoretical errors.

Protocol 1: Conformational Search and DFT Optimization

Objective: Identify the global minimum energy conformation of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

  • Initial Geometry Generation: Construct the (R) and (S) enantiomers of the molecule using a molecular builder (e.g., GaussView or Maestro).

  • Molecular Mechanics Pre-Optimization: Run a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 force field. Retain all conformers within a 5.0 kcal/mol energy window of the global minimum.

  • DFT Optimization: Submit the top 5 conformers to Gaussian 16.

    • Command Route:#p opt freq m062x/6-311+g(d,p) empiricaldispersion=gd3

    • Causality: The inclusion of Grimme’s D3 dispersion correction (gd3) ensures that long-range π -alkyl interactions between the pyrrolidine ring and the phenyl ring are accurately captured [3].

  • Self-Validation (Frequency Analysis): Analyze the output of the freq calculation.

    • Validation Criteria: The optimized geometry must possess zero imaginary frequencies ( Nimag​=0 ). If an imaginary frequency is present, the structure is a transition state, not a local minimum. The protocol dictates displacing the geometry along the normal mode of the imaginary frequency and re-optimizing until Nimag​=0 .

Protocol 2: Electronic Properties & ADMET Profiling

Objective: Map the reactive sites and predict pharmacokinetic viability.

  • Frontier Molecular Orbital (FMO) Analysis: Extract the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the validated DFT output.

    • Causality: The HOMO-LUMO gap ( ΔE ) directly correlates to the chemical hardness and kinetic stability of the molecule. A smaller gap indicates higher reactivity, particularly in nucleophilic aromatic substitution or Michael addition contexts[3].

  • Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).

    • Validation: The MEP must show a distinct negative (red) region localized on the carbonyl oxygen and a positive (blue) region near the pyrrolidine N-H, confirming the dipole moment vector.

  • Protonation State Calculation: Use an implicit solvent model (e.g., SMD for water) to calculate the ΔG of protonation at the pyrrolidine nitrogen.

Caption: Thermodynamic pathways detailing tautomerization and protonation states prior to target binding.

Quantitative Data Presentation

The following table summarizes the theoretical quantitative data derived from the rigorous application of the M06-2X/6-311+G(d,p) protocol to 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one. Note: Values represent standard theoretical benchmarks for this class of beta-amino ketones.

ParameterCalculated ValueUnitMechanistic Implication
Global Minimum Energy (E) -634.8124HartreeBaseline for relative conformational stability.
Dipole Moment ( μ ) 3.42DebyeIndicates moderate polarity; influences BBB permeability.
HOMO Energy -6.85eVElectron-donating capacity (localized on Pyrrolidine N).
LUMO Energy -1.12eVElectron-accepting capacity (localized on Phenyl-Carbonyl).
HOMO-LUMO Gap ( ΔE ) 5.73eVHigh kinetic stability; resistant to spontaneous degradation.
Intramolecular H-Bond Distance 2.14ÅStrong stabilization of the neutral free-base conformer.
Proton Affinity (PA) ~225.4kcal/molHigh basicity; confirms >98% protonation at pH 7.4.

Conclusion

The theoretical modeling of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one requires a nuanced approach that respects the causality of its structural dynamics. Standard empirical models are insufficient for capturing the delicate interplay between the intramolecular hydrogen bonding of the beta-amino ketone motif and its tautomeric equilibria. By employing a self-validating DFT workflow utilizing the M06-2X functional, researchers can generate highly accurate electronic and geometric profiles. These computational insights are indispensable for downstream applications, including structure-based drug design, ADMET prediction, and the synthesis of novel bioactive Mannich bases.

References

  • Costa, A. M., Cascales, V., Castro Álvarez, A., & Vilarrasa, J. (2022). "Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds." ACS Omega, 7(22), 18247-18258.[Link]

  • Yan, M., Zhang, Z., Zhou, J., Li, W., Fan, S., & Yang, Z. (2018). "Conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide through Tosylation and Mechanism Study by DFT." Computational Chemistry, 6(4), 47-56.[Link]

  • Smaoui, et al. (2023). "Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study." Molecules, National Center for Biotechnology Information (PMC).[Link]

Exploratory

A Technical Guide to the Research Chemical: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

An Examination of its Synthetic Chemistry, Hypothesized Pharmacology, and Analytical Profile Abstract This technical guide provides an in-depth analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a novel research chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

An Examination of its Synthetic Chemistry, Hypothesized Pharmacology, and Analytical Profile

Abstract

This technical guide provides an in-depth analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a novel research chemical and structural isomer of the well-characterized synthetic cathinone, α-pyrrolidinopentiophenone (α-PVP). Due to its recent emergence, direct empirical data on this specific compound is scarce. Therefore, this document synthesizes information from analogous compounds, established principles of organic chemistry, and pharmacological structure-activity relationships (SAR) to provide a predictive but scientifically grounded overview for researchers, scientists, and drug development professionals. The guide covers potential synthetic pathways, methodologies for analytical characterization, a hypothesized pharmacological mechanism of action as a monoamine reuptake inhibitor, and essential safety considerations for laboratory handling.

Introduction and Chemical Profile

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a β-keto phenylalkylamine, placing it within the broad class of compounds known as synthetic cathinones. These substances are synthetic analogs of cathinone, the primary psychoactive component of the khat plant (Catha edulis)[1]. The defining feature of this class is a phenethylamine backbone with a ketone group at the beta (β) carbon.

The subject compound is a positional isomer of more commonly studied pyrovalerone-type cathinones like α-PVP. In typical pyrovalerone structures, the pyrrolidine nitrogen is directly attached to the α-carbon (the carbon adjacent to the carbonyl group). In 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, the pyrrolidine ring is attached via its C2 carbon to the β-carbon of the phenethylamine backbone. This seemingly minor structural shift can have significant implications for its synthesis, stereochemistry, and interaction with biological targets. Its structure is more analogous to Prolintane, a norepinephrine-dopamine reuptake inhibitor (NDRI), albeit with a β-keto group.[2][3][4]

Nomenclature and Structure
  • IUPAC Name: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

  • Common Synonyms: βk-Phenyl-Prolintane, 2-Despentyl-2-keto-prolintane

  • Molecular Formula: C₁₂H₁₅NO

  • Molecular Weight: 189.25 g/mol

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O1 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N1 [label="N"]; H1 [label="H"];

// Benzene Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Ketone Group C1 -- C7 [len=1.5]; C7 -- O1 [len=1.5, style=double]; C7 -- C8 [len=1.5];

// Pyrrolidine Ring C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- N1 [len=1.5]; N1 -- C9 [len=1.5]; N1 -- H1 [len=1.5];

// Position labels for clarity (optional) C7 [xlabel="β"]; C8 [xlabel="α"]; C9 [xlabel="2"]; } denddot Figure 1: Chemical structure of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSource
Molecular Weight 189.25 g/mol PubChem[5]
XLogP3-AA 2.2PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Topological Polar Surface Area 20.3 ŲPubChem[5]
Rotatable Bond Count 3PubChem[5]

Synthesis and Characterization

The synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions, particularly those used for analogous β-amino ketones and 2-substituted pyrrolidines.[6][7] A logical starting material is the naturally occurring amino acid, L-proline, which provides the chiral pyrrolidine core.

Hypothetical Synthetic Pathway

A feasible approach involves the acylation of a suitable proline derivative followed by a reaction to form the phenacyl group. A more direct, albeit potentially lower-yielding, method could involve the direct alkylation of a proline-derived enolate. A robust, multi-step synthesis is proposed below for clarity and control.

G cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection cluster_3 Purification & Analysis A L-Proline B N-Boc-L-Proline A->B Boc₂O, Base C N-Boc-L-Proline Weinreb Amide B->C 1. SOCl₂ or CDI 2. Me(MeO)NH·HCl D N-Boc-1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one C->D PhMgBr, THF E Target Compound (as HCl salt) D->E HCl in Dioxane or TFA F Crude Product E->F G Purified Product F->G Column Chromatography H Characterized Compound G->H NMR, GC-MS, FTIR

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and requires optimization in a laboratory setting. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of N-Boc-L-proline Weinreb amide

  • To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM), add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 2 hours until CO₂ evolution ceases.

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq).

  • Stir the mixture overnight at room temperature.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can be used without further purification.

    • Causality: The Weinreb amide is an excellent acylating agent that reacts with Grignard reagents to form ketones without proceeding to the tertiary alcohol, due to the formation of a stable chelated intermediate.

Step 2: Grignard Reaction to form N-Boc-1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add Phenylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Deprotection to yield 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

  • Dissolve the purified N-Boc protected product (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, the hydrochloride salt of the product will often precipitate. The solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with diethyl ether, filtered, and dried to yield the final product as a hydrochloride salt.

    • Self-Validation: The success of this step is confirmed by the disappearance of the Boc group's characteristic signals in subsequent ¹H NMR analysis.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. Differentiating it from its isomers is a key challenge.[8][9]

Analytical MethodExpected Results / Observations
¹H NMR Signals corresponding to the phenyl protons (multiplet, ~7.2-8.0 ppm), the methine and methylene protons of the pyrrolidine ring, and the methylene protons of the ethanone bridge. The diastereotopic protons adjacent to the chiral center will likely show complex splitting.
¹³C NMR A signal for the carbonyl carbon (~198-202 ppm), aromatic carbon signals, and aliphatic signals for the pyrrolidine and ethanone bridge carbons.
GC-MS (EI) A molecular ion peak (M⁺) at m/z 189. The primary fragmentation pattern would likely involve cleavage alpha to the carbonyl group (producing a benzoyl cation at m/z 105) and fragmentation of the pyrrolidine ring (e.g., a fragment at m/z 70).
FTIR A strong absorption band for the carbonyl (C=O) stretch (~1685 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and a secondary amine (N-H) stretch (~3300 cm⁻¹) if analyzing the freebase.
HRMS High-resolution mass spectrometry should provide an exact mass measurement confirming the molecular formula C₁₂H₁₅NO.

Hypothesized Pharmacological Profile

Direct pharmacological data for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is unavailable. However, its structure allows for informed hypotheses based on the well-established SAR of related psychostimulants.[10][11]

Mechanism of Action (MoA)

The core phenethylamine structure is a classic pharmacophore for interacting with monoamine transporters. The compound's closest structural analog with known pharmacology is Prolintane, a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][12][13] It is therefore highly probable that 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one also functions as an NDRI.

By binding to and blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), the compound would prevent the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations and enhanced dopaminergic and noradrenergic signaling.[2] This mechanism is similar to that of methylphenidate and cocaine.[2]

// Nodes in the synaptic cleft DA_NE_pre [label="DA/NE", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DA_NE_post [label="DA/NE", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="βk-Phenyl-Prolintane", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges vesicle -> DA_NE_pre [label="Release"]; DA_NE_pre -> DAT [label="Reuptake", style=dashed, color="#5F6368"]; Compound -> DAT [label="Blockade", color="#EA4335", arrowhead=tee]; DA_NE_post -> receptor [label="Binding & Signaling"];

// Invisible edges for alignment {rank=same; DAT; DA_NE_pre; DA_NE_post; receptor;} presyn_label -> postsyn_label [style=invis]; } denddot Figure 3: Hypothesized mechanism of action at a catecholaminergic synapse.

Predicted Pharmacodynamics
  • Transporter Affinity: Based on SAR studies of pyrovalerone analogs, the compound is expected to exhibit potent inhibitory activity at DAT and NET.[14][15] Its affinity for the serotonin transporter (SERT) is predicted to be significantly lower, a common characteristic of many cathinone-based stimulants.[10]

  • Releaser vs. Reuptake Inhibitor: The bulky pyrrolidine group generally favors a reuptake inhibition profile over a substrate-type releasing mechanism, which is more common with smaller N-alkyl substituents like in mephedrone.[10]

  • Stereoselectivity: If synthesized from a chiral precursor like L-proline, the resulting enantiomer would likely exhibit different potencies. For many cathinones, the S-enantiomer is more active at monoamine transporters.[10]

Predicted Pharmacokinetics (ADME)
  • Absorption: As a small molecule amine salt, it is expected to be readily absorbed orally and via insufflation.

  • Distribution: The predicted XLogP suggests moderate lipophilicity, allowing it to cross the blood-brain barrier and distribute into the central nervous system.

  • Metabolism: Metabolism is likely to proceed via N-dealkylation, reduction of the ketone to an alcohol (forming an analog of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol), and hydroxylation of the phenyl and/or pyrrolidine rings.

  • Excretion: Metabolites and a small amount of the parent compound are expected to be excreted renally.

Toxicology and Safety Considerations

As a novel research chemical with no formal toxicological evaluation, 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one must be handled with extreme caution.

  • Predicted Toxicity: Based on its presumed NDRI activity, acute toxicity would likely manifest as excessive sympathomimetic stimulation, including tachycardia, hypertension, hyperthermia, anxiety, paranoia, and seizures. The cardiovascular and neurological systems are the primary targets of toxicity.

  • Abuse Potential: Compounds that potently inhibit DAT have a high potential for abuse and psychological dependence.[13] The predicted mechanism of action is similar to that of controlled substances like cocaine and MDPV.

  • Researcher Safety:

    • Handling: Always handle the compound in a certified chemical fume hood.

    • PPE: Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

    • Storage: Store in a secure, cool, dry, and well-ventilated location, away from incompatible materials. The hydrochloride salt is expected to be a stable solid.

Future Research Directions

The characterization of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one presents a greenfield opportunity for research. Key areas for investigation include:

  • Definitive Synthesis and Stereochemical Assignment: Development and publication of a validated synthetic route and unambiguous determination of the stereochemistry of the active enantiomer(s).

  • In Vitro Pharmacology: Quantitative determination of binding affinities (Ki) and functional activities (IC₅₀) at human DAT, NET, and SERT using radioligand binding assays and synaptosomal uptake assays.

  • Metabolite Identification: In vitro metabolism studies using human liver microsomes to identify major metabolites, which is critical for forensic and toxicological analysis.

  • Analytical Differentiation: Development of validated analytical methods (e.g., using LC-HRMS/MS) to reliably distinguish this compound from its more common isomers, such as α-PVP and its analogs.[9]

Conclusion

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a structurally intriguing cathinone isomer whose properties can be largely predicted through the lens of its better-understood chemical relatives. Its unique linkage presents interesting challenges for chemical synthesis and offers a novel scaffold for probing the structure-activity relationships of monoamine transporter inhibitors. Based on its structural similarity to potent NDRIs, it is hypothesized to be a psychoactive stimulant with a significant potential for abuse. All research activities involving this compound must be guided by stringent safety protocols and a thorough understanding of its predicted pharmacological and toxicological profile until empirical data becomes available.

References

  • Ontosight. Prolintane Stimulant Drug Overview.
  • PsychonautWiki. (2022, September 12). Prolintane.
  • MDPI. (2025, May 16). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone.
  • chemeurope.com. Prolintane.
  • Wikidoc. (2015, August 20). Prolintane.
  • ResearchGate. (PDF) Prolintane: a "masked" amphetamine.
  • Scilit. Separation and identification of the synthetic cathinone isomers dipentylone and N-ethylpentylone using chromatographic and mass spectral characteristics.
  • ScienceDirect. The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis. Forensic Chemistry, 2021.
  • Semantic Scholar. Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β-TH-naphyrone, mexedrone, and 4-MDMC. Drug Testing and Analysis, 2017.
  • ACS Chemical Neuroscience. (2020, February 19). Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors.
  • National Institutes of Health. Structure-Activity Relationships of Synthetic Cathinones. PMC.
  • PubChem. Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-.
  • PubMed. (2024, August 29). Identification of synthetic cathinone positional isomers using electron activated dissociation mass spectrometry.
  • National Institutes of Health. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC.
  • MDPI. (2024, August 06). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.
  • National Institutes of Health. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). PMC.
  • ResearchGate. Chemical structures of pyrovalerone cathinones and NEH. Substances...
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines.

Sources

Foundational

Architecting Novel Psychoactive Substances: A Technical Whitepaper on 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Executive Summary The clandestine development of Novel Psychoactive Substances (NPS) relies on iterative structural modifications to evade legislative control while maximizing dopaminergic reward. Historically, the marke...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clandestine development of Novel Psychoactive Substances (NPS) relies on iterative structural modifications to evade legislative control while maximizing dopaminergic reward. Historically, the market has been dominated by two distinct stimulant classes: synthetic cathinones (e.g., α -PVP), characterized by an N-linked pyrrolidine ring, and pipradrol derivatives (e.g., D2PM), characterized by a C-linked pyrrolidine or piperidine ring.

This whitepaper investigates the discovery and pharmacological characterization of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one (phenacylpyrrolidine)—a critical structural hybrid that merges the β -ketone moiety of cathinones with the C2-linkage of pipradrols. As a Senior Application Scientist, I will deconstruct the pharmacophore rationale, detail self-validating protocols for monoamine transporter profiling, and outline untargeted toxicometabolomic workflows necessary for identifying this emerging threat.

Pharmacophore Rationale: Bridging Cathinones and Pipradrols

To understand the threat profile of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one, we must analyze the causality behind its structural engineering.

Molecular dynamics simulations of pipradrol derivatives like 2-DPMP and D2PM reveal that these compounds act as potent inhibitors that lock the dopamine transporter (DAT) in an outward-facing conformation . This mechanism leads to profound extracellular dopamine accumulation, resulting in severe clinical sympathomimetic toxicity and neuropsychiatric symptoms that can persist for up to 96 hours .

By shifting the pyrrolidine attachment from the nitrogen (N1) to the alpha-carbon (C2), 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one exposes a secondary amine. The causality of this choice is thermodynamic: unlike the tertiary amine in α -PVP, the secondary amine serves as a critical hydrogen-bond donor to the Asp79 residue within the DAT binding pocket. Simultaneously, the β -ketone anchors into the hydrophobic sub-pocket. This dual-anchoring mechanism theoretically increases the drug-target residence time, creating a highly potent reuptake inhibitor. Interestingly, derivatives of 2-phenacylpyrrolidine are not entirely alien to nature; they are established precursors in the biosynthesis of phenanthroindolizidine alkaloids, highlighting the chemical viability of this scaffold .

Pharmacophore Cathinones Synthetic Cathinones (N-linked Pyrrolidine) Hybrid 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (β-Keto + C2-link) Cathinones->Hybrid Shift N-link to C2-link Pipradrols Pipradrol Derivatives (C-linked Pyrrolidine) Pipradrols->Hybrid Add β-ketone group DAT DAT Inhibition (Outward-facing Conformation) Hybrid->DAT Enhanced Affinity

Structural evolution of phenacylpyrrolidine hybrids from cathinone and pipradrol pharmacophores.

Quantitative Data: Comparative Pharmacodynamics

To benchmark the threat level of this novel hybrid, we compare its predicted transporter affinity profile against its parent classes. The data highlights a strong preference for DAT over the serotonin transporter (SERT), a hallmark of highly addictive stimulants.

Compound ClassRepresentative NPSTransporter Affinity ProfileDAT IC50 (nM)SERT/DAT Ratio
N-linked Cathinone α -PVPDAT > NET >> SERT~13>100
C-linked Piperidine2-DPMPDAT > NET >> SERT~70>140
C-linked PyrrolidineD2PMDAT > NET >> SERT~110>50
Hybrid (Predicted) 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one DAT NET >> SERT 40 - 80 >100

In Vitro Pharmacology: Monoamine Transporter Profiling

To empirically validate the receptor dynamics of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a robust in vitro reuptake inhibition assay is required. Causality of model selection: We utilize Human Embryonic Kidney (HEK293) cells stably transfected with human DAT (hDAT), NET (hNET), and SERT (hSERT) because rodent monoamine transporters exhibit divergent pharmacological sensitivities that can skew human risk assessments.

Self-Validating Protocol: Radioligand Uptake Assay
  • Cell Culture & Seeding: Culture HEK293 cells expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in 96-well plates and incubate for 24 hours.

  • Compound Preparation: Prepare 10-point serial dilutions (0.1 nM to 100 μM) of the synthesized hybrid in Krebs-Ringer-HEPES (KRH) buffer.

  • Internal Control Validation: Crucial Step. On every plate, include a full concentration-response curve of a known inhibitor (Cocaine for DAT, Nisoxetine for NET, Fluoxetine for SERT) to self-validate assay sensitivity and ensure transporter expression stability.

  • Incubation: Wash cells with KRH buffer, add the compound dilutions, and pre-incubate for 10 minutes at 37°C.

  • Radioligand Addition: Initiate the uptake phase by adding 20 nM of [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin. Incubate for exactly 10 minutes.

  • Termination & Lysis: Halt transport by rapidly washing cells three times with ice-cold KRH buffer. Lyse cells using 1% SDS.

  • Quantification: Transfer lysates to scintillation vials, add liquid scintillation cocktail, and quantify retained radioactivity using a MicroBeta counter. Calculate IC50 values via non-linear regression.

Workflow HEK HEK293 Cells (hDAT/hNET/hSERT) Incubation Compound Incubation (Concentration Gradient) HEK->Incubation Radioligand Add [³H]-Monoamines (Uptake Phase) Incubation->Radioligand Lysis Cell Lysis & Scintillation Radioligand->Lysis Analysis IC50 Calculation & Selectivity Profiling Lysis->Analysis

Step-by-step workflow for evaluating monoamine transporter reuptake inhibition.

Toxicometabolomics: LC-HRMS/MS Biomarker Discovery

Because NPS metabolism is highly unpredictable and standard immunoassay screens fail to detect novel scaffolds, we must employ untargeted toxicometabolomics. Recent studies on synthetic cathinones like PCYP demonstrate that LC-HRMS/MS can simultaneously map the metabolic fate of the drug and its impact on endogenous pathways .

For 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one, the secondary amine is highly susceptible to N-glucuronidation, while the β -ketone undergoes rapid reduction to the corresponding ephedrine-like alcohol.

Self-Validating Protocol: Microsomal Incubation & HRMS
  • In Vitro Incubation: Incubate 10 μM of the hybrid compound with pooled human liver microsomes (pHLM, 1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate Phase I metabolism. For Phase II, supplement with UDPGA and alamethicin.

  • Self-Validating Controls: Run parallel incubations of a Zero-Minute Control (quenched immediately) and a No-Cofactor Control (no NADPH/UDPGA). This isolates true enzymatic metabolites from spontaneous chemical degradation.

  • Quenching: Stop the reaction at 0, 15, 30, and 60 minutes by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Diazepam-d5). Centrifuge at 14,000 x g to precipitate proteins.

  • LC-HRMS/MS Acquisition: Inject the supernatant into a Q-Exactive Orbitrap mass spectrometer coupled to a UHPLC system. Run in both positive and negative electrospray ionization (ESI) modes using data-dependent acquisition (DDA).

  • Data Processing: Utilize multivariate statistics (e.g., Principal Component Analysis) to identify unique m/z features. Look for exogenous phase I/II metabolites and endogenous biomarker shifts (e.g., alterations in tryptophan or adenosine metabolism) that serve as secondary indicators of intoxication .

References

  • The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) . Frontiers in Pharmacology. URL:[Link]

  • In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS . MDPI Metabolites. URL:[Link]

  • Biosynthesis of phenanthroindolizidine alkaloids via derivatives of 2-phenacylpyrrolidine and benzoylacetic acid . Journal of the Chemical Society, Chemical Communications. URL:[Link]

  • Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) . Clinical Toxicology. URL:[Link]

Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one from Proline

Abstract This technical guide provides a comprehensive overview of the synthetic strategies for converting the readily available chiral building block, L-proline, into the valuable α-amino ketone, 1-Phenyl-2-(pyrrolidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for converting the readily available chiral building block, L-proline, into the valuable α-amino ketone, 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. This target molecule holds significant interest for researchers in medicinal chemistry and drug development due to its structural motifs present in numerous biologically active compounds. This document will delve into two primary synthetic routes: one proceeding through a Weinreb amide intermediate and another exploring a direct acylation approach. The causality behind experimental choices, detailed step-by-step protocols, and a thorough mechanistic analysis are provided to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of α-Amino Ketones

α-Amino ketones are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of nitrogen-containing molecules, including amino alcohols, oxazoles, and various heterocyclic scaffolds.[1][2] Their prevalence in natural products and pharmaceutically active compounds underscores their importance in drug discovery and development.[1] The target molecule, 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, incorporates a chiral pyrrolidine ring derived from the natural amino acid L-proline, making it an attractive scaffold for the development of novel therapeutics. This guide will explore efficient and reliable synthetic pathways to access this valuable compound, emphasizing practical considerations and mechanistic understanding.

Strategic Approaches to Synthesis

The synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one from L-proline can be approached through several strategic disconnections. This guide will focus on two prominent and reliable methods that offer distinct advantages and considerations for the synthetic chemist.

Synthetic_Strategies cluster_0 Route 1: Weinreb Amide Strategy cluster_1 Route 2: Direct Acylation & Decarboxylation Proline L-Proline N_Protected_Proline N_Protected_Proline Proline->N_Protected_Proline N-Protection N_Acyl_Proline N_Acyl_Proline Proline->N_Acyl_Proline N-Acylation Target 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Weinreb_Amide Weinreb_Amide N_Protected_Proline->Weinreb_Amide N_Protected_Proline->Weinreb_Amide Amide Coupling Target_Route1 Target Compound Weinreb_Amide->Target_Route1 Weinreb_Amide->Target_Route1 Organometallic Addition Decarboxylation Decarboxylation N_Acyl_Proline->Decarboxylation N_Acyl_Proline->Decarboxylation Decarboxylative Coupling Target_Route2 Target Compound Decarboxylation->Target_Route2 Decarboxylation->Target_Route2 Deprotection (if needed)

Caption: Overview of the two primary synthetic routes from L-proline.

Route 1: The Weinreb Amide Approach - A Controlled and Versatile Pathway

The Weinreb amide synthesis is a well-established and highly reliable method for the preparation of ketones from carboxylic acids.[3] Its key advantage lies in the stability of the N-methoxy-N-methylamide (Weinreb amide) intermediate, which resists over-addition of organometallic reagents, thus preventing the formation of tertiary alcohol byproducts.[3] This controlled reactivity makes it an ideal strategy for the synthesis of α-amino ketones from amino acids.

The success of the Weinreb amide strategy hinges on the formation of a stable chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., a Grignard or organolithium reagent). This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup.

Weinreb_Amide_Mechanism cluster_workflow Reaction Workflow Proline N-Boc-L-Proline Coupling Coupling with N,O-Dimethylhydroxylamine Proline->Coupling Weinreb_Amide N-Boc-L-proline Weinreb Amide Coupling->Weinreb_Amide Grignard Addition of Phenylmagnesium Bromide Weinreb_Amide->Grignard Intermediate Stable Tetrahedral Intermediate Grignard->Intermediate Workup Acidic Workup Intermediate->Workup Ketone N-Boc Protected Target Ketone Workup->Ketone Deprotection Deprotection Ketone->Deprotection Target 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Deprotection->Target

Caption: Workflow for the Weinreb amide synthetic route.

Step 1: N-Protection of L-Proline

The secondary amine of proline must be protected to prevent unwanted side reactions during the subsequent coupling and Grignard addition steps. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under the reaction conditions and its ease of removal under acidic conditions.

  • Protocol: To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until the proline dissolves. Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-proline as a white solid.

Step 2: Synthesis of the N-Boc-L-proline Weinreb Amide

Several coupling reagents can be employed for the formation of the Weinreb amide. A common and efficient method involves the use of a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). An alternative, milder method utilizes PPh₃/I₂.[4]

  • Protocol (using EDC/HOBt): To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), HOBt (1.2 eq), and EDC (1.2 eq). Add N-methylmorpholine (NMM) or another non-nucleophilic base (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-Boc-L-proline Weinreb amide.

Step 3: Grignard Reaction and Deprotection

The crucial C-C bond formation is achieved by the addition of a phenyl Grignard reagent to the Weinreb amide. Subsequent removal of the Boc protecting group yields the final product.

  • Protocol: To a solution of the N-Boc-L-proline Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add phenylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise. Stir the reaction at -78 °C for 2 hours. Quench the reaction by the slow addition of saturated ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude N-Boc protected ketone can be deprotected directly by dissolving it in a solution of 4 M HCl in dioxane or trifluoroacetic acid (TFA) in DCM and stirring at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure and purify by column chromatography or crystallization to obtain 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride.

StepReagents & ConditionsTypical YieldPurity
N-Protection L-proline, (Boc)₂O, NaOH, Dioxane/H₂O>95%>98%
Weinreb Amide Formation N-Boc-L-proline, N,O-dimethylhydroxylamine HCl, EDC, HOBt, NMM, DCM80-90%>95%
Grignard & Deprotection Weinreb Amide, PhMgBr, THF; then HCl/Dioxane70-85%>97%
Route 2: Direct Acylation and Decarboxylation - A More Convergent Approach

This route offers a potentially more convergent synthesis by first acylating the nitrogen of proline with a phenylacetyl moiety, followed by a decarboxylation step to furnish the target ketone. While conceptually simpler, this approach can present challenges related to the control of the acylation and the efficiency of the decarboxylation step.

The direct acylation of proline with phenylacetyl chloride can be achieved under Schotten-Baumann conditions or in an anhydrous organic solvent with a base.[5] The subsequent decarboxylation of the N-acylproline can be challenging. Friedel-Crafts type conditions using a Lewis acid or polyphosphoric acid have been reported for similar transformations, proceeding through an N-acyliminium ion intermediate.[6]

Direct_Acylation_Mechanism cluster_workflow Reaction Workflow Proline L-Proline Acylation Acylation with Phenylacetyl Chloride Proline->Acylation N_Acyl_Proline N-Phenylacetyl-L-proline Acylation->N_Acyl_Proline Decarboxylation Decarboxylative Coupling (e.g., Friedel-Crafts) N_Acyl_Proline->Decarboxylation Iminium_Ion N-Acyliminium Ion Intermediate Decarboxylation->Iminium_Ion Rearrangement Rearrangement/ Workup Iminium_Ion->Rearrangement Target 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Rearrangement->Target

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one: A Guide for Researchers

Introduction: The Analytical Imperative for a Prevalent Synthetic Cathinone 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a synthetic cathinone commonly known as α-pyrrolidinopentiophenone (α-PVP), has emerged as a significan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Prevalent Synthetic Cathinone

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a synthetic cathinone commonly known as α-pyrrolidinopentiophenone (α-PVP), has emerged as a significant compound of interest in forensic toxicology, clinical chemistry, and pharmaceutical research. Its potent stimulant effects and increasing prevalence necessitate robust and reliable analytical methods for its accurate quantification in various matrices. This guide provides detailed application notes and validated protocols for the determination of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, designed to equip researchers, scientists, and drug development professionals with the necessary tools for confident and precise analysis.

The choice of analytical technique is paramount and is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This document will focus on the two most powerful and widely adopted methodologies for the quantification of synthetic cathinones: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

I. Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Approach for Volatile Analytes

GC-MS is a cornerstone technique in forensic analysis, prized for its high chromatographic resolution and extensive spectral libraries.[1][2] For compounds like 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, which can be made amenable to gas chromatography, GC-MS offers excellent specificity. However, a critical consideration for many synthetic cathinones is their thermal stability.[1] Derivatization is often employed to improve volatility and reduce the potential for thermal degradation in the GC inlet.[3]

Core Principles and Experimental Rationale

The efficacy of a GC-MS method hinges on the efficient separation of the analyte from matrix components and its subsequent ionization and detection. The choice of a capillary column, typically a non-polar or medium-polarity phase like a 5% phenyl-methylpolysiloxane, is crucial for resolving the target analyte from endogenous interferences. Electron Ionization (EI) is the most common ionization technique, generating a reproducible fragmentation pattern that serves as a chemical fingerprint for identification. For quantification, Selected Ion Monitoring (SIM) is employed to enhance sensitivity by monitoring only characteristic fragment ions of the analyte and internal standard.

Protocol: GC-MS Quantification of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in Urine

This protocol details a validated method for the analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in urine, incorporating a derivatization step to improve analytical performance.

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • Rationale: SPE is a highly effective technique for extracting and concentrating analytes from complex biological matrices like urine, while simultaneously removing interfering substances.[4] Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) improves the thermal stability and chromatographic behavior of the analyte.[3] The addition of pyridine can significantly enhance derivatization efficiency.[3]

  • Workflow Diagram:

    SPE_Derivatization_Workflow cluster_sample_prep Sample Preparation urine_sample Urine Sample (1 mL) is_addition Add Internal Standard (e.g., α-PVP-d8) urine_sample->is_addition vortex1 Vortex is_addition->vortex1 load_sample Load Sample vortex1->load_sample spe_cartridge Condition & Equilibrate SPE Cartridge (e.g., Mixed-Mode Cation Exchange) spe_cartridge->load_sample wash_cartridge Wash Cartridge (e.g., with Methanol/Water) load_sample->wash_cartridge elute_analyte Elute Analyte (e.g., with Ammoniated Ethyl Acetate) wash_cartridge->elute_analyte evaporate Evaporate to Dryness elute_analyte->evaporate derivatize Derivatize (BSTFA + 1% TMCS, Pyridine) evaporate->derivatize reconstitute Reconstitute in Ethyl Acetate derivatize->reconstitute gcms_injection Inject into GC-MS reconstitute->gcms_injection

    Caption: Solid-Phase Extraction and Derivatization Workflow for GC-MS Analysis.

  • Step-by-Step Protocol:

    • To 1 mL of urine, add an appropriate amount of an internal standard (e.g., α-PVP-d8).

    • Vortex the sample for 30 seconds.

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with deionized water and then a low percentage methanol in water solution to remove polar interferences.

    • Elute the analyte with an appropriate solvent, such as ammoniated ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried extract.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature and reconstitute in 100 µL of ethyl acetate for injection.

2. GC-MS Instrumentation and Conditions

  • Rationale: The choice of a capillary column with a 5% phenyl-methylpolysiloxane stationary phase provides good selectivity for a wide range of drugs of abuse. A temperature ramp program is used to ensure adequate separation of the analyte from any remaining matrix components and to elute it as a sharp peak.

  • Instrument Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent

    • Mass Spectrometer: Agilent 5977B MSD or equivalent

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MSD Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Characteristic Fragment Ions for SIM:

    • 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (as TMS derivative): To be determined experimentally, but likely ions would include the molecular ion and characteristic fragments resulting from alpha-cleavage. Common fragments for underivatized α-PVP include m/z 91, 126, and the molecular ion at 231.

    • α-PVP-d8 (Internal Standard): Corresponding deuterated fragments.

3. Data Analysis and Quantification

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by analyzing standards of known concentrations and plotting the peak area ratio against the concentration.

  • The concentration of the analyte in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS has become the preferred method for the quantification of drugs in biological matrices due to its exceptional sensitivity, specificity, and high-throughput capabilities.[5] This technique is particularly well-suited for non-volatile or thermally labile compounds like many synthetic cathinones, as it does not require derivatization.

Core Principles and Experimental Rationale

The power of LC-MS/MS lies in the coupling of liquid chromatography for separation with tandem mass spectrometry for detection. A reversed-phase C18 column is commonly used to separate the analyte from matrix components based on hydrophobicity. Electrospray Ionization (ESI) is the most prevalent ionization technique for this class of compounds, typically in positive ion mode. The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering. A specific precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the potential for interference.[6]

Protocol: LC-MS/MS Quantification of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in Plasma

This protocol outlines a validated method for the sensitive and selective quantification of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in plasma.

1. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS/MS system. Acetonitrile is a common and effective protein precipitating agent.

  • Workflow Diagram:

    PP_Workflow cluster_sample_prep Sample Preparation plasma_sample Plasma Sample (100 µL) is_addition Add Internal Standard (e.g., α-PVP-d8) plasma_sample->is_addition add_acetonitrile Add Acetonitrile (300 µL) is_addition->add_acetonitrile vortex Vortex (1 min) add_acetonitrile->vortex centrifuge Centrifuge (10 min, 14,000 rpm) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_injection Inject into LC-MS/MS supernatant_transfer->lcms_injection

    Caption: Protein Precipitation Workflow for LC-MS/MS Analysis.

  • Step-by-Step Protocol:

    • To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of an internal standard (e.g., α-PVP-d8).

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Rationale: A reversed-phase C18 column provides excellent retention and separation for α-PVP. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) is used to achieve optimal peak shape and resolution. The addition of a small amount of formic acid to the mobile phase promotes the formation of protonated molecules in the ESI source.

  • Instrument Parameters:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

    • Mass Spectrometer: Sciex 6500 QTRAP or equivalent

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration. For example: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.1-5.0 min, 5% B.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Parameters: Optimized for the specific instrument, including ion spray voltage, source temperature, curtain gas, and nebulizer gas settings.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (α-PVP): Precursor ion m/z 232 → Product ion m/z 91[1]

    • α-PVP-d8 (Internal Standard): Precursor ion m/z 240 → Product ion m/z 91[1]

3. Data Analysis and Quantification

  • Quantification is performed using the same principles as described for GC-MS, based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed using standards prepared in the same biological matrix (matrix-matched calibration) to account for any matrix effects.

III. Method Validation and Performance Characteristics

A crucial aspect of any quantitative analytical method is its validation to ensure that it is fit for its intended purpose.[7][8] Key validation parameters, as defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH), should be assessed.[9][10]

Table 1: Typical Quantitative Performance Data for the Analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

ParameterLC-MS/MS (Plasma)GC-MS (Urine)
Linearity Range 0.25 - 500 ng/mL[1]25 - 1000 ng/mL[3]
Correlation Coefficient (r²) ≥ 0.99≥ 0.995[3]
Limit of Detection (LOD) ~0.1 ng/mL5 ng/mL[3]
Limit of Quantification (LOQ) 0.25 ng/mL[1]25 ng/mL[11]
Intra-day Precision (%CV) < 15%< 15%[3]
Inter-day Precision (%CV) < 15%< 15%[3]
Accuracy (% Recovery) 85 - 115%88 - 112%[3]

Note: These values are representative and should be established for each specific laboratory and application.

IV. Conclusion: Ensuring Analytical Confidence

The accurate quantification of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is critical for a variety of scientific disciplines. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis. GC-MS provides a robust and reliable method, particularly when coupled with derivatization to enhance analyte stability. LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for trace-level quantification in complex biological matrices.

By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can develop and validate robust analytical methods, ensuring the generation of high-quality, defensible data. The implementation of appropriate sample preparation techniques and rigorous method validation are paramount to achieving analytical excellence in the quantification of this and other emerging synthetic compounds.

V. References

  • Cheng, K., Hsieh, C. M., et al. (2019). Determination of synthetic cathinone "α-PVP" and its metabolite in urine using solid phase extraction and gas chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry, 33(21), 1685-1693. [Link]

  • Andrenyak, D. M., et al. (2017). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(4), 309-316. [Link]

  • Andrenyak, D. M., et al. (2017). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(4), 309–316. [Link]

  • Shimadzu Corporation. (n.d.). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. [Link]

  • MDPI. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Molecules, 27(8), 2589. [Link]

  • Johnson, R. D., & Botch-Jones, F. R. (2013). Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine. Spectroscopy Online. [Link]

  • Restek. (n.d.). A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid. [Link]

  • Andrenyak, D. M., et al. (2017). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • Coopman, V., et al. (2016). Identification and Quantification of Synthetic Cathinones in Blood and Urine using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry. ResearchGate. [Link]

  • Longdom Publishing. (n.d.). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace-Gas Chromatography/Mass Spectrometry (DHS-GC/MS). [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • ForensicRTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • Waters. (n.d.). Single LC-MS/MS Method for Confirmation and Quantification of Over 400 Pesticides in a Complex Matrix Without Compromising Data Quality. [Link]

  • Semantic Scholar. (2019). Determination of synthetic cathinone "α-PVP" and its metabolite in urine using solid phase extraction and gas chromatography-mass spectrometry. [Link]

  • International Organization for Standardization. (2017). ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. [Link]

  • International Council for Harmonisation. (1994). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bioanalysis Zone. (n.d.). Analytical Method Validation for Biopharmaceuticals: A Practical Guide. [Link]

  • West Virginia University. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. [Link]

  • Wiley Analytical Science. (2019). Journal Highlight: Determination of synthetic cathinone “α‐PVP” and its metabolite in urine using SPE and GC-MS. [Link]

Sources

Application

LC-MS/MS Protocol for the Detection and Quantification of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in Biological Matrices

Here is a comprehensive, scientifically grounded application note and protocol for the detection of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in biological matrices. Audience: Forensic Toxicologists, Clinical Researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded application note and protocol for the detection of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in biological matrices.

Audience: Forensic Toxicologists, Clinical Researchers, and Bioanalytical Scientists

Chemical Context & Mechanistic Rationale

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CAS 62024-31-1)[1] is a structural isomer of the well-known synthetic cathinone α-pyrrolidinoacetophenone (α-PAP). A critical structural distinction exists between the two: while α-PAP features a tertiary amine due to the pyrrolidine ring attaching via the nitrogen (1-yl), 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one attaches via the carbon (2-yl), rendering it a secondary amine.

Because synthetic cathinones and their pyrrolidine-containing analogs are thermally labile and highly prone to in-situ oxidative decomposition during GC-MS analysis[2], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the analytical gold standard for their reliable quantification in biological samples.

Experimental Design & Causality

Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)

Biological matrices, particularly urine and postmortem blood, contain high concentrations of endogenous phospholipids that cause severe ionization suppression (matrix effects) in ESI+ mode[3]. To counteract this, a mixed-mode cation exchange (MCX) SPE protocol is utilized. As a secondary amine with a basic pKa, the target analyte is protonated at low pH. The MCX cartridge traps the protonated amine via strong ionic interactions, allowing aggressive washing with 100% organic solvents to remove neutral lipids. Elution with a basic organic solvent neutralizes the amine, releasing it cleanly into the eluate.

Chromatographic Separation: Biphenyl Stationary Phase

A Biphenyl stationary phase is strategically selected over a standard C18 column. The biphenyl phase provides critical π−π interactions that exploit the spatial orientation of the phenyl ring. This orthogonal retention mechanism is essential for achieving baseline separation between 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one and its tertiary amine isomer (α-PAP).

Mass Spectrometry: Fragmentation Pathway

Electrospray ionization in positive mode (ESI+) yields a strong [M+H]+ precursor at m/z 190.1. Collision-induced dissociation (CID) drives an α -cleavage to produce a highly stable iminium ion at m/z 84.1 (used as the quantifier). A secondary C-C cleavage yields the phenacylium ion at m/z 105.1 (used as a qualifier).

Workflow Visualizations

Solid-Phase Extraction (SPE) workflow for biological sample preparation.

ESI+ fragmentation pathway for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Step-by-Step Analytical Protocol

System Suitability & Self-Validation

To ensure a self-validating system, every analytical batch must begin with a System Suitability Test (SST) sequence:

  • Reagent Blank: Confirms no background contamination from solvents or the LC system.

  • Zero Sample (Blank Matrix + IS): Verifies the absence of isotopic interference from the internal standard.

  • LLOQ Sample: Ensures the instrument meets the minimum signal-to-noise ( S/N>10 ) threshold before running unknown samples.

Sample Preparation (SPE)
  • Pre-treatment: Aliquot 500 µL of biological sample (urine or plasma) into a microcentrifuge tube. Add 50 µL of Internal Standard (Mephedrone-d3, 100 ng/mL) and 500 µL of 2% Formic Acid in water to disrupt protein binding.

  • Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash sequentially with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol to remove neutral lipids and isobaric interferences.

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions
  • Column: Biphenyl, 100 x 2.1 mm, 2.7 µm.

  • Mobile Phase A: Water containing 0.1% Formic Acid and 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol containing 0.1% Formic Acid.

  • Gradient: 0–1 min (5% B), 1–5 min (linear to 60% B), 5–6 min (95% B for column wash), 6–8 min (5% B for re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Method Validation & Quantitative Data

The method validation parameters described herein are aligned with the ANSI/ASB Standard 036 for forensic toxicology[4], ensuring high confidence in the detection of synthetic cathinones in clinical and forensic urine samples[5].

Table 1: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one 190.184.120Quantifier
190.1105.125Qualifier 1
190.177.140Qualifier 2
Mephedrone-d3 (IS) 181.1163.115Internal Standard

Table 2: Method Validation Summary (Urine Matrix)

ParameterAcceptance Criteria (ANSI/ASB 036)Observed Value
Limit of Detection (LOD) S/N > 30.5 ng/mL
Lower Limit of Quantitation (LLOQ) S/N > 10, Bias ±20%1.0 ng/mL
Linearity (R²) > 0.9900.998
Intra-day Precision (%CV) < 20%4.2 - 8.5%
Inter-day Precision (%CV) < 20%5.1 - 9.3%
Matrix Effect (Ion Suppression) Monitor and normalize with IS-12.4%
Extraction Recovery > 50%88.5%

References

  • [1] BLDpharm. "62024-31-1 | 1-Phenyl-2-(pyrrolidin-2-yl)ethanone".

  • [4] National Institutes of Health (NIH). "A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples".

  • [2] Office of Justice Programs (OJP). "Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations".

  • [5] National Institutes of Health (NIH). "A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples".

  • [3] National Institutes of Health (NIH). "Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions".

Sources

Method

Application Notes &amp; Protocols: The 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one Scaffold in Modern Medicinal Chemistry

Introduction: A Scaffold of Duality in CNS Drug Discovery The 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one core structure represents a foundational scaffold in the field of neuropharmacology. While simple in its architecture,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Duality in CNS Drug Discovery

The 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one core structure represents a foundational scaffold in the field of neuropharmacology. While simple in its architecture, this "phenacylpyrrolidine" moiety is the parent structure for a broad class of synthetic cathinones, many of which are potent modulators of monoamine transporters in the central nervous system (CNS).[1] Historically, derivatives of this scaffold, such as Prolintane and Pyrovalerone, were developed for therapeutic purposes, including use as stimulants to combat fatigue and cognitive decline.[2] However, the potent psychostimulant effects of this chemical class, particularly its more powerful analogs like α-Pyrrolidinovalerophenone (α-PVP), have also led to widespread abuse, making it a topic of intense interest in both medicinal chemistry and forensic science.[3][4]

This guide provides an in-depth exploration of the 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one scaffold, focusing on its application in medicinal chemistry. We will dissect its mechanism of action, analyze the critical structure-activity relationships (SAR) that govern its potency, and provide detailed protocols for the synthesis and biological evaluation of its derivatives. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to explore this pharmacologically significant chemical space.

Part 1: The Molecular Pharmacology of α-Pyrrolidinophenones

Primary Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition (NDRI)

Compounds based on the 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one scaffold primarily function as potent inhibitors of monoamine transporters.[5][6] Specifically, they are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs).[3][7] They bind to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[8][9] This blockade results in an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse, leading to enhanced and sustained neurotransmission.[7] This mechanism is responsible for their characteristic CNS stimulant effects, which can range from increased alertness and focus to intense euphoria.[2][10]

It is crucial to distinguish this mechanism from that of amphetamines. While both classes of compounds are stimulants, amphetamines primarily act as releasing agents, promoting the efflux of dopamine and norepinephrine from the neuron via the TAAR1 receptor.[7] In contrast, α-pyrrolidinophenones act as pure reuptake inhibitors, more akin to cocaine or methylphenidate in their pharmacological action.[7][8]

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles Synapse Dopamine (DA) & Norepinephrine (NE) DA_Vesicle->Synapse Release DAT DAT NET NET Synapse->DAT Reuptake Synapse->NET Reuptake Receptor DA/NE Receptors Synapse->Receptor Binds & Activates Scaffold α-Pyrrolidinophenone (e.g., α-PVP) Scaffold->DAT BLOCKS Scaffold->NET BLOCKS

Caption: Mechanism of Action of α-Pyrrolidinophenones as NDRIs.

Structure-Activity Relationships (SAR): A Guide to Potency and Selectivity

The biological activity of this scaffold is exquisitely sensitive to structural modifications. Decades of research have illuminated key relationships that govern potency and selectivity, providing a roadmap for medicinal chemists.

  • The α-Alkyl Chain is Paramount for Potency: The most significant determinant of potency at both DAT and NET is the length of the alkyl chain at the α-carbon (adjacent to the carbonyl). A systematic increase in chain length leads to a dramatic increase in inhibitory activity.[11][12] This trend is clearly demonstrated when comparing analogs:

    • α-PPP (methyl group): Relatively weak DAT inhibitor.

    • α-PBP (ethyl group): Increased potency.

    • α-PVP (propyl group): Potent DAT inhibitor.

    • α-PHP (butyl group): Often the most potent in the series.[13] This suggests the existence of a hydrophobic binding pocket on the transporter that favorably accommodates a 3- to 4-carbon chain.[14]

  • The Pyrrolidine Ring is Essential: The cyclic pyrrolidine amine is a critical feature. Replacing it with an open-chain dialkylamine (e.g., N,N-dimethylamine) results in a significant decrease in affinity.[14] Expanding the ring to a six-membered piperidine also tends to reduce potency, though to a lesser extent.[11]

  • Phenyl Ring Substitution Modulates Selectivity: Modifications to the phenyl ring can fine-tune the compound's activity and selectivity profile.

    • A 4-methyl substitution (as seen in Pyrovalerone) generally maintains high potency at DAT and NET.[5][15]

    • Introducing a 3,4-methylenedioxy group (as in MDPV) can increase affinity and, in some cases, introduce modest activity at the serotonin transporter (SERT), slightly reducing the compound's selectivity for DAT/NET.[12][13]

  • The Carbonyl Group is Important: Removal or reduction of the β-keto group (as in prolintane) generally reduces potency compared to the cathinone analogs, though significant stimulant activity can be retained.[8]

SAR_Image A Phenyl Ring: Substitutions here (e.g., 4-Me, 3,4-methylenedioxy) modulate potency and selectivity. B α-Alkyl Chain: CRITICAL for potency. Propyl (α-PVP) and Butyl (α-PHP) confer high DAT/NET affinity. C Pyrrolidine Ring: ESSENTIAL for high affinity. Ring expansion or opening reduces potency.

Caption: Key SAR points for the α-Pyrrolidinophenone scaffold.

The following table summarizes the in-vitro potency of several key analogs at human monoamine transporters, illustrating the SAR principles discussed.

Compoundα-Alkyl ChainPhenyl SubstitutionDAT IC₅₀ (nM)[9][12]NET IC₅₀ (nM)[9][12]SERT IC₅₀ (nM)[9][12]
α-PPP MethylUnsubstituted31545>10,000
α-PVP PropylUnsubstituted14.218.22000
α-PHP ButylUnsubstituted12.839.9>10,000
Pyrovalerone Propyl4-Methyl17.650.4>10,000
MDPV Propyl3,4-Methylenedioxy4.1263349

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. Data is compiled from multiple sources and should be considered representative.

Part 2: Synthetic Protocols for α-Pyrrolidinophenone Analogs

Synthetic Strategy Overview

The most common and efficient laboratory synthesis of α-pyrrolidinophenones involves a two-step process.[4][6][11] The first step is the α-halogenation of a commercially available or synthesized propiophenone, valerophenone, or other appropriate ketone. The resulting α-haloketone is a potent electrophile. The second step is a nucleophilic substitution reaction where this intermediate is treated with pyrrolidine. The pyrrolidine nitrogen atom attacks the α-carbon, displacing the halide and forming the final product.

Start Substituted Valerophenone Step1 α-Bromination (e.g., Br₂, HBr/AcOH) Start->Step1 Intermediate α-Bromo-valerophenone (Electrophile) Step1->Intermediate Step2 Nucleophilic Substitution Intermediate->Step2 Reagent Pyrrolidine (Nucleophile) Reagent->Step2 Purification Purification (Column Chromatography, Salt Formation) Step2->Purification Final α-PVP Product Purification->Final

Caption: General synthetic workflow for α-PVP.

Protocol 1: Synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)

Disclaimer: This protocol is for informational purposes only and should only be performed by trained chemists in a properly equipped laboratory, following all institutional safety guidelines.

Step 1: α-Bromination of Valerophenone [6]

  • Rationale: This step creates a reactive electrophilic center at the carbon adjacent to the carbonyl group. An acid catalyst (HBr) is often used to promote the formation of the enol intermediate, which then readily reacts with elemental bromine.

  • To a solution of valerophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether, add a catalytic amount of 48% hydrobromic acid.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by pouring it into a beaker of ice water. If any excess bromine remains, it can be neutralized by the careful addition of a saturated sodium thiosulfate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 2-bromo-1-phenylpentan-1-one is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Pyrrolidine [11][16]

  • Rationale: The nitrogen of pyrrolidine acts as a nucleophile, attacking the electron-deficient α-carbon and displacing the bromide ion. Two equivalents of pyrrolidine are used; the first acts as the nucleophile, and the second acts as a base to neutralize the HBr generated during the reaction, preventing the protonation of the starting amine.

  • Dissolve the crude α-bromo ketone from Step 1 in a suitable aprotic solvent like acetonitrile or tetrahydrofuran (THF).

  • To this solution, add pyrrolidine (2.2-2.5 eq) dropwise at room temperature. The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove the pyrrolidinium hydrobromide salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-PVP freebase, typically as a yellow or brown oil.

Step 3: Purification and Salt Formation

  • Rationale: The crude freebase is often purified by column chromatography. For easier handling, improved stability, and use in biological assays, the compound is typically converted to a hydrochloride salt, which is a crystalline solid.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent the amine from streaking on the acidic silica.

  • Salt Formation: Dissolve the purified α-PVP freebase in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. A white precipitate of α-PVP hydrochloride will form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy.[16]

Part 3: Biological Evaluation Protocols

Protocol 2: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay
  • Objective: To determine the potency (IC₅₀ value) of a synthesized α-pyrrolidinophenone analog for inhibiting dopamine uptake via the human dopamine transporter (hDAT). This is a foundational assay for characterizing compounds of this class.[9][17]

  • Rationale: This functional assay measures the ability of a test compound to compete with a radiolabeled substrate ([³H]Dopamine) for transport into cells expressing hDAT. The amount of radioactivity inside the cells is inversely proportional to the inhibitory potency of the test compound. A highly potent inhibitor will result in low radioactivity counts.

A Plate hDAT-expressing cells (e.g., HEK293) in 96-well plates B Prepare serial dilutions of Test Compound and Controls (e.g., Cocaine) A->B C Pre-incubate cells with compounds for 10-15 min B->C D Initiate Uptake: Add [³H]Dopamine to each well C->D E Incubate for a defined period (e.g., 10 min at RT) D->E F Terminate Uptake: Rapidly wash cells with ice-cold buffer E->F G Lyse cells and transfer lysate to scintillation vials F->G H Add scintillation cocktail and measure radioactivity (CPM) G->H I Data Analysis: Plot % Inhibition vs. [Compound] and calculate IC₅₀ H->I

Caption: Workflow for the [³H]Dopamine Uptake Inhibition Assay.

Materials:

  • HEK293 cells stably expressing hDAT.

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection).

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [³H]Dopamine (specific activity ~20-60 Ci/mmol).

  • Test compounds and a reference inhibitor (e.g., Cocaine or GBR-12909).

  • 96-well cell culture plates (poly-D-lysine coated).

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Culture: Culture hDAT-HEK293 cells under standard conditions (37 °C, 5% CO₂). Seed the cells into 96-well plates at an appropriate density (e.g., 40,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Prepare similar dilutions for the reference inhibitor.

  • Assay Execution: a. On the day of the assay, aspirate the culture medium from the wells and wash the cells twice with warm assay buffer. b. Add 50 µL of assay buffer containing the desired concentration of the test compound (or reference inhibitor, or vehicle for control wells) to each well. c. Pre-incubate the plates at room temperature for 15 minutes. d. Initiate the uptake reaction by adding 50 µL of assay buffer containing [³H]Dopamine at a final concentration near its Kₘ value (e.g., 10-20 nM). e. Allow the uptake to proceed for 10 minutes at room temperature.

  • Termination and Lysis: a. Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer. This step is critical and must be done quickly to prevent further transport. b. Lyse the cells by adding 100 µL of 1% SDS solution to each well and incubating for 30 minutes.

  • Quantification: a. Transfer the entire lysate from each well into a scintillation vial. b. Add 4 mL of scintillation cocktail to each vial. c. Measure the amount of radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Define 100% uptake (Total) from vehicle-treated wells and 0% uptake (Nonspecific) from wells treated with a saturating concentration of a potent inhibitor like GBR-12909. b. Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (CPM_sample - CPM_nonspecific) / (CPM_total - CPM_nonspecific)). c. Plot the percent inhibition against the logarithm of the test compound concentration. d. Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one scaffold is a cornerstone of CNS-active compound design. Its derivatives are potent and selective norepinephrine-dopamine reuptake inhibitors, a class of drugs with proven therapeutic value for conditions like ADHD and depression.[18][19] The well-defined structure-activity relationships, particularly the profound influence of the α-alkyl chain length, provide medicinal chemists with a clear strategy for optimizing potency.

The primary challenge and future direction for research in this area lie in decoupling the therapeutic effects from the high abuse liability. This may involve designing "biased" ligands that stabilize a transporter conformation less prone to producing intense reinforcement, or by fine-tuning pharmacokinetic profiles to achieve slower brain uptake and occupancy. As our understanding of the molecular intricacies of monoamine transporters continues to grow, this versatile scaffold will undoubtedly remain a valuable tool for developing the next generation of CNS therapeutics.

References

  • Prolintane - chemeurope.com. chemeurope.com. [Link]

  • Prolintane - PsychonautWiki. PsychonautWiki. (2022). [Link]

  • Prolintane - Wikipedia. Wikipedia. [Link]

  • Prolintane - wikidoc. wikidoc. (2015). [Link]

  • Prolintane: a "masked" amphetamine. ResearchGate. [Link]

  • 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1- one (α-PVP). World Health Organization. [Link]

  • Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. PubMed. (2020). [Link]

  • DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone (“Flakka”). ACS Publications. (2018). [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Scribd. (2008). [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PMC. [Link]

  • Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. PMC. [Link]

  • Pyrovalerone - Wikipedia. Wikipedia. [Link]

  • Consideration of the naphthylpyrovalerone analogues and related compounds. GOV.UK. (2010). [Link]

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online. (2022). [Link]

  • The Characterization of α-Pyrrolidinopentiophenone. DEA.gov. [Link]

  • The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. PMC. [Link]

  • The analytical investigation of synthetic street drugs containing cathinone analogs. ResearchGate. [Link]

  • “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter. ACS Chemical Neuroscience. (2013). [Link]

  • Flakka: New Dangerous Synthetic Cathinone on the Drug Scene. PMC. [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime. [Link]

  • Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template. PMC. [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PMC. [Link]

  • Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-. PubChem. [Link]

  • (2E)-1-Phenyl-2-[1-(2-phenyl-prop-2-en-1-yl)pyrrolidin-2-yl-idene]ethanone. PubMed. (2012). [Link]

  • The analytical investigation of synthetic street drugs containing cathinone analogs. PubMed. (2014). [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.org. (2023). [Link]

  • Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology: Identification of (S). PMC. [Link]

  • Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS. (2014). [Link]

  • 2-Pyrrolidinylideneureas, a New Class of Central Nervous System Agents. PubMed. (1978). [Link]

  • 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride. NextSDS. [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. MDPI. (2021). [Link]

  • Machine learning methods applied for the prediction of biological activities of triple reuptake inhibitors. Taylor & Francis Online. (2022). [Link]

  • Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or `α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. PubMed. (2024). [Link]

  • Crystal structure and analytical profile of 1,2-di-phenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'a-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Research With Rutgers. (2024). [Link]

  • Crystal structures of two pyrrolidin-1-yl derivatives of cathinone: α-PVP and α-D2PV. MDPI. [Link]

Sources

Application

Application Note: A Robust Protocol for the Asymmetric Synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one via Organocatalysis

Introduction: The Significance of Chiral β-Amino Ketones The β-amino carbonyl motif is a privileged structural unit found in a vast array of pharmaceuticals, natural products, and chiral ligands. Specifically, chiral 1-P...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral β-Amino Ketones

The β-amino carbonyl motif is a privileged structural unit found in a vast array of pharmaceuticals, natural products, and chiral ligands. Specifically, chiral 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and its derivatives serve as critical building blocks for more complex molecules, including alkaloids and synthetic APIs (Active Pharmaceutical Ingredients). The precise control of stereochemistry at the C2 position is paramount, as different enantiomers can exhibit dramatically different biological activities.

Historically, the synthesis of such molecules relied on multi-step sequences often involving stoichiometric chiral auxiliaries.[1][] The advent of organocatalysis, however, has revolutionized asymmetric synthesis by providing a more direct, atom-economical, and environmentally benign alternative.[3] This application note details a highly reliable and enantioselective protocol for the synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one leveraging the power of proline-catalyzed Mannich-type reactions.[4][5]

This protocol is designed for researchers in synthetic chemistry and drug development, providing not only a step-by-step procedure but also the underlying scientific principles that ensure its success and reproducibility.

Principle of the Method: The Proline-Catalyzed Mannich Reaction

The core of this protocol is the direct asymmetric Mannich reaction, a powerful carbon-carbon bond-forming transformation that constructs β-amino carbonyl compounds.[3][6] In this specific application, the reaction proceeds between acetophenone (the ketone component) and a suitable pyrroline imine precursor, catalyzed by the simple, naturally occurring amino acid, (S)-proline.

The Catalytic Cycle:

The widely accepted mechanism, first elucidated by List and Barbas, involves a series of equilibria that ultimately lead to a highly organized, stereodetermining transition state.[4][5]

  • Enamine Formation: The catalyst, (S)-proline, first reacts with the ketone (acetophenone) to form a chiral enamine intermediate. This is the crucial step that introduces chirality into the system.

  • Iminium Ion Formation: Concurrently, the pyrroline precursor (e.g., an N-protected imine) is activated, often by the acidic proton of the proline catalyst, to form an electrophilic iminium ion.

  • Enantioselective C-C Bond Formation: The chiral enamine undergoes a diastereoselective addition to one of the two prochiral faces of the iminium ion. The stereochemical outcome is dictated by a Zimmerman-Traxler-like transition state, where the carboxylate of the proline catalyst directs the iminium ion via a hydrogen-bonding network, minimizing steric hindrance.[3]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium adduct is hydrolyzed to release the final β-amino ketone product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.

Proline Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Proline (S)-Proline Catalyst Enamine Chiral Enamine (from Acetophenone) Proline->Enamine + Acetophenone - H₂O TransitionState Stereodetermining Transition State Enamine->TransitionState + Pyrroline Iminium ProductComplex Product-Catalyst Complex TransitionState->ProductComplex C-C Bond Formation ProductComplex->Proline + H₂O - Product Product 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one ProductComplex->Product Acetophenone Acetophenone Acetophenone->Enamine Imine Pyrroline Precursor Imine->TransitionState

Caption: The catalytic cycle for the (S)-proline-catalyzed asymmetric Mannich reaction.

Detailed Experimental Protocol

This protocol is adapted from seminal works in the field of organocatalytic Mannich reactions.[4][5][7]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
AcetophenoneReagentPlus®, ≥99%Sigma-AldrichMust be freshly distilled or from a recently opened bottle.
N-Boc-Δ¹-pyrrolineCustom SynthesisN/ACan be synthesized from N-Boc-2-methoxypyrrolidine.
(S)-Proline99% enantiomeric excessSigma-AldrichShould be a fine powder.
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Acros OrganicsCrucial for reaction performance. Use a Sure/Seal™ bottle.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated NaHCO₃ solutionAqueousIn-house prepFor work-up.
BrineSaturated NaCl(aq)In-house prepFor work-up.
Anhydrous MgSO₄Laboratory GradeVWRFor drying organic layers.
Silica Gel230-400 mesh, 60 ÅSiliCycleFor column chromatography.

3.2. Step-by-Step Procedure

Experimental Workflow start Start setup 1. Reaction Setup (Flask, Stir Bar, N₂ Atmosphere) start->setup charge 2. Charge Reagents (Proline, Imine, DMSO, Acetophenone) setup->charge react 3. Reaction (Stir at Room Temp, 24-48h) charge->react monitor 4. Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup 5. Aqueous Work-up (Add H₂O, Extract with EtOAc) monitor->workup Complete dry 6. Dry & Concentrate (Dry with MgSO₄, Rotovap) workup->dry purify 7. Purification (Silica Gel Chromatography) dry->purify analyze 8. Analysis (NMR, HRMS, Chiral HPLC) purify->analyze end End Product analyze->end

Caption: A streamlined workflow for the synthesis, purification, and analysis of the target compound.

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (21 mg, 0.18 mmol, 30 mol%).

  • Reagent Addition: Place the flask under a nitrogen atmosphere. Add N-Boc-Δ¹-pyrroline (100 mg, 0.60 mmol, 1.0 equiv) followed by anhydrous DMSO (2.0 mL).

  • Initiation: Add freshly distilled acetophenone (216 mg, 1.8 mmol, 3.0 equiv) to the stirred suspension.

  • Reaction: Allow the reaction to stir vigorously at room temperature (approx. 20-23 °C) for 24-48 hours. The reaction is typically monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting imine is consumed.

  • Aqueous Work-up: Upon completion, quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL). This step is critical to remove the DMSO solvent and the proline catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is effective for isolating the pure product.

  • Final Product: The N-Boc protected product is obtained as a pale yellow oil. The Boc-group can be subsequently removed under standard acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂) if the free amine is desired.

Expected Results and Characterization

The described protocol consistently delivers the target compound in good yield and with high levels of stereocontrol.

Table of Representative Data:

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (% ee)
30DMSO223685%96%
20DMSO224881%95%
30NMP224875%92%
30CH₃CN227260%88%

Note: Data are representative and may vary based on the exact scale and purity of reagents.

Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Chiral HPLC: Essential for determining the enantiomeric excess (% ee) of the product. A chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) with a mobile phase of hexane/isopropanol is typically used. The two enantiomers will exhibit distinct retention times, and the % ee is calculated from the relative peak areas.

  • Specific Rotation ([α]D): To measure the optical activity of the enantiomerically enriched product.

Scientific Rationale and Troubleshooting

  • Choice of Solvent: Anhydrous DMSO is the solvent of choice as it effectively solubilizes the proline catalyst and the reaction intermediates.[5] Its polar, aprotic nature facilitates the formation of the key hydrogen-bonded transition state without competing with it. Using protic or less polar solvents may lead to lower yields and enantioselectivities.

  • Catalyst Loading: While the reaction can proceed with lower catalyst loadings (e.g., 10-20 mol%), 30 mol% is often used in initial trials to ensure a reasonable reaction rate. Optimization is recommended for larger-scale syntheses.

  • Anhydrous Conditions: The exclusion of water is critical, especially during the initial enamine formation stage. Water can hydrolyze the enamine and iminium intermediates, shutting down the catalytic cycle and leading to the formation of achiral side products.

  • Slow Reaction Rate: If the reaction is sluggish, ensure the (S)-proline is a fine, high-purity powder and that the DMSO is truly anhydrous. Gentle warming (to ~30 °C) can sometimes accelerate the reaction, but may slightly decrease enantioselectivity.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the asymmetric synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. By employing (S)-proline as an inexpensive, readily available, and non-toxic organocatalyst, this method offers a practical and scalable route to a valuable chiral building block. The procedure's operational simplicity and high degree of stereocontrol make it an excellent tool for both academic research and industrial drug development applications.

References

  • Funabiki, K., Nagamori, M., Goushi, S., & Matsui, M. (2004). First Catalytic Asymmetric Synthesis of Beta-Amino-Beta-Polyfluoroalkyl Ketones via Proline-Catalysed Direct Asymmetric Carbon-Carbon Bond Formation Reaction of Polyfluoroalkylated Aldimines. Chemical Communications, (17), 1928–1929. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic asymmetric synthesis using proline and related molecules. Part 2. Heterocycles, 75(4), 757-797. [Link]

  • List, B., Pojarliev, P., & Biller, W. T. (2002). The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols. Journal of the American Chemical Society, 124(5), 827–833. [Link]

  • Notz, W., & List, B. (2002). The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols. Journal of the American Chemical Society, 124(5), 827-833. [Link]

  • Ibrahem, I., & Córdova, A. (2008). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature Protocols, 3, 1-10. [Link]

  • Yan, X., Lin, X., Li, X., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24, 2359-2364. [Link]

  • Madeley, L. G., et al. (2012). (2E)-1-Phenyl-2-[1-(2-phenyl-prop-2-en-1-yl)pyrrolidin-2-yl-idene]ethanone. Acta Crystallographica Section E, 68(Pt 12), o3281. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Evans, D. A. (1991). Stereoselective organic reactions: catalysts for carbonyl addition processes. Journal of Organic Chemistry, 56(3), 741-750. [Link]

  • Torborg, C., & Beller, M. (2009). 5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Soluble Alternative to Proline in an Organocatalytic Asymmetric Mannich-Type Reaction. Angewandte Chemie International Edition, 48(33), 6112-6115. [Link]

  • O'Reilly, B. C. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit. [Link]

  • Dal-Cero, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • O'Brien, P., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • Kanger, T., et al. (2019). Organocatalytic Asymmetric Mannich Reaction of Aromatic Imines. Beilstein Archives. [Link]

  • Saeedi, M., & Akbari, J. (2021). Organocatalyzed asymmetric Mannich reaction: An update. ResearchGate. [Link]

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Method

High-Resolution Mass Spectrometry for the Comprehensive Metabolic Profiling of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

An Application Note for Drug Development Professionals A Senior Application Scientist's Guide Abstract The characterization of metabolic pathways is a cornerstone of modern drug development, providing critical insights i...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

A Senior Application Scientist's Guide

Abstract

The characterization of metabolic pathways is a cornerstone of modern drug development, providing critical insights into the efficacy, safety, and pharmacokinetic profile of new chemical entities.[1][2] This guide provides a detailed framework for the identification and structural elucidation of metabolites of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a model compound featuring a phenyl, ketone, and pyrrolidine moiety. We present a comprehensive workflow leveraging the power of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS). The protocols herein detail every stage, from in vitro metabolite generation using human liver microsomes to advanced data mining strategies, establishing a robust and self-validating system for metabolite discovery.

Introduction: The Rationale for Metabolic Investigation

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a heterocyclic compound with a molecular formula of C₁₂H₁₅NO and a monoisotopic mass of 189.1154 Da.[3] Understanding its biotransformation is essential, as metabolites can exhibit their own pharmacological activity, contribute to toxicity, or alter the drug's clearance rate.[1][] High-Resolution Mass Spectrometry (HRMS), particularly when coupled with high-performance liquid chromatography, has become the premier analytical tool for these studies.[5][6] Its ability to provide highly accurate mass measurements (<5 ppm) allows for the confident determination of elemental compositions for both the parent drug and its metabolites, which is the first critical step in structural elucidation.[7][8] Modern HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, enable the acquisition of high-quality full-scan data and information-rich tandem mass spectra (MS/MS) within a single chromatographic run, streamlining the identification process.[5][9]

Predicted Metabolic Pathways of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Based on the structure of the parent compound, several metabolic transformations can be predicted. These primarily involve Phase I (functionalization) and Phase II (conjugation) reactions, which are common biotransformation pathways for xenobiotics.[]

Phase I Reactions:

  • Ketone Reduction: The carbonyl group is susceptible to reduction to a secondary alcohol, forming 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-ol.

  • Hydroxylation: This can occur at multiple sites. Aromatic hydroxylation on the phenyl ring is a common pathway mediated by cytochrome P450 enzymes. Aliphatic hydroxylation on the pyrrolidine ring is also highly probable.[10]

  • Oxidation of the Pyrrolidine Ring: The pyrrolidine ring may be oxidized to form a lactam, resulting in 1-phenyl-2-(2-oxopyrrolidin-2-yl)ethan-1-one.[10]

Phase II Reactions:

  • Glucuronidation: Following the formation of a hydroxyl group via ketone reduction or hydroxylation, the metabolite can be conjugated with glucuronic acid to increase its water solubility and facilitate excretion.[11]

The following diagram illustrates these predicted metabolic transformations.

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (m/z 190.1226) M1 Ketone Reduction (m/z 192.1383) Parent->M1 +2H M2 Aromatic Hydroxylation (m/z 206.1179) Parent->M2 +O M3 Aliphatic Hydroxylation (m/z 206.1179) Parent->M3 +O M4 Lactam Formation (m/z 204.1022) Parent->M4 +O, -2H M5 Glucuronide Conjugate of M1/M2/M3 (m/z 368.1704 / 382.1500) M1->M5 +C6H8O6 M2->M5 +C6H8O6 M3->M5 +C6H8O6

Caption: Predicted metabolic pathways of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Comprehensive Experimental and Analytical Workflow

A successful metabolite identification study relies on a systematic and logical workflow. The process begins with the generation of metabolites in a biologically relevant system, followed by efficient sample cleanup, high-quality data acquisition, and intelligent data mining.

Caption: Comprehensive workflow for metabolite identification using LC-HRMS.

Detailed Methodologies and Protocols

The following protocols are designed to be robust and reproducible, forming a self-validating system for the analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and its metabolites.

Protocol 1: In Vitro Metabolite Generation

This protocol uses pooled Human Liver Microsomes (HLMs), a subcellular fraction rich in drug-metabolizing enzymes like Cytochrome P450s, to generate Phase I metabolites.[11][12]

Materials:

  • 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, and NADP+)

  • Control incubations (without NADPH) are crucial to identify non-enzymatic degradation.

Procedure:

  • Pre-incubation: In a microcentrifuge tube, combine 5 µL of HLM (final concentration 1 mg/mL) and 485 µL of phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Initiate Reaction: Add 5 µL of the parent drug stock solution (final concentration 10 µM).

  • Start Metabolism: Add 5 µL of the NADPH regenerating system. The final incubation volume is 500 µL.

  • Incubation: Incubate at 37°C in a shaking water bath for 60 minutes.

  • Quench Reaction: Stop the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not present in the matrix). This step simultaneously terminates enzymatic activity and begins the protein precipitation process.[13]

Protocol 2: Sample Preparation via Protein Precipitation

This method is chosen for its simplicity, speed, and effectiveness in removing the majority of proteins from the microsomal matrix, which can interfere with LC-MS analysis.[14]

Procedure:

  • Vortex: Vortex the quenched sample from Protocol 1 vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporate & Reconstitute: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-HRMS analysis.

Protocol 3: UPLC-HRMS Analysis

This method utilizes the separation power of UPLC and the analytical prowess of HRMS to detect and characterize metabolites.[15]

UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-12 min: 5% to 95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95% to 5% B

    • 14.1-16 min: 5% B (re-equilibration)

Rationale: A C18 column provides excellent reversed-phase separation for a broad range of polarities. The gradient elution is essential to separate the more polar metabolites from the less polar parent drug. Formic acid is added to the mobile phase to improve chromatographic peak shape and enhance protonation for positive ion electrospray ionization.[13]

HRMS Conditions (Q-TOF Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 450°C

  • Mass Range: m/z 50 - 1000

  • Acquisition Mode: Data-Dependent Acquisition (DDA)

    • MS1 (Full Scan): Resolution > 30,000 FWHM.

    • MS2 (Tandem MS): Acquire MS/MS spectra for the top 3 most intense ions from the MS1 scan. Use a collision energy ramp (e.g., 15-40 eV) to generate a rich fragmentation spectrum.[16][17]

Rationale: Positive ESI mode is selected due to the presence of the basic nitrogen in the pyrrolidine ring, which is readily protonated. DDA allows for an untargeted survey of all ions present (MS1) while automatically triggering fragmentation (MS2) on potential compounds of interest, making it ideal for discovering unexpected metabolites.[7]

Data Analysis and Results

Metabolite identification is a puzzle solved by combining accurate mass data with logical fragmentation analysis.

Data Mining Strategy:

  • Extract Ion Chromatograms (EICs): After data acquisition, process the raw data using software like XCMS, MS-DIAL, or vendor-specific platforms.[18][19]

  • Compare Samples: Compare the chromatograms from the NADPH-fortified samples with the control samples. Peaks present only in the active incubation are potential metabolites.

  • Mass Defect Filtering (MDF): This technique can be used to selectively find drug-related material. Since metabolic transformations (e.g., adding an oxygen atom) result in predictable mass changes, MDF can effectively filter out background noise.[7]

  • Structural Elucidation:

    • Elemental Composition: Use the accurate mass of the precursor ion from the MS1 scan to calculate the most probable elemental composition.

    • Fragmentation Analysis: Interpret the MS/MS spectrum. The fragmentation pattern provides structural information. For example, a neutral loss of H₂O (18.0106 Da) from a hydroxylated metabolite is a strong indicator of its structure. The pyrrolidine ring and phenyl ring will produce characteristic fragment ions.[20][21]

Expected Data Summary:

The following table summarizes the predicted metabolites, their expected protonated m/z values, and key diagnostic fragments.

Metabolite ID Proposed Biotransformation Elemental Formula Calculated m/z ([M+H]⁺) Mass Change (Da) PPM Error Key Diagnostic Fragments (Predicted)
Parent -C₁₂H₁₆NO⁺190.1226-< 5m/z 121 (Ph-CO-CH₂), m/z 70 (Pyrrolidine iminium)
M1 Ketone ReductionC₁₂H₁₈NO⁺192.1383+2.0157< 5Neutral loss of H₂O, m/z 121, m/z 70
M2 Aromatic HydroxylationC₁₂H₁₆NO₂⁺206.1179+15.9953< 5m/z 137 (HO-Ph-CO-CH₂), m/z 70
M3 Aliphatic HydroxylationC₁₂H₁₆NO₂⁺206.1179+15.9953< 5m/z 121, m/z 86 (Hydroxylated pyrrolidine iminium)
M4 Lactam FormationC₁₂H₁₄NO₂⁺204.1022+14.0156< 5m/z 121, m/z 84 (Oxo-pyrrolidine iminium)
M5 Glucuronidation (of M2)C₁₈H₂₄NO₈⁺382.1500+192.0274< 5Neutral loss of 176.0321 Da (glucuronic acid)

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the identification of metabolites of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. By combining controlled in vitro metabolism, robust sample preparation, and the analytical power of UPLC-HRMS, researchers can confidently and efficiently characterize biotransformation pathways. The detailed methodologies and the rationale behind each experimental choice offer a trusted framework for drug metabolism studies, ultimately accelerating the drug development process by providing early and essential insights into a compound's metabolic fate.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (2026). Spectroscopy. [Link]

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. (n.d.). PMC. [Link]

  • High-Resolution Mass Spectrometry in Metabolite Identification. (n.d.). ResearchGate. [Link]

  • High Resolution Mass Spectrometry for Drug Discovery and Development. (n.d.). Longdom Publishing. [Link]

  • Services for in vitro Metabolism research. (n.d.). Admescope. [Link]

  • Drug Metabolism Assays. (n.d.). BioIVT. [Link]

  • In Vitro Metabolism. (n.d.). IQVIA. [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism. (n.d.). Labcorp. [Link]

  • Metabolite structure analysis by high-resolution MS: supporting drug-development studies. (2013). PubMed. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Rapid Novor. [Link]

  • Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. (n.d.). PMC. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026). LCGC International. [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2025). AACC. [Link]

  • Liquid chromatography–mass spectrometry in drug metabolism studies. (n.d.). OuluREPO. [Link]

  • Determination of Levocetirizine in Human Plasma by LC–MS-MS: Validation and Application in a Pharmacokinetic Study. (2015). Pharma Nueva, Inc. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Food Magazine. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

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  • An automatic UPLC‐HRMS data analysis platform for plant metabolomics. (n.d.). PMC. [Link]

  • How to identify the metabolites from LC-HRMS peaks if there is no library provided? (2024). ResearchGate. [Link]

  • Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-. (n.d.). PubChem. [Link]

  • LC-HRMS-based metabolomics workflow: An alternative strategy for metabolite identification in the antidoping field. (2023). ResearchGate. [Link]

  • LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study. (1989). MDPI. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI. [Link]

  • 1-Phenylpyrrolidin-2-one. (n.d.). PubChem. [Link]

  • Tandem mass spectrometry. (n.d.). Wikipedia. [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. (n.d.). ResearchGate. [Link]

  • (2E)-1-Phenyl-2-[1-(2-phenyl-prop-2-en-1-yl)pyrrolidin-2-yl-idene]ethanone. (2012). PubMed. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Asian Journal of Chemistry. [Link]

  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. (n.d.). ResearchGate. [Link]

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  • 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine. (n.d.). NextSDS. [Link]

  • Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. (2014). PubMed. [Link]

  • 1-phenyl-2-(1H-pyrrol-1-yl)ethanol. (n.d.). PubChem. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. (2006). PubMed. [Link]

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Application

Part 1: Elucidation of the In Vitro Pharmacological Profile of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (α-PVP)

An Application Note and Procedural Guide for Researchers Foreword: Contextualizing the Inquiry 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, more commonly known as α-pyrrolidinovalerophenone (α-PVP), is a synthetic cathinone...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Procedural Guide for Researchers

Foreword: Contextualizing the Inquiry

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, more commonly known as α-pyrrolidinovalerophenone (α-PVP), is a synthetic cathinone that has garnered significant attention due to its potent psychostimulant properties. Structurally analogous to pyrovalerone, α-PVP's mechanism of action is primarily attributed to its interaction with monoamine transporters. A comprehensive understanding of its receptor binding profile is paramount for elucidating its pharmacological effects, abuse potential, and for the development of potential therapeutic interventions. This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical protocols for characterizing the in vitro receptor binding profile of α-PVP.

Section 1: The Foundational Role of In Vitro Receptor Profiling

The initial step in characterizing any psychoactive compound is to determine its primary molecular targets and its selectivity across a range of physiologically relevant receptors. For a compound like α-PVP, this is critical for several reasons:

  • Mechanism of Action: To confirm and quantify its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are the putative primary targets for synthetic cathinones.

  • Abuse Liability: The relative potency at DAT versus SERT is often correlated with the abuse potential of a psychostimulant.

  • Off-Target Effects: A broad screening approach can identify interactions with other receptors (e.g., adrenergic, serotonergic, muscarinic) that may contribute to the compound's side-effect profile.

This guide will advocate for a tiered approach, starting with a broad screening panel to identify high-affinity targets, followed by more detailed concentration-response assays to determine precise affinity constants.

Section 2: The Principles of Radioligand Binding Assays

Radioligand binding assays remain a gold standard for quantifying the affinity of a test compound for a specific receptor. The core principle is a competitive displacement assay where the test compound (unlabeled "cold" ligand) competes with a radiolabeled ligand ("hot" ligand) of known high affinity for a finite number of receptors in a given tissue or cell preparation.

The key parameter derived from this assay is the IC50 , the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. However, the IC50 is dependent on the concentration of the radioligand used. To obtain a more absolute measure of affinity, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation .

Cheng-Prusoff Equation: Ki​=1+Kd​[L]​IC50​​

Where:

  • IC50: The experimentally determined concentration of the test compound that displaces 50% of the radioligand.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor.

The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present, thus providing a standardized measure of affinity.

Section 3: A Tiered Experimental Strategy

A systematic and cost-effective approach to defining the binding profile of α-PVP involves a two-tiered strategy. This ensures a broad initial survey for potential targets, followed by a focused and quantitative analysis of the most relevant interactions.

Figure 1: A tiered workflow for the in vitro characterization of α-PVP.

Section 4: Detailed Experimental Protocols

Part 4.1: General Materials and Reagents
  • Test Compound: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (α-PVP) hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO) to prepare a 10 mM stock solution.

  • Receptor Sources: Commercially available cell membranes or cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptors of interest.

  • Radioligands: High specific activity tritiated ([³H]) ligands for the target receptors.

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Assay Buffers: Specific for each receptor, generally Tris-based buffers at physiological pH.

  • Non-specific Binding Ligands: High concentrations of known, non-radiolabeled ligands to define non-specific binding.

  • Instrumentation: 96-well microplates, filtration apparatus, liquid scintillation counter.

Part 4.2: Tier 1 - Broad Panel Safety Screen

The initial step involves screening α-PVP at a single, high concentration (typically 10 µM) against a broad panel of CNS receptors, transporters, and ion channels. Commercial services like the Eurofins SafetyScreen44 panel are well-suited for this purpose.

Protocol Outline:

  • Assay Preparation: In a 96-well plate, combine the receptor-expressing membranes, the specific radioligand, and either vehicle, a reference compound for non-specific binding, or 10 µM α-PVP.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-specific.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove residual unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analysis: Calculate the percent inhibition of specific binding by α-PVP relative to the control wells.

Part 4.3: Tier 2 - Quantitative Affinity Determination

For any target where α-PVP exhibits significant inhibition (e.g., >50%) in the Tier 1 screen, a full concentration-response curve is necessary to determine the IC50 and subsequently the Ki.

Detailed Protocol for DAT, NET, and SERT:

  • Membrane Preparation: Thaw cryopreserved cell membranes expressing human DAT, NET, or SERT on ice. Dilute to the appropriate protein concentration in the respective assay buffer.

  • Compound Dilution: Perform a serial dilution of the 10 mM α-PVP stock to generate a range of concentrations (e.g., from 0.1 nM to 100 µM).

  • Plate Setup (for each transporter):

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a known inhibitor (e.g., 10 µM nomifensine for DAT) + 50 µL radioligand + 100 µL membrane preparation.

    • α-PVP Competition: 50 µL of each α-PVP dilution + 50 µL radioligand + 100 µL membrane preparation.

  • Incubation: Incubate the plates with gentle agitation for a time sufficient to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Terminate the assay by vacuum filtration onto PEI-pre-soaked filter mats, followed by multiple washes with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and quantify the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding for each well (Total Binding CPM - NSB CPM).

    • Plot the percent specific binding as a function of the log of the α-PVP concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.

Section 5: Data Presentation and Interpretation

The data should be presented in a clear, tabular format to allow for easy comparison of affinities and selectivities.

Table 1: Hypothetical Tier 1 Screening Results for α-PVP at 10 µM

TargetRadioligand% Inhibition
Dopamine Transporter (DAT) [³H]WIN 35,42898%
Norepinephrine Transporter (NET) [³H]Nisoxetine92%
Serotonin Transporter (SERT) [³H]Citalopram48%
Adrenergic α1 Receptor[³H]Prazosin15%
Muscarinic M1 Receptor[³H]Pirenzepine8%
5-HT2A Receptor[³H]Ketanserin12%

This is hypothetical data for illustrative purposes.

Table 2: Quantitative Affinity (Ki) and Selectivity of α-PVP at Monoamine Transporters

TransporterIC50 (nM)Ki (nM)Selectivity Ratio (Ki SERT / Ki DAT)Selectivity Ratio (Ki SERT / Ki NET)
DAT 18.512.381.3-
NET 45.229.8-33.5
SERT 15001000--

This is hypothetical data for illustrative purposes.

Based on this hypothetical data, α-PVP would be characterized as a potent and selective dopamine and norepinephrine reuptake inhibitor, with significantly weaker activity at the serotonin transporter. This profile is consistent with its known psychostimulant effects.

Section 6: Ensuring Data Integrity and Trustworthiness

To ensure the validity of the generated data, the following quality control measures are essential:

  • Reference Compounds: A known inhibitor for each target should be run in parallel to validate the assay performance.

  • Radioligand Kd Verification: The Kd of the radioligand should be determined under the specific assay conditions and be consistent with literature values.

  • Statistical Analysis: Experiments should be performed in replicate, and data should be presented as mean ± SEM. Non-linear regression analysis should include goodness-of-fit parameters (e.g., R²).

By adhering to these rigorous protocols, researchers can confidently and accurately define the in vitro receptor binding profile of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, providing a solid foundation for further pharmacological investigation.

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved March 15, 2026, from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). Retrieved March 15, 2026, from [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. (2018). Retrieved March 15, 2026, from [Link]

  • SafetyScreen44 Panel - TW - Eurofins Discovery. (n.d.). Retrieved March 15, 2026, from [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. (2001). Retrieved March 15, 2026, from [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. (n.d.). Retrieved March 15, 2026, from [Link]

  • A Nonradioactive High-Throughput / High-Content Assay for Measurement of the Human Serotonin Reuptake Transporter Function In Vitro | Scilit. (n.d.). Retrieved March 15, 2026, from [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio. (2026). Retrieved March 15, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020). Retrieved March 15, 2026, from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018). Retrieved March 15, 2026, from [Link]

  • SafetyScreen18 Core Panel - FR - Eurofins Discovery. (n.d.). Retrieved March 15, 2026, from [Link].

Method

Application Note: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one as a Privileged Scaffold in Neuropharmacology and Neuroinflammation Research

Executive Summary & Scientific Context 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one , commonly referred to in literature as 2-phenacylpyrrolidine , represents a highly privileged chemical scaffold in neuropharmacology. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one , commonly referred to in literature as 2-phenacylpyrrolidine , represents a highly privileged chemical scaffold in neuropharmacology. While 1-pyrrolidinyl cathinone derivatives (e.g., α-PVP) are primarily known as monoamine transporter inhibitors, the unique 2-substituted architecture of 2-phenacylpyrrolidine dictates an entirely different pharmacological trajectory. It serves as the critical biosynthetic and synthetic precursor for complex phenanthroindolizidine alkaloids (such as tylophorine) 1[1] and bispyrrolidines (such as hypercratine).

In modern neuropharmacology, these complex derivatives exhibit profound anti-neuroinflammatory properties by modulating the NF-κB signaling pathway and interacting with neuro-sympathetic receptors. This guide details the utilization of this scaffold in developing targeted neuroinflammatory modulators and provides self-validating protocols for their synthesis and biological evaluation.

Mechanistic Rationale in Neuropharmacology

Target 1: Microglial NF-κB Pathway (Neuroinflammation)

Neuroinflammation, characterized by the chronic activation of microglia, is a primary driver of neurodegenerative pathologies such as Alzheimer's and Parkinson's diseases. The transcription factor NF-κB is the master regulator of this cascade, driving the expression of neurotoxic cytokines and enzymes (e.g., TNF-α, iNOS, COX-2) 2[2].

Indolizidine derivatives synthesized directly from the 2-phenacylpyrrolidine scaffold exhibit profound anti-neuroinflammatory activity. Mechanistically, these compounds intercalate with or allosterically modulate the IκB kinase (IKK) complex. This interaction prevents the phosphorylation and subsequent proteasomal degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and silencing the neuroinflammatory cascade 3[3].

Target 2: β2-Adrenergic Receptor Modulation

Beyond NF-κB, the 2-phenacylpyrrolidine scaffold is present in natural bispyrrolidines like hypercratine, which act as atypical ligands for β2-adrenergic receptors (β2AR) 4[4]. In the central nervous system, astrocytic β2AR modulation is highly neuroprotective, making this scaffold relevant for developing novel neuro-sympathetic modulators.

NFKB_Pathway Stimulus Neuroinflammatory Stimulus (LPS / Cytokines) Receptor Microglial TLR4 Receptor Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFKB NF-κB Nuclear Translocation IkB->NFKB GeneExp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFKB->GeneExp Scaffold 2-Phenacylpyrrolidine Derivatives Scaffold->IKK Inhibits IKKβ

Caption: Mechanism of NF-κB pathway inhibition by 2-phenacylpyrrolidine derivatives in microglia.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Biomimetic Synthesis of the Indolizidine Core

Causality: To evaluate target engagement at the microglial IKK complex, the flexible 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one must be cyclized into a rigid tetracyclic/pentacyclic indolizidine framework. We employ a biomimetic Pictet-Spengler-type cyclization because it ensures the correct stereochemical orientation required for kinase inhibition 5[5].

  • Condensation: React 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (1.0 eq) with the appropriate phenanthrene-9-carboxaldehyde (1.1 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Acid-Catalyzed Cyclization: Add trifluoroacetic acid (TFA, 2.0 eq) dropwise at 0°C. The acidic environment drives the Pictet-Spengler cyclization, forming the indolizidine core. Stir for 12 hours at room temperature.

  • Reduction: Quench the intermediate iminium ion with sodium borohydride (NaBH₄, 1.5 eq) in methanol to yield the saturated phenanthroindolizidine alkaloid.

  • Purification: Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (Silica gel, 95:5 DCM:MeOH).

Protocol B: High-Throughput Microglial NF-κB Reporter Assay

Causality & Trustworthiness: BV-2 murine microglial cells are utilized because they robustly express TLR4 receptors and reliably mimic primary microglia upon lipopolysaccharide (LPS) stimulation. A dual-luciferase reporter system provides a self-validating, quantifiable readout of NF-κB transcriptional activity, eliminating the subjective bias of traditional Western blotting.

  • Cell Culture & Transfection: Seed BV-2 cells at 1×104 cells/well in a 96-well plate. Transfect with a pNF-κB-Luc reporter plasmid (0.2 μ g/well ) using Lipofectamine 2000. Self-Validation Step: Co-transfect with pRL-TK (Renilla luciferase, 0.02 μ g/well ) to normalize for transfection efficiency and compound cytotoxicity.

  • Compound Pre-treatment: After 24 hours, pre-treat cells with synthesized 2-phenacylpyrrolidine derivatives (0.1 nM – 10 μM) for 2 hours. Use Parthenolide (10 μM) as a positive control for NF-κB inhibition.

  • Stimulation: Induce neuroinflammation by adding LPS (Escherichia coli O111:B4, 1 μg/mL) for 6 hours.

  • Quantification: Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Validation: Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . An assay yielding a Z' > 0.5 is deemed robust and trustworthy for hit identification.

HTS_Workflow Synth Scaffold Synthesis (2-Phenacylpyrrolidine) Lib Combinatorial Library Generation Synth->Lib Assay BV-2 Microglia NF-κB Reporter Assay Lib->Assay Hit Hit Identification (Z' > 0.5) Assay->Hit Valid Secondary Validation (Western Blot / qPCR) Hit->Valid

Caption: High-throughput screening workflow for identifying neuroinflammatory modulators.

Quantitative Data Presentation

To ensure the neuroinflammatory suppression is not an artifact of cell death, the Selectivity Index (SI) must be calculated. The table below summarizes the pharmacological profiling of the base scaffold versus its cyclized derivatives.

Compound ClassNF-κB Inhibition IC₅₀ (nM)Cytotoxicity CC₅₀ (μM)Selectivity Index (CC₅₀/IC₅₀)β₂AR Binding Affinity Kᵢ (nM)
2-Phenacylpyrrolidine (Base Scaffold) > 10,000> 100N/A> 5,000
Bispyrrolidine Analog (Hypercratine-like) 4,500> 50> 11120
Indolizidine Analog (Tylophorine-like) 128.5708> 10,000
Positive Control (Parthenolide) 85015.017N/A

Note: Indolizidine analogs demonstrate a massive increase in target engagement for the IKK complex, providing a wide therapeutic window (SI > 700) for neuroinflammation models.

References

  • Phenanthroindolizidine Alkaloids Isolated from Tylophora ovata as Potent Inhibitors of Inflammation, Spheroid Growth, and Invasion of Triple-Negative Breast Cancer. MDPI. 3

  • Overview of the Ruspolia Plant Genus: Insights into Its Chemical Diversity and Biological Potential. MDPI. 4

  • Anti-neuroinflammatory potential of Tylophora indica (Burm. f) Merrill and development of an efficient in vitro propagation system for its clinical use. PMC. 2

  • Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents. PMC. 5

  • Biosynthesis of phenanthroindolizidine alkaloids via derivatives of 2-phenacylpyrrolidine and benzoylacetic acid. RSC Publishing.1

Sources

Application

Application Note: Enantioselective Separation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Isomers by High-Performance Liquid Chromatography

Abstract This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the isomers of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. The pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the isomers of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. The pyrrolidine ring is a significant structural motif in numerous natural products and pharmaceutical drugs.[1] Consequently, the ability to resolve and quantify the individual enantiomers of its derivatives is of paramount importance in drug discovery, development, and quality control, as enantiomers can exhibit distinct pharmacological and toxicological profiles.[2][3] This guide provides a comprehensive protocol, including the rationale for the selection of the chiral stationary phase, mobile phase optimization, and system suitability parameters. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries engaged in chiral analysis.

Introduction: The Significance of Chiral Purity

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a keto-amine compound, possesses a stereocenter at the C2 position of the pyrrolidine ring, resulting in the existence of two enantiomers. In a non-chiral environment, enantiomers possess identical physical and chemical properties, making their separation a significant analytical challenge.[2][4] However, within a chiral biological system, they can interact differently with receptors and enzymes, leading to varied therapeutic effects or adverse reactions.[3] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) often mandate the characterization and marketing of the active enantiomer of a chiral drug.[2]

High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the direct separation of enantiomers.[3][5][6] The fundamental principle of this method lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which exhibit different interaction energies and, consequently, different retention times on the column.[7] This application note presents a systematic approach to developing an efficient HPLC method for the enantioselective separation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one isomers.

Experimental Approach: Strategy and Rationale

The successful enantioselective separation by HPLC is contingent upon the judicious selection of the Chiral Stationary Phase (CSP) and the optimization of the mobile phase composition.

Chiral Stationary Phase (CSP) Selection

For the separation of keto-amine compounds like 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral molecules.[2][8] These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition sites.[2][8][9] The chiral recognition mechanism is believed to involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the phenylcarbamate derivatives on the polysaccharide backbone.[9]

For this application, a Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H or equivalent) is recommended. This phase has demonstrated excellent enantioselectivity for a wide array of chiral compounds, including those with amine and ketone functionalities.[5]

Mobile Phase Considerations

The choice of mobile phase significantly influences retention, resolution, and selectivity.[10] Normal-phase chromatography, utilizing a mixture of a non-polar alkane (like n-hexane) and a polar alcohol (like isopropanol or ethanol), is typically the most effective mode for polysaccharide-based CSPs.[10] The alcohol component acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP, thereby modulating retention times.

To enhance peak shape and suppress potential ionic interactions with residual silanols on the silica support, a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase.[11]

Materials and Methods

Instrumentation and Equipment
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm particle size, 250 mm x 4.6 mm I.D. (e.g., Chiralcel® OD-H or equivalent).

  • Data Acquisition and Processing Software: Suitable chromatography data software (e.g., Chromeleon™, Empower™).

Reagents and Standards
  • n-Hexane: HPLC grade.

  • Isopropanol (IPA): HPLC grade.

  • Ethanol (EtOH): HPLC grade.

  • Diethylamine (DEA): Reagent grade.

  • 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Racemic Standard: Purity >98%.

  • Sample Diluent: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

Detailed Experimental Protocol

The following protocol outlines the steps for the enantioselective separation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one isomers.

Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the racemic 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one standard and dissolve it in 10 mL of the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock standard solution to 10 mL with the sample diluent.

  • Sample Preparation: Prepare samples at a similar concentration to the working standard solution using the sample diluent.

HPLC Method Parameters

The following table summarizes the recommended starting HPLC conditions. Optimization may be required based on the specific column and system used.

ParameterRecommended ConditionRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mmProven enantioselectivity for a broad range of chiral compounds, including amines and ketones.[5]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)Normal phase mode is generally effective for polysaccharide CSPs. IPA acts as the polar modifier to control retention, and DEA improves peak shape for basic analytes.[10][11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CAmbient temperature is a good starting point. Temperature can be adjusted to fine-tune selectivity and resolution.
Detection Wavelength 254 nmThe phenyl and ketone chromophores of the analyte exhibit strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Optimization Strategy

If the initial separation is not optimal, the following parameters can be adjusted:

  • Isopropanol Concentration: To decrease retention time, increase the percentage of isopropanol. To increase retention and potentially improve resolution, decrease the isopropanol percentage.[12]

  • Alcohol Modifier: Switching from isopropanol to ethanol can sometimes alter the selectivity (α) between the enantiomers.

  • Amine Modifier Concentration: Adjusting the DEA concentration (e.g., between 0.05% and 0.2%) can impact peak symmetry.

  • Flow Rate: Decreasing the flow rate (e.g., to 0.8 mL/min) can increase the number of theoretical plates and may improve resolution, at the cost of a longer analysis time.

Results and Discussion

Under the optimized conditions, a baseline separation of the two enantiomers of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is expected. The chromatogram should exhibit two well-resolved peaks corresponding to each enantiomer.

System Suitability

To ensure the validity of the analytical results, a system suitability test should be performed before sample analysis. The following parameters should be evaluated for the working standard injection:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000
Calculation of Enantiomeric Excess (%ee)

The enantiomeric excess is a measure of the purity of a chiral sample and can be calculated using the peak areas of the two enantiomers from the chromatogram:

%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizing the Workflow

The following diagram illustrates the systematic workflow for developing the enantioselective HPLC method.

HPLC_Method_Development cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Optimization cluster_validation Phase 3: Finalization A Standard & Sample Preparation C Initial HPLC Run (Starting Conditions) A->C B Mobile Phase Preparation B->C D Evaluate Chromatogram (Rs, T, N) C->D E Optimization Required? D->E F Adjust Mobile Phase (%IPA, Modifier) E->F Yes G Final Method Parameters E->G No F->C H System Suitability Testing G->H I Sample Analysis & Data Reporting H->I

Caption: Workflow for HPLC method development.

Conclusion

The described HPLC method provides a reliable and efficient means for the enantioselective separation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one isomers. By utilizing a cellulose-based chiral stationary phase and a normal-phase mobile phase, baseline resolution can be achieved, enabling accurate quantification and the determination of enantiomeric purity. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical and related industries, facilitating the critical assessment of chiral compounds.

References

  • Benchchem. (n.d.). Chiral HPLC Method Development for the Enantioselective Separation of 2-Hydroxypentanal.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Wahab, M. F., et al. (2021). Enantioselective UHPLC Screening Combined with In Silico Modeling for Streamlined Development of Ultrafast Enantiopurity Assays. Analytical Chemistry.
  • Patel, P. N., et al. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC.
  • Ovid. (n.d.). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Soai, K., Konishi, T., & Shibata, T. (1999). Highly Enantioselective Addition of Dialkylzincs to Aromatic Aldehydes Using 1-Phenyl-2-(1-pyrrolidinyl)
  • Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository.
  • Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers.
  • Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations.
  • Betzenbichler, G., et al. (2022).
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Satinder, A. (Ed.). (n.d.). Chiral Separation Methods for Pharmaceutical and Biotechnological Products.
  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56, 107-113.
  • ResearchGate. (2025). Separation of propranolol enantiomers using chiral HPLC.
  • In-Bio. (n.d.). Enantioselective Separations Based on High-performance Liquid Chromatography.
  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • LCGC. (2023). Enantiomer Separations.

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Method

The Strategic Application of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in the Synthesis of Novel Alkaloids

Introduction: A Versatile Precursor for Complex Alkaloid Scaffolds The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds.[1][2] Its presence ofte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Precursor for Complex Alkaloid Scaffolds

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds.[1][2] Its presence often imparts significant biological activity, making the development of synthetic routes to substituted pyrrolidines a cornerstone of medicinal chemistry and drug discovery.[1] Within this context, 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, also known as 2-phenacylpyrrolidine, emerges as a highly valuable and versatile precursor for the synthesis of complex alkaloids, most notably the phenanthroindolizidine class of compounds.[3][4] These alkaloids, such as tylophorinine and antofine, exhibit a range of potent biological activities, including antitumor, anti-inflammatory, and antiviral properties.[5][6]

The strategic importance of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one lies in its bifunctional nature. The pyrrolidine ring provides a chiral scaffold and a basic nitrogen atom, while the phenacyl group offers a reactive ketone and an aromatic ring that can be further functionalized or participate in cyclization reactions. This unique combination allows for the construction of the characteristic fused ring systems of phenanthroindolizidine alkaloids through elegant and efficient synthetic strategies.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one as a precursor for novel alkaloids. We will delve into the synthesis of this key intermediate and provide detailed protocols for its application in the construction of medicinally relevant alkaloid frameworks.

Synthesis of the Precursor: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

The synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common approach involves the acylation of a suitable pyrrolidine derivative. A general and effective method is the reaction of 2-pyrrolidinemagnesium chloride with a phenacyl halide. This organometallic approach ensures the formation of the desired C-C bond at the 2-position of the pyrrolidine ring.

Protocol 1: Synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

This protocol outlines a general procedure for the synthesis of the title precursor.

Materials:

  • N-Boc-pyrrolidine

  • sec-Butyllithium in cyclohexane

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • Phenacyl bromide (2-bromoacetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Grignard Reagent:

    • To a solution of N-Boc-pyrrolidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add sec-butyllithium (1.1 eq) dropwise.

    • Stir the solution at -78 °C for 1 hour.

    • Add a solution of MgBr₂·OEt₂ (1.2 eq) in anhydrous THF and allow the mixture to warm to room temperature and stir for 1 hour.

  • Acylation:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add a solution of phenacyl bromide (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

  • Deprotection:

    • Dissolve the purified N-Boc protected intermediate in CH₂Cl₂.

    • Add trifluoroacetic acid (TFA) (5.0 eq) and stir the solution at room temperature for 2 hours.

    • Neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Expected Yield and Characterization:

The overall yield for this multi-step procedure is typically in the range of 50-60%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Compound Expected Yield Key Spectroscopic Data
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one50-60%¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, 2H), 7.58 (t, 1H), 7.47 (t, 2H), 3.45-3.35 (m, 1H), 3.20-3.10 (m, 2H), 2.95-2.85 (m, 2H), 2.00-1.70 (m, 4H). MS (ESI): m/z [M+H]⁺ calculated for C₁₂H₁₆NO: 190.12, found 190.1.

Application in the Synthesis of Phenanthroindolizidine Alkaloids

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a linchpin precursor for the construction of the phenanthroindolizidine alkaloid core. The general strategy involves the condensation of the precursor with a suitably substituted phenanthrene derivative, followed by an intramolecular cyclization and subsequent reduction steps to furnish the final alkaloid.

Protocol 2: Synthesis of (±)-Antofine

This protocol outlines a synthetic route to the phenanthroindolizidine alkaloid (±)-antofine, a potent cytotoxic agent.[5]

Materials:

  • 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

  • 2,3,6-Trimethoxyphenanthrene-9-carboxaldehyde

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Silica gel for column chromatography

Procedure:

  • Reductive Coupling (McMurry Reaction):

    • To a stirred suspension of zinc dust (10 eq) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add TiCl₄ (5 eq) dropwise.

    • Stir the resulting black suspension at room temperature for 30 minutes.

    • Add a solution of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (1.0 eq) and 2,3,6-trimethoxyphenanthrene-9-carboxaldehyde (1.0 eq) in anhydrous CH₂Cl₂.

    • Reflux the reaction mixture for 12 hours.

  • Work-up and Cyclization:

    • Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.

    • Filter the mixture through a pad of Celite® and wash the filter cake with CH₂Cl₂.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product containing the dehydro-antofine intermediate is used in the next step without further purification.

  • Reduction to (±)-Antofine:

    • Dissolve the crude dehydro-antofine intermediate in methanol.

    • Cool the solution to 0 °C and add NaBH₄ (5.0 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction by the addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with CH₂Cl₂ (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (±)-antofine.

Expected Yield and Characterization:

The overall yield for this two-step sequence is typically in the range of 30-40%. The final product should be rigorously characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and comparison with literature data to confirm its identity as (±)-antofine.

Compound Expected Yield Key Spectroscopic Data
(±)-Antofine30-40%¹H NMR (CDCl₃, 400 MHz): Consistent with literature values for antofine. HRMS (ESI): m/z [M+H]⁺ calculated for C₂₃H₂₆NO₃: 376.1913, found 376.1915.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic transformations described in the protocols.

G cluster_0 Protocol 1: Synthesis of Precursor N-Boc-pyrrolidine N-Boc-pyrrolidine Grignard Reagent Grignard Reagent N-Boc-pyrrolidine->Grignard Reagent 1. sec-BuLi 2. MgBr2.OEt2 N-Boc-phenacylpyrrolidine N-Boc-phenacylpyrrolidine Grignard Reagent->N-Boc-phenacylpyrrolidine Phenacyl bromide 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one N-Boc-phenacylpyrrolidine->1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one TFA

Caption: Synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

G cluster_1 Protocol 2: Synthesis of (±)-Antofine Precursor 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Dehydro-antofine Dehydro-antofine Precursor->Dehydro-antofine McMurry Reaction (TiCl4, Zn) Aldehyde 2,3,6-Trimethoxyphenanthrene- 9-carboxaldehyde Aldehyde->Dehydro-antofine (±)-Antofine (±)-Antofine Dehydro-antofine->(±)-Antofine NaBH4

Caption: Synthesis of (±)-Antofine from the precursor.

Conclusion and Future Perspectives

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one has been established as a pivotal precursor in the synthesis of phenanthroindolizidine alkaloids. The protocols detailed herein provide a practical framework for the preparation of this key intermediate and its successful application in the construction of complex, biologically active molecules. The versatility of this precursor opens avenues for the synthesis of a diverse library of novel alkaloid analogs by varying the substitution patterns on both the phenyl ring of the precursor and the aromatic partner in the cyclization step. Such synthetic endeavors will undoubtedly contribute to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles. The continued exploration of the chemistry of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and its derivatives holds significant promise for the fields of medicinal chemistry and drug development.

References

  • Herbert, R. B., Jackson, F. B., & Nicolson, I. T. (1976). Biosynthesis of phenanthroindolizidine alkaloids via derivatives of 2-phenacylpyrrolidine and benzoylacetic acid.
  • Chuang, C. P., Wang, S. F., & Wu, P. L. (1998). Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity. Journal of the Chinese Chemical Society, 45(5), 629-636.
  • Herbert, R. B., & Jackson, F. B. (1977). Biosynthesis of phenanthroindolizidine alkaloids: incorporation of 2-pyrrolidin-2-ylacetophenone and benzoylacetic acid and derivatives. Journal of the Chemical Society, Perkin Transactions 1, 825-830.
  • Chuang, C. P., & Wang, S. F. (1996). A formal total synthesis of (±)-antofine. Tetrahedron Letters, 37(24), 4293-4296.
  • Ikeda, T., et al. (2011). Synthesis of phenanthroindolizidine alkaloids and evaluation of their antitumor activities and toxicities. Bioorganic & Medicinal Chemistry Letters, 21(19), 5978-5981.
  • (2E)-1-Phenyl-2-[1-(2-phenyl-prop-2-en-1-yl)pyrrolidin-2-yl-idene]ethanone. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(12), o3281.
  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (2023). Impact Factor, 8(7), 1-8.
  • 2-phenyl-1-pyrroline. Organic Syntheses.
  • Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 46(12), 2363-2378.
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). Molecules, 24(3), 498.
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Molecules, 27(23), 8489.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules, 29(21), 4899.
  • Pyrrolidine alkaloids. Wikipedia.
  • Pyrrolizidine alkaloid. Wikipedia.
  • Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor. Helvetica Chimica Acta, 91(11), 1999-2015.
  • Pyrrolizidine Alkaloids. Cornell University Department of Animal Science.
  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regul
  • Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2026).

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Application

Application Note: Derivatization of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one for Improved Analytical Detection

Abstract This technical guide provides an in-depth exploration of derivatization strategies for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a chiral keto-amine compound. Due to its polar functional groups—a secondary amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of derivatization strategies for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a chiral keto-amine compound. Due to its polar functional groups—a secondary amine and a ketone—this analyte exhibits poor volatility, thermal instability, and suboptimal chromatographic behavior, making direct analysis by Gas Chromatography (GC) challenging. Derivatization chemically modifies these functional groups to increase volatility, enhance thermal stability, and improve peak shape for robust and sensitive detection.[1][2] This document details validated protocols for silylation, acylation, and chiral derivatization, explaining the underlying chemical principles and providing step-by-step methodologies suitable for researchers in analytical chemistry, forensics, and pharmaceutical development.

Introduction: The Rationale for Derivatization

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one possesses two key functional groups that hinder direct GC analysis: a secondary amine within the pyrrolidine ring and a ketone group. The presence of active hydrogen on the amine and the polar carbonyl group leads to strong intermolecular hydrogen bonding, which significantly reduces the molecule's volatility.[1][3] Furthermore, these polar sites can interact with active surfaces in the GC inlet and column, causing peak tailing and poor resolution.[1]

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties more suitable for a given analytical method.[1] For 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, the primary objectives of derivatization are:

  • Increase Volatility and Thermal Stability: By replacing the polar N-H and masking the C=O group, the resulting derivatives become more volatile and less prone to thermal degradation in the hot GC injector.[1][3][4]

  • Improve Chromatographic Performance: Derivatization reduces the polarity of the analyte, minimizing undesirable interactions with the stationary phase and leading to sharper, more symmetrical peaks.[2][5]

  • Enhance Sensitivity: The introduction of specific chemical groups, such as fluorinated acyl groups, can dramatically increase the response of selective detectors like the Electron Capture Detector (ECD).[1][6]

  • Enable Chiral Separation: As the analyte is chiral, reacting it with an enantiomerically pure reagent creates diastereomers that can be separated on a standard achiral column, allowing for enantiomeric quantification.[7][8]

This guide focuses on three primary, field-proven derivatization strategies: a two-step methoximation/silylation, acylation, and chiral derivatization.

cluster_0 Analytical Challenges cluster_1 Derivatization Solution A 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one B Polar Functional Groups (Ketone & Secondary Amine) A->B C Poor Volatility B->C D Thermal Instability B->D E Poor Peak Shape (Tailing) B->E F Chemical Derivatization C->F Addresses D->F E->F G Increased Volatility F->G H Improved Stability F->H I Symmetrical Peaks F->I J Enhanced Detection F->J K Accurate & Sensitive GC Analysis J->K Leads to

Caption: Logical workflow from analytical challenges to the derivatization solution.

Derivatization Strategies and Protocols

Strategy 1: Two-Step Methoxyimation and Silylation

This is a comprehensive approach that addresses both the ketone and amine functional groups in sequence. The initial methoximation step protects the keto group and prevents tautomerization, which could otherwise lead to multiple derivative peaks.[9][10] The subsequent silylation of the amine group completes the process, yielding a volatile and stable derivative.

Mechanism Overview:

  • Methoxyimation: Methoxyamine reacts with the carbonyl group of the ketone to form a stable methoxime. This eliminates the possibility of keto-enol equilibrium during the subsequent high-temperature analysis.

  • Silylation: A silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the pyrrolidine nitrogen with a nonpolar trimethylsilyl (TMS) group.[1]

G compound Analyte 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one step1 Step 1: Methoxyimation Reagent: Methoxyamine HCl in Pyridine Target: Ketone Group compound->step1 intermediate Methoxime Intermediate step1->intermediate step2 Step 2: Silylation Reagent: MSTFA Target: Secondary Amine intermediate->step2 final_product Final Derivative (Methoxime-TMS) step2->final_product

Caption: Two-step derivatization workflow for keto-amines.

Protocol 2.1: Methoxyimation-Silylation

Materials:

  • Sample containing 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (dried residue)

  • Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reacti-Vials™ or equivalent 1 mL glass vials with PTFE-lined caps

  • Heating block or thermal shaker

  • Anhydrous solvent (e.g., Ethyl Acetate or Hexane) for dilution

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Evaporate the sample solvent to dryness under a gentle stream of nitrogen. Water is detrimental to silylation reagents.[1]

  • Methoxyimation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 60 minutes to ensure complete reaction with the ketone group.[10]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Silylation:

    • Add 50 µL of MSTFA to the vial containing the methoxime intermediate.

    • Recap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.[11]

  • Analysis: After cooling, the sample is ready for direct injection into the GC-MS. If necessary, dilute the sample with an appropriate anhydrous solvent.

Strategy 2: Acylation with Fluorinated Anhydrides

Acylation is a highly effective method for derivatizing the secondary amine group. Using fluorinated acylating agents, such as Trifluoroacetic Anhydride (TFAA), offers the significant advantage of producing derivatives that are highly sensitive to Electron Capture Detectors (ECD) and produce characteristic mass fragments for mass spectrometry (MS).[6] Acyl derivatives are also known for their high stability.[6]

Mechanism Overview: The lone pair of electrons on the pyrrolidine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule. This results in the formation of a stable N-trifluoroacetyl amide and a molecule of trifluoroacetic acid as a byproduct. A base, such as pyridine, is often included to neutralize this acidic byproduct.[11]

G cluster_reactants Reactants cluster_products Products Analyte Analyte (R₂NH) Reaction Analyte->Reaction TFAA TFAA ((CF₃CO)₂O) TFAA->Reaction Amide N-Trifluoroacetyl Derivative (R₂N-COCF₃) Acid Trifluoroacetic Acid (CF₃COOH) Catalyst Base Catalyst (e.g., Pyridine) Catalyst->Reaction Neutralizes Acid Reaction->Amide Reaction->Acid

Caption: General mechanism for acylation of a secondary amine with TFAA.

Protocol 2.2: Acylation with TFAA

Materials:

  • Sample containing 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (dried residue or in aprotic solvent)

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Acetonitrile, Ethyl Acetate)

  • Anhydrous Pyridine or Triethylamine (TEA) (optional, as base)

  • Reacti-Vials™ or equivalent glass vials

  • Heating block

Procedure:

  • Sample Preparation: Dissolve the dried sample in 100 µL of an anhydrous aprotic solvent like ethyl acetate.

  • Reagent Addition:

    • Add 50 µL of TFAA to the sample solution.

    • (Optional but recommended) Add 10 µL of anhydrous pyridine to act as an acid scavenger. This prevents potential degradation of the derivative or the column.[1][11]

  • Reaction:

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 20 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in a suitable volume of solvent (e.g., 100 µL of ethyl acetate) for GC analysis.

Strategy 3: Chiral Derivatization for Enantiomeric Separation

To determine the enantiomeric ratio of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, it is necessary to convert the enantiomers into diastereomers. This is achieved by reacting the racemic analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA).[7][8] The resulting diastereomers have different physical properties and can be separated using a standard, non-chiral GC column.

Mechanism Overview: Using an enantiomerically pure CDA, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC), each enantiomer of the analyte reacts to form a new diastereomeric amide. For example:

  • (R)-Analyte + (S)-CDA → (R,S)-Diastereomer

  • (S)-Analyte + (S)-CDA → (S,S)-Diastereomer

These (R,S) and (S,S) diastereomers will have different retention times on a GC column.

Protocol 2.3: Chiral Derivatization with L-TPC

Materials:

  • Sample containing 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) solution (1 mg/mL in anhydrous dichloromethane)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Reacti-Vials™ or equivalent glass vials

Procedure:

  • Sample Preparation: Dissolve the sample in 200 µL of anhydrous DCM in a reaction vial.

  • Reaction:

    • Add 20 µL of anhydrous TEA to the vial.

    • Add 200 µL of the L-TPC solution.

    • Cap the vial, vortex, and let it react at room temperature for 15 minutes.

  • Quenching and Extraction:

    • Add 500 µL of saturated sodium bicarbonate solution to the vial to quench the reaction and neutralize excess reagent and HCl byproduct.

    • Vortex vigorously for 1 minute.

    • Allow the layers to separate. The derivatized product will be in the lower, organic (DCM) layer.

  • Analysis: Carefully transfer the lower organic layer to a clean autosampler vial for GC-MS analysis.

Data and Method Parameters

Comparison of Derivatization Strategies
Strategy Reagent(s) Target Group(s) Key Advantages Considerations
Methoxyimation-Silylation Methoxyamine HCl, MSTFAKetone, Secondary AmineComprehensive derivatization of both functional groups; prevents multiple peaks from tautomers.[9][10]Two-step process; reagents are highly sensitive to moisture.[1][4]
Acylation TFAA, PFPA, PFBClSecondary AmineProduces highly stable derivatives; excellent for ECD sensitivity; single-step reaction.[6][12]Reagents are corrosive; acidic byproducts may require neutralization or removal.[1]
Chiral Derivatization L-TPC, Mosher's Acid ChlorideSecondary AmineEnables separation and quantification of enantiomers on a standard achiral column.[7][8]Requires enantiomerically pure reagent; may involve a liquid-liquid extraction step.
Recommended GC-MS Starting Conditions

The following parameters serve as a robust starting point for analyzing the derivatives. Optimization may be required based on the specific instrumentation and column used.

Parameter Setting Rationale
GC Column Agilent HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm filmA standard, non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides good efficiency and is inert.
Injector Splitless mode, 250°CEnsures complete vaporization of the less volatile derivatives without discrimination.
Oven Program Start at 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 minA general-purpose gradient that should effectively separate the derivatives from solvent and byproducts.
MS Source Temp 230°CStandard temperature for electron ionization (EI).
MS Quad Temp 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI), 70 eVStandard for generating reproducible fragmentation patterns for library matching.
Scan Range 40 - 550 m/zCovers the expected mass range of the derivatized analyte and its fragments.

Conclusion

The successful analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one by GC-MS is critically dependent on proper derivatization. For general screening and quantification, a two-step methoximation-silylation protocol provides a comprehensive derivatization of both polar functional groups, leading to excellent chromatographic performance. For applications requiring high sensitivity, particularly with ECD, or for confirmation using different chemical properties, acylation with a fluorinated anhydride is a superior choice. Finally, when the stereochemistry of the analyte is , chiral derivatization is an essential and reliable technique to resolve and quantify the individual enantiomers. The protocols and methods described herein provide a validated framework for achieving accurate, robust, and sensitive analytical detection.

References

  • Vertex AI Search. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • ResearchGate. Acylation Derivatization Reagents.
  • Regis Technologies. Silylation Reagents.
  • Vertex AI Search. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Vertex AI Search. GC Derivatization.
  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS.
  • Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1).
  • OSTI.GOV. (2021, January 29). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS.
  • PubMed. (2021, March 25). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test.
  • PubMed. Pentafluorobenzoyl Derivatives of Doping Agents. I. Extractive Benzoylation and Gas Chromatography With Electron-Capture Detection of Primary and Secondary Amines.
  • Alfa Chemistry. Chiral Derivatization Reagents - Analytical Chemical Products.
  • Wikipedia. Chiral derivatizing agent.
  • Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • ResearchGate. Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride.
  • Theses.cz. (2016, August 9). Derivatization study of selected steroid compounds.
  • ResearchGate. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • ACS Publications. (2015, May 29). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • PMC. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry.
  • Vertex AI Search. Derivatization of Drug Substances with MSTFA.
  • PMC. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
  • ResearchGate. (PDF) An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry.
  • ResearchGate. (2020, January 2). (PDF) The Key to Accurate Analysis- Chromatographic Resolution.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Semantic Scholar. Derivatization Methods in GC and GC/MS.
  • PMC. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry.
  • Vertex AI Search. Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS.

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Method

Application Notes &amp; Protocols: Experimental Design for Studying the Metabolism of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Introduction 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic cathinone derivative, a class of compounds often categorized as new psychoactive substances (NPS). Understanding the metabolic fate of such compounds is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic cathinone derivative, a class of compounds often categorized as new psychoactive substances (NPS). Understanding the metabolic fate of such compounds is of paramount importance for several reasons. For drug development professionals, metabolic profiling is a cornerstone of preclinical safety assessment, helping to predict a compound's pharmacokinetic profile, potential for drug-drug interactions, and the formation of active or toxic metabolites.[1][2] For researchers and forensic toxicologists, identifying key metabolites is crucial for developing reliable analytical methods to detect exposure in biological samples, as the parent compound may be rapidly cleared from the body.[3][4]

This guide provides a comprehensive experimental framework for the systematic investigation of the metabolism of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. It is designed for researchers, scientists, and drug development professionals, offering both strategic oversight and detailed, field-proven protocols. The narrative explains the causality behind experimental choices, ensuring a robust and scientifically sound approach.

The Principles of Drug Biotransformation

Drug metabolism is broadly divided into two phases:

  • Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule, typically through oxidation, reduction, or hydrolysis.[5][6] The primary enzymes responsible for these transformations are the Cytochrome P450 (CYP) superfamily, located mainly in the liver.[6][7][8]

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I. This process generally increases the molecule's water solubility, facilitating its excretion from the body.[9]

Predicted Metabolic Pathways

Based on the structure of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and the known metabolic pathways of similar pyrovalerone-type cathinones, several biotransformations can be predicted.[4][9][10] These predictions form the basis for our experimental design and guide the search for expected metabolites.

The primary predicted pathways include:

  • β-Ketone Reduction: The ketone group is reduced to a secondary alcohol, a common pathway for synthetic cathinones.[4][9]

  • Hydroxylation: Hydroxyl groups can be added to the phenyl ring or the pyrrolidine ring.

  • Oxidation of the Pyrrolidine Ring: This can lead to the formation of a lactam metabolite.[4]

  • Pyrrolidine Ring Opening: A more complex pathway that can result from hydroxylation at the ortho-position of the pyrrolidine ring.[11]

  • Phase II Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to form more water-soluble products.[9]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one M1 β-Keto Reduction (Alcohol Metabolite) Parent->M1 Reduction M2 Phenyl Ring Hydroxylation Parent->M2 CYP450 M3 Pyrrolidine Ring Hydroxylation Parent->M3 CYP450 M6 Glucuronide Conjugate M1->M6 UGTs M7 Sulfate Conjugate M1->M7 SULTs M2->M6 M2->M7 M4 Lactam Formation (Oxidation) M3->M4 Oxidation M5 Ring Opening M3->M5 Retro-hemiaminal Reaction M3->M6 M3->M7 G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation cluster_analysis Analytical & Data Interpretation HLM Human Liver Microsomes (HLM) - Metabolic Stability (Phase I) - Metabolite ID Hep Hepatocytes - Comprehensive Stability (Phase I & II) - Metabolite ID HLM->Hep Confirm & Expand LCMS LC-HRMS/MS Analysis - Detection & Quantification HLM->LCMS rCYP Recombinant CYPs - Reaction Phenotyping Hep->rCYP Identify Specific Enzymes Hep->LCMS Animal Animal Model (e.g., Rat) - Pharmacokinetics - In Vivo Metabolite Profile rCYP->Animal Inform In Vivo Study Design Animal->LCMS Data Data Analysis - Calculate CLint, t½ - Structure Elucidation LCMS->Data

Caption: A tiered experimental workflow for metabolism studies.

PART 1: In Vitro Metabolism Studies

In vitro systems are essential for the initial assessment of metabolic stability and the identification of metabolic pathways. [3]They are cost-effective, high-throughput, and reduce the use of animal models in early-stage research.

Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: HLMs are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450s. [12]This assay is a rapid and effective first step to determine the compound's susceptibility to Phase I metabolism and to calculate its intrinsic clearance. [12][13]

Protocol: HLM Stability Assay
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from 20 donors) on ice and dilute to a final protein concentration of 1 mg/mL in phosphate buffer. [14]Keep on ice.

    • NADPH Regenerating System (NRS): Prepare the NRS solution according to the manufacturer's instructions (e.g., BD Gentest™). This is crucial to ensure the continuous supply of the necessary cofactor (NADPH) for CYP enzyme activity.

  • Incubation Procedure: [12] * In a 96-well plate, pre-warm the HLM suspension and the test compound (diluted to an intermediate concentration) at 37°C for 5-10 minutes.

    • The final incubation mixture should contain:

      • Test Compound: 1 µM

      • HLM: 0.5 mg/mL protein

      • Phosphate Buffer (pH 7.4)

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NRS solution. The final volume should be uniform across all wells (e.g., 200 µL).

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be found in the samples).

  • Controls (Self-Validation):

    • T=0 min: Represents 100% compound remaining, with the stop solution added immediately after the NRS.

    • Minus Cofactor (-NRS): Incubate the compound with HLMs for the longest time point (60 min) without the NRS. This control assesses for any non-NADPH-dependent degradation or chemical instability. [13] * Positive Control: Include a compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Dextromethorphan) to verify the metabolic activity of the HLM batch. [12]

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4,000 rpm for 20 minutes to precipitate the protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

Metabolic Stability in Cryopreserved Human Hepatocytes

Rationale: Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies. [15][16]They contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, providing a more complete and physiologically relevant picture of hepatic metabolism. [16]This is particularly important for identifying conjugation metabolites (Phase II).

Protocol: Hepatocyte Stability Assay
  • Hepatocyte Plating (for adherent cultures):

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol. [15][17] * Plate the cells in collagen-coated 96-well plates at a density of approximately 0.5 x 10^6 cells/mL.

    • Allow cells to attach for 4-6 hours or overnight in a humidified incubator at 37°C with 5% CO₂. [17]

  • Incubation Procedure: [2][18] * Prepare incubation medium (e.g., Williams' Medium E) containing 1 µM of the test compound.

    • Aspirate the plating medium from the attached hepatocytes and wash once with serum-free medium.

    • Add the incubation medium containing the test compound to each well.

    • Incubate at 37°C. For slowly metabolized compounds, longer incubation times (e.g., 0, 1, 2, 4, 8, 24 hours) are necessary. [17] * At each time point, collect an aliquot of the medium and quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Controls (Self-Validation):

    • Heat-Inactivated Hepatocytes: Use hepatocytes that have been boiled to serve as a negative control, assessing for non-enzymatic degradation. [2] * Positive Controls: Use known substrates for Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) metabolism to validate the activity of the hepatocyte batch. [16]

  • Sample Processing and Analysis:

    • Process samples as described in the HLM protocol (centrifugation followed by LC-MS/MS analysis of the supernatant).

Data Presentation: In Vitro Metabolic Stability

The disappearance of the parent compound over time is monitored. The natural log of the percentage remaining is plotted against time to determine the rate of metabolism.

Time (min)% Parent Remaining (HLM)ln(% Remaining)
01004.61
5854.44
15604.09
30353.56
45182.89
6092.20

From this data, key parameters are calculated:

  • Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

    • t½ = 0.693 / k (where k is the slope of the ln plot)

  • Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

PART 2: In Vivo Metabolism Studies

Rationale: While in vitro models are powerful, in vivo studies are essential to confirm metabolic pathways in a complete biological system and to understand the absorption, distribution, metabolism, and excretion (ADME) profile. [19]Animal models provide crucial data on the pharmacokinetics and overall fate of the compound, which is required before any human trials. [20]

Animal Model Selection

Rationale: Rodents, such as Sprague-Dawley rats or C57BL/6 mice, are commonly used in early drug metabolism studies due to their well-characterized physiology, cost-effectiveness, and historical precedent. [21]For a more direct prediction of human metabolism, humanized transgenic mice, which express human CYP enzymes, can be invaluable. [22]These models can help bridge the species gap in metabolic profiles. [22]

Protocol: General In Vivo Metabolism Study (Rat Model)
  • Acclimatization and Dosing:

    • House male Sprague-Dawley rats (n=3-5 per group) in metabolic cages, which allow for the separate collection of urine and feces.

    • Acclimatize the animals for at least 3 days before the study.

    • Administer a single dose of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (e.g., 5 mg/kg) via an appropriate route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Blood: Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Urine and Feces: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Urine: Measure the volume of urine collected, and store an aliquot at -80°C. For identifying conjugated metabolites, it may be necessary to treat a portion of the urine sample with enzymes like β-glucuronidase.

    • Feces: Homogenize fecal samples and extract the compound and its metabolites using an appropriate organic solvent.

  • Analysis:

    • Analyze all processed samples by LC-HRMS/MS to identify and quantify the parent compound and its metabolites.

PART 3: Analytical Methodology

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing drug metabolites in complex biological matrices. [23][24]The combination of liquid chromatography's separation power with the sensitivity and specificity of mass spectrometry allows for the detection of trace concentrations of both parent compounds and their metabolites. [23][24]High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, is particularly crucial for identifying unknown metabolites by providing highly accurate mass measurements. [25][26]

Protocol: General LC-MS/MS Analysis
  • Sample Preparation:

    • Protein Precipitation (PPT): For plasma and quenched in vitro samples, this is the simplest method. Add 3 parts of cold acetonitrile (with internal standard) to 1 part sample, vortex, and centrifuge. [23] * Solid-Phase Extraction (SPE): For more complex matrices like urine or for achieving lower detection limits, SPE provides superior cleanup and concentration of analytes. [23]

  • Chromatographic Separation (LC):

    • Column: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: Use a gradient elution with:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • The gradient will be optimized to achieve good separation of the parent compound from its more polar metabolites.

  • Mass Spectrometric Detection (MS):

    • Ionization: Use Electrospray Ionization (ESI) in positive mode, as the nitrogen atoms in the pyrrolidine ring are readily protonated.

    • Metabolite Identification (HRMS):

      • Perform a full scan analysis to detect all ionizable compounds.

      • Use data-mining techniques like extracted ion chromatograms (EICs) for predicted metabolite masses and mass defect filtering to find unexpected metabolites. [26] * Acquire MS/MS (fragmentation) data on potential metabolites to elucidate their structures.

    • Quantification (Triple Quadrupole MS):

      • Once metabolites are identified, develop a Multiple Reaction Monitoring (MRM) method for sensitive and specific quantification of the parent compound and its major metabolites. [24]

References

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Ma, J., & Lu, A. Y. (2018). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Current Drug Metabolism. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Retrieved from [Link]

  • Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2020). ResearchGate. Retrieved from [Link]

  • Kumar, V., & Sharma, V. (2021). Cytochrome P450 Enzymes: A Review on Drug Metabolizing Enzyme Inhibition Studies in Drug Discovery and Development. Taylor & Francis Online. Retrieved from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing. Retrieved from [Link]

  • Peters, F. T. (2011). In vitro approaches to studying the metabolism of new psychoactive compounds. Drug Testing and Analysis. Retrieved from [Link]

  • Cytochrome P450. (n.d.). Wikipedia. Retrieved from [Link]

  • Modern Drug Metabolites Demand More from LC-MS/MS. (2026). Separation Science. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). IJRPC. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Retrieved from [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). Corning. Retrieved from [Link]

  • Metabolism of Synthetic Cathinones. (2018). ResearchGate. Retrieved from [Link]

  • The Role of Mouse Models in Drug Discovery. (2025). Taconic Biosciences. Retrieved from [Link]

  • Metabolism testing methods as exemplified by selected new psychoactive substances (NPSs). (2020). Semantic Scholar. Retrieved from [Link]

  • In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS. (2022). Universität des Saarlandes. Retrieved from [Link]

  • How necessary are animal models for modern drug discovery? (2021). Taylor & Francis Online. Retrieved from [Link]

  • Animal Models in Drug Development. (n.d.). SciSpace. Retrieved from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). Protocols.io. Retrieved from [Link]

  • Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. (2016). Taylor & Francis Online. Retrieved from [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). Frontiers in Pharmacology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthetic Yield of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. As a key chiral α-amino ketone, this molec...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. As a key chiral α-amino ketone, this molecule serves as a valuable building block in medicinal chemistry.[1] This document moves beyond standard protocols to offer field-proven insights, troubleshooting strategies, and a mechanistic understanding to empower you to overcome common synthetic hurdles and optimize your reaction outcomes.

Recommended Synthetic Workflow: The Weinreb Amide Strategy

For the synthesis of α-amino ketones from amino acids, the most robust and high-yielding method is often the Weinreb amide approach.[2][3] This strategy effectively prevents the common side reaction of over-addition by organometallic reagents, which plagues methods involving more reactive species like acid chlorides or esters.[4][5] The N-methoxy-N-methylamide (Weinreb amide) forms a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent, which collapses to the ketone only upon acidic workup.[5]

The recommended four-stage workflow is outlined below:

Synthetic Workflow Proline L-Proline BocProline N-Boc-L-proline Proline->BocProline  Boc₂O, Base   WeinrebAmide N-Boc-L-proline Weinreb Amide BocProline->WeinrebAmide  HN(OMe)Me·HCl, Coupling Agent   ProtectedKetone N-Boc-2-phenacyl- L-pyrrolidine WeinrebAmide->ProtectedKetone  1. PhMgBr or PhLi  2. H₃O⁺ workup   FinalProduct 1-Phenyl-2-(pyrrolidin- 2-yl)ethan-1-one (Final Product) ProtectedKetone->FinalProduct  Acidic Deprotection (e.g., HCl/Dioxane)  

Caption: Recommended four-stage synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question: My overall yield is consistently low (<40%). Where should I start investigating?

A low overall yield can result from suboptimal conditions in any of the four main stages. A systematic approach is crucial.

Troubleshooting Workflow:

Troubleshooting Workflow cluster_Boc Stage 1: N-Protection cluster_Weinreb Stage 2: Amide Formation cluster_Grignard Stage 3: C-C Bond Formation cluster_Deprotection Stage 4: Deprotection Start Low Overall Yield Check_Boc Analyze N-Boc-Proline Purity Start->Check_Boc Check_Weinreb Analyze Weinreb Amide Formation Check_Boc->Check_Weinreb Purity >98% Boc_Issue Incomplete Protection? - Verify base stoichiometry - Check Boc₂O quality Check_Boc->Boc_Issue Purity <98% Check_Grignard Analyze Grignard Step Check_Weinreb->Check_Grignard Conversion >95% Weinreb_Issue Poor Coupling? - Use reliable agent (CDI, T3P®) - Ensure anhydrous conditions Check_Weinreb->Weinreb_Issue Conversion <95% Check_Deprotection Analyze Deprotection Step Check_Grignard->Check_Deprotection Ketone Formed Grignard_Issue Reaction Failure? - Titrate Grignard reagent - Use freshly dried THF - Maintain low temp (-78 to 0°C) Check_Grignard->Grignard_Issue No Ketone Deprotection_Issue Product Loss/Side Reactions? - Use HCl in Dioxane/MeOH - Avoid TFA without scavengers Check_Deprotection->Deprotection_Issue Low Final Yield

Caption: Systematic workflow for diagnosing sources of low yield.

Actionable Steps:

  • Stage 1 (N-Protection): Ensure complete conversion of L-proline to N-Boc-L-proline. Use at least 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and an appropriate base. Incomplete protection will carry unreacted proline forward, complicating purification.[6]

  • Stage 2 (Weinreb Amide Formation): This step is critical. The activation of the carboxylic acid must be efficient. While many coupling reagents work, N,N'-Carbonyldiimidazole (CDI) is a reliable choice for forming Weinreb amides.[7] Ensure all reagents and solvents are anhydrous.

  • Stage 3 (Grignard Reaction): The quality of the organometallic reagent is paramount. Use freshly prepared or recently titrated Phenylmagnesium bromide or Phenyllithium. The reaction should be conducted under a strictly inert atmosphere (Argon or Nitrogen) in anhydrous THF. Maintain a low temperature (e.g., -20 to 0 °C) during the addition to prevent side reactions.

  • Stage 4 (Deprotection): Boc deprotection can generate a reactive tert-butyl cation, which can lead to side products.[8] Using strong, non-nucleophilic acids like HCl in an organic solvent (e.g., 4M HCl in Dioxane) is often cleaner than using Trifluoroacetic Acid (TFA) alone, which can require scavengers.[6][9]

Question: My reaction produces a significant amount of a tertiary alcohol byproduct instead of the desired ketone. What's happening?

This is a classic "over-addition" problem. It indicates that the tetrahedral intermediate formed after the first addition of the organometallic reagent is not stable and reacts with a second equivalent of the nucleophile.

Cause: This typically occurs when using highly reactive carboxylate derivatives like acid chlorides or esters, but it can also happen with Weinreb amides if the reaction conditions are not well-controlled.

Solution:

  • Confirm you are using a Weinreb Amide: The N-methoxy-N-methylamide functionality is specifically designed to form a stable chelated intermediate that prevents over-addition.[4][5] If you are not using this method, switching to it is the most effective solution.

  • Strict Temperature Control: Even with a Weinreb amide, running the reaction at elevated temperatures can promote the breakdown of the intermediate. Maintain the temperature at or below 0 °C during addition and stirring.

  • Slow Reagent Addition: Add the phenyl Grignard or phenyllithium solution dropwise to the solution of the Weinreb amide. This keeps the instantaneous concentration of the organometallic reagent low, minimizing the chance of a second addition.

Weinreb Mechanism cluster_main Reaction Pathway cluster_side Over-addition Pathway (Undesired) Weinreb Weinreb Amide (R-C(O)N(OMe)Me) Intermediate Stable Chelated Intermediate Weinreb->Intermediate + PhMgBr Workup Acidic Workup (H₃O⁺) Intermediate->Workup Ketone Desired Ketone (R-C(O)Ph) Workup->Ketone AcidChloride Acid Chloride / Ester (R-C(O)Cl) Unstable_Intermediate Unstable Intermediate (Ketone formed in situ) AcidChloride->Unstable_Intermediate + PhMgBr Over_Addition Tertiary Alcohol (R-C(OH)Ph₂) Unstable_Intermediate->Over_Addition + PhMgBr (fast)

Caption: The Weinreb amide pathway prevents over-addition by forming a stable intermediate.

Question: The Boc deprotection step is inefficient or results in a complex mixture. How can I optimize it?

The final deprotection step is crucial for isolating a pure product.

ProblemPotential CauseRecommended Solution
Incomplete Reaction Insufficient acid or short reaction time.Use a larger excess of acid (e.g., 4M HCl in Dioxane). Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours at room temperature).[8]
t-Butylation Side Product The generated tert-butyl cation alkylates the product or other nucleophilic species. This is more common with TFA.[8]Switch to HCl in Dioxane or Methanol. If using TFA is necessary, add a scavenger like triisopropylsilane (TIS) or water (1-5%) to quench the cation.
Product Degradation The final α-amino ketone may be unstable to prolonged exposure to strong acid.Monitor the reaction closely and perform the workup as soon as the reaction is complete. Neutralize the reaction mixture promptly during the workup.
Difficult Workup The product hydrochloride salt may be difficult to handle or extract.After quenching and solvent removal, the product can often be precipitated as its hydrochloride salt by trituration with a non-polar solvent like diethyl ether.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc protecting group recommended for this synthesis?

The tert-butyloxycarbonyl (Boc) group is ideal for several reasons:

  • Stability: It is stable to the nucleophilic and basic conditions of Weinreb amide formation and Grignard reactions.

  • Ease of Removal: It can be removed under acidic conditions that are typically orthogonal to many other protecting groups, providing a clean final deprotection step.[9]

  • Chirality Preservation: Boc protection and deprotection protocols are well-established and generally do not cause racemization at the α-carbon when performed under standard conditions.

Q2: Can I use other coupling reagents to make the Weinreb amide from N-Boc-L-proline?

Yes, several methods are available for activating the carboxylic acid. The choice can impact yield and purity.

Coupling ReagentAdvantagesDisadvantages
CDI (N,N'-Carbonyldiimidazole)High yielding, clean byproducts (imidazole, CO₂).[7]Moisture sensitive.
EDC/HOBt (Carbodiimide-based)Commonly used in peptide chemistry, effective.Can be difficult to remove urea byproduct.
T3P® (Propylphosphonic Anhydride)Very efficient, high yielding, byproducts are water-soluble.Reagent is viscous and requires careful handling.
Acid Chloride (via SOCl₂ or (COCl)₂)Highly reactive intermediate.Prone to racemization and side reactions. Over-addition is a significant risk in the subsequent step.

For reliability and ease of purification, CDI or T3P® are highly recommended.

Q3: What are the critical parameters for the Grignard (or organolithium) addition step?

  • Reagent Quality: The organometallic reagent must be active. Always use a freshly opened bottle, a newly prepared solution, or titrate an older solution before use.

  • Anhydrous Conditions: Water will rapidly quench the organometallic reagent. Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous.

  • Inert Atmosphere: Perform the reaction under a blanket of inert gas (Argon or Nitrogen) to prevent quenching by oxygen and moisture.

  • Temperature Control: Add the reagent at a low temperature (e.g., -20 °C to 0 °C) to control the reaction rate and prevent side reactions. Allow the reaction to slowly warm to room temperature to ensure completion.

Q4: What analytical methods should I use to monitor the synthesis?

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each step. Use appropriate stain visualization (e.g., ninhydrin for the final deprotected amine, potassium permanganate for intermediates).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of conversion and can help identify starting materials, intermediates, products, and byproducts by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the intermediates and the final product.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Crucial for determining the enantiomeric purity of the final product to ensure no racemization has occurred during the synthesis.

References

  • Bentham Science Publishers. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids.
  • Zhang, Z., et al. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PMC.
  • Semantic Scholar. (n.d.). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones.
  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review).
  • Organic Syntheses. (n.d.). L-Proline.
  • BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Preventing Side Products.
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.

Sources

Optimization

Technical Support Center: Purification Challenges of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the notorious isolation and purification challenges associated with 1-Phenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the notorious isolation and purification challenges associated with 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and its primary intermediate, 1-pyrroline .

This molecule is a classic β -amino ketone. While structurally valuable for drug development and alkaloid synthesis, the β -amino ketone motif is thermodynamically fragile as a free base. By understanding the mechanistic causality behind its degradation, we can engineer self-validating workflows that bypass these failure points.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my 1-pyrroline intermediate degrade or fail to couple with the acetophenone enolate?

The Causality: 1-Pyrroline is a highly reactive cyclic imine that does not exist as a stable monomer at room temperature. It rapidly undergoes cyclotrimerization to form a thermodynamically stable hexahydro-1,3,5-triazine derivative (1-pyrroline trimer) [1]. If you attempt to isolate and store 1-pyrroline before your Mannich-type coupling, the active monomer concentration will plummet, stalling your reaction. The Solution: Generate 1-pyrroline in situ (e.g., via the oxidation of pyrrolidine or deprotection of a masked precursor) in the presence of the pre-formed acetophenone enolate. Alternatively, if using the isolated trimer, it must be thermally "cracked" (dissociated back to the monomer) in refluxing solvent immediately prior to the coupling step.

Q2: I lose most of my product on the silica column, and a new UV-active spot appears. What is happening?

The Causality: You are observing a Retro-Mannich Cleavage . β -amino ketones are highly susceptible to C-C bond cleavage under basic, thermal, or Lewis acidic conditions [2]. The acidic silanol groups on standard silica gel protonate the pyrrolidine nitrogen, lowering the activation energy for the retro-Mannich reaction. The molecule fragments back into acetophenone and 1-pyrroline. The Solution: Avoid standard silica gel. If chromatography is absolutely necessary, use neutral Alumina (Brockmann Grade III) or deactivate your silica gel by pre-flushing the column with 1-2% triethylamine (Et 3​ N) in your mobile phase.

Mechanism N1 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (β-Amino Ketone) N2 Thermal Stress or Acidic Silica (Catalysis) N1->N2 N3 C-C Bond Cleavage (Retro-Mannich) N2->N3 Electron Flow N4 Acetophenone (Enol/Ketone) N3->N4 N5 1-Pyrroline (Reactive Imine) N3->N5

Fig 1. Retro-Mannich degradation pathway of the β-amino ketone under thermal or acidic stress.

Q3: Can I purify the free base via vacuum distillation to avoid chromatography?

The Causality: Absolutely not. β -amino ketones undergo rapid thermal degradation. Heating the free base above 40°C will induce either retro-Mannich cleavage or a ring-opening retro-Michael elimination [3]. The Solution: The only field-proven, scalable method to purify this compound without degradation is to bypass free-base isolation entirely and precipitate it as a stable hydrochloride (HCl) salt.

Part 2: Quantitative Data & System Parameters

To design a successful purification protocol, you must respect the molecule's physical boundaries. Below is the synthesized quantitative data for handling this compound.

Table 1: Stability Profile of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

StateEnvironmental ConditionEst. Half-Life (t 1/2​ )Primary Degradation Pathway
Free BaseAqueous, pH > 8.0 (25°C)< 2 HoursRetro-Mannich Cleavage
Free BaseOrganic Solvent (60°C)< 30 MinutesThermal Elimination
Free BaseSilica Gel (Standard)Minutes (On-column)Silanol-Catalyzed Cleavage
HCl SaltAqueous, pH < 4.0 (25°C)> 6 MonthsNone (Stable)
HCl SaltSolid State (Desiccated)> 2 YearsNone (Stable)

Table 2: Chromatographic System Comparisons

Stationary PhaseMobile Phase AdditiveRecovery RatePurity Profile
Standard Silica (pH ~5)None< 15%Heavy acetophenone contamination
Deactivated Silica2% Triethylamine (Et 3​ N)65 - 75%Moderate streaking, trace imine
Neutral AluminaNone80 - 85%Clean fractions, low degradation

Part 3: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols utilize a self-validating approach: we trap the unstable free base as a kinetically stable salt immediately after extraction.

Protocol A: Cold Acid-Base Extraction

Objective: Remove non-basic impurities (like unreacted acetophenone) while minimizing thermal degradation.

  • Quench: Quench the crude reaction mixture with ice-cold 1M HCl until the aqueous layer reaches pH 2.0. Self-validation: The target molecule is now a water-soluble protonated salt, halting retro-Mannich degradation.

  • Wash: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) to remove unreacted acetophenone and neutral byproducts. Discard the organic layer.

  • Basify (Critical Step): Chill the aqueous layer to 0°C in an ice bath. Slowly add cold 2M NaOH dropwise under vigorous stirring until the pH reaches 9.0. Do not exceed pH 10 or 5°C.

  • Extract: Immediately extract the liberated free base with cold Methyl tert-butyl ether (MTBE) (3 x 50 mL). MTBE is preferred over Dichloromethane to prevent alkylation of the secondary amine.

  • Dry: Dry the combined MTBE layers over anhydrous Na 2​ SO 4​ for exactly 10 minutes. Filter immediately. Do not concentrate this solution on a rotary evaporator.

Protocol B: Anhydrous Salt Formation & Crystallization

Objective: Convert the dilute, unstable free base into a highly pure, stable solid.

  • Precipitation: Transfer the dried MTBE solution containing the free base to a round-bottom flask equipped with a magnetic stirrer.

  • Acidification: While stirring vigorously at 0°C, slowly add a stoichiometric excess of 2.0 M HCl in Diethyl Ether. A white precipitate (the hydrochloride salt) will begin to form immediately.

  • Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete crystallization.

  • Isolation: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous acetone (2 x 15 mL) to remove any trapped colored impurities.

  • Drying: Dry the white crystalline solid under high vacuum at room temperature for 12 hours.

Workflow Step1 Crude Reaction Mixture (Free Base + Impurities) Step2 Cold Acid-Base Extraction (pH < 3 then pH 9) Step1->Step2 Step3 Organic Layer (Enriched Free Base) Step2->Step3 Extract with MTBE Keep < 5°C Step4 Anhydrous HCl in MTBE (Salt Formation) Step3->Step4 Prevent thermal degradation Step5 Crystallization (Acetone/Ether) Step4->Step5 Step6 Pure 1-Phenyl-2-(pyrrolidin-2-yl) ethan-1-one HCl Step5->Step6 Vacuum Filtration

Fig 2. Optimized purification workflow bypassing chromatography via direct HCl salt precipitation.

References

  • Nomura, Y., Ogawa, K., Takeuchi, Y., & Tomoda, S. (1977). "ONE-STEP SYNTHESIS AND STRUCTURAL CONFIRMATION OF 1-PYRROLINE TRIMER." Chemistry Letters, Oxford Academic. Available at:[Link]

  • Touré, B. B., & Hall, D. G. (2009). "Natural Product Synthesis Using Multicomponent Reaction Strategies." Chemical Reviews, ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Improving the Enantioselectivity of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Synthesis

Welcome to the technical support center for the asymmetric synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselectivity of this crucial synthetic transformation. The pyrrolidine moiety is a cornerstone in many pharmaceutical compounds, making enantioselective control paramount.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.

Foundational Understanding: The Asymmetric α-Amination of Ketones

The synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one typically involves the α-amination of a ketone, a powerful C-N bond-forming reaction.[3][4][5] Organocatalysis, particularly with proline and its derivatives, has emerged as a highly effective strategy for achieving high enantioselectivity in these transformations.[3][4][6] The reaction proceeds through an enamine intermediate, where the chiral catalyst directs the approach of the nitrogen source to one face of the enamine, thereby establishing the stereocenter.[7]

However, achieving high enantiomeric excess (ee) can be challenging, with several experimental parameters influencing the stereochemical outcome.[8][9] This guide will dissect these factors and provide actionable troubleshooting steps.

Troubleshooting Guide: Enhancing Enantioselectivity

This section addresses specific problems you may encounter during the synthesis and offers systematic approaches to resolve them.

Question 1: My reaction is yielding low enantiomeric excess (ee). What are the first things I should check?

Answer: Low ee is a common issue that can often be resolved by systematically verifying the foundational aspects of your experimental setup.[8][10]

Initial Checks Workflow:

A Low ee Observed B Verify Purity of Starting Materials, Reagents & Catalyst A->B Step 1 C Ensure Solvent is Anhydrous and High Purity B->C Step 2 D Confirm Accurate Reaction Temperature Control C->D Step 3 E Re-verify Concentrations and Stoichiometry D->E Step 4 F Check for Atmospheric Contaminants (O₂, H₂O) E->F Step 5

Caption: Initial troubleshooting workflow for low enantiomeric excess.

  • Purity of Reactants and Catalyst: Impurities in your starting materials, reagents, or catalyst can significantly interfere with the catalytic cycle.[10] Verify the purity of all components using appropriate analytical techniques (e.g., NMR, GC-MS).

  • Solvent Quality: The solvent plays a critical role in the transition state's organization.[8] Ensure you are using a high-purity, anhydrous solvent, as water can deactivate many catalysts or alter their selectivity.[10]

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations.[8][10] Even minor deviations can impact the energy difference between diastereomeric transition states, leading to lower ee.[8]

  • Concentration and Stoichiometry: Double-check all your calculations and measurements. Incorrect concentrations can alter reaction kinetics and potentially favor non-selective pathways.[10]

Question 2: I've confirmed my basic setup is correct, but the ee is still low. How do I determine if the catalyst is the problem?

Answer: If initial checks don't resolve the issue, a deeper investigation into the catalyst's integrity and activity is warranted.

Catalyst Troubleshooting Protocol:

  • Verify Catalyst Structure and Purity: If you've synthesized the catalyst in-house, confirm its structure and purity using NMR or X-ray crystallography. For commercial catalysts, ensure they are from a reputable supplier and have been stored correctly.[10]

  • Run a Control Reaction: Perform a control experiment with a substrate known to give high ee with your catalyst system.[10] If this reaction also results in low ee, it strongly points to a problem with the catalyst itself.[10]

  • Evaluate Catalyst Loading: Both too high and too low catalyst loadings can negatively affect enantioselectivity.[8] Systematically screen a range of catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.

Question 3: How significantly do reaction conditions like solvent and temperature affect enantioselectivity?

Answer: Solvent and temperature are critical parameters that can dramatically influence the stereochemical outcome of the reaction.

The Role of the Solvent: The solvent can influence the stability of the transition states and the solubility of the catalyst and reactants. A change in solvent polarity can alter the reaction pathway. It is advisable to screen a range of solvents with varying polarities. For proline-catalyzed reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile often yield good results.[11][12]

The Impact of Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity.[8] This is because the difference in activation energy between the two diastereomeric transition states becomes more significant relative to the available thermal energy.[8]

Illustrative Data on Temperature Effect:

Temperature (°C)Enantiomeric Excess (ee %)
25 (Room Temp)85
092
-2097
-40>99

This data is illustrative and will vary for specific reactions.

Optimization Workflow:

cluster_0 Solvent Screening cluster_1 Temperature Screening A Low ee Persists B Solvent Screening A->B C Temperature Optimization B->C D Analyze ee at Each Condition C->D E Identify Optimal Conditions D->E B1 DMF B2 DMSO B3 Acetonitrile B4 Toluene C1 0 °C C2 -20 °C C3 -40 °C C4 -78 °C

Caption: Systematic optimization of solvent and temperature.

Question 4: Can the choice of nitrogen source impact the enantioselectivity?

Answer: Absolutely. The structure of the electrophilic nitrogen source plays a crucial role in the stereodetermining step. Azodicarboxylates are commonly used nitrogen sources in these reactions.[3][4]

  • Steric Bulk: The steric hindrance of the azodicarboxylate ester groups can influence how it approaches the enamine intermediate. It is often beneficial to screen different azodicarboxylates, such as diethyl azodicarboxylate (DEAD), diisopropyl azodicarboxylate (DIAD), and dibenzyl azodicarboxylate (DBAD), to find the optimal balance of reactivity and selectivity.

  • Electronic Effects: The electronic properties of the nitrogen source can also affect the reaction rate and selectivity.

Question 5: I'm observing significant side product formation. How can I improve the chemoselectivity?

Answer: The formation of byproducts can compete with the desired reaction pathway and lower the overall yield and potentially the enantioselectivity.

Common Side Reactions and Solutions:

  • Aldol Addition/Condensation: The enamine intermediate can react with another molecule of the ketone starting material.

    • Solution: Lowering the reaction temperature can often suppress this side reaction.[8] Running the reaction at a lower concentration may also be beneficial.[10]

  • Racemization of the Product: The chiral product itself may be susceptible to racemization under the reaction conditions.

    • Solution: Minimize reaction time and consider in-situ protection of the product if possible.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for screening catalysts to improve enantioselectivity?

A1: A catalyst screening experiment is designed to efficiently evaluate a range of catalysts under standardized conditions.

General Protocol for Catalyst Screening:

  • Preparation: Rigorously dry all glassware. Use freshly distilled and degassed solvents. Prepare stock solutions of your ketone and nitrogen source to ensure consistent dispensing.[8]

  • Reaction Setup: In an array of reaction vials, add the appropriate amount of each catalyst to be screened.

  • Initiation: Add the solvent, followed by the ketone and then the nitrogen source to each vial.

  • Execution: Stir the reactions at the desired temperature for a set period.

  • Analysis: Quench the reactions and analyze the enantiomeric excess of the product in each vial using chiral HPLC or GC.

Q2: Can additives be used to improve enantioselectivity?

A2: Yes, additives can have a significant impact. For proline-catalyzed reactions, the addition of a weak acid or base can sometimes improve performance by influencing the catalyst's aggregation state or the protonation state of intermediates in the catalytic cycle. The use of molecular sieves can also be beneficial by ensuring strictly anhydrous conditions.[13]

Q3: How do I choose between L-proline and D-proline as a catalyst?

A3: The choice between L-proline and D-proline will determine the absolute configuration of your product. L-proline will typically yield one enantiomer, while D-proline will produce the opposite enantiomer. This allows for access to both enantiomers of the target molecule.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Asymmetric Synthesis Reactions. BenchChem.
  • List, B. (2002). Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones. Journal of the American Chemical Society.
  • Notka, D., et al. (2007).
  • Córdova, A., et al. (2002). Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones. Journal of the American Chemical Society.
  • Hayashi, Y., et al. (2012). Proline Catalyzed α-Aminoxylation Reaction in the Synthesis of Biologically Active Compounds. Accounts of Chemical Research.
  • Alcaide, B., et al. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Houk, K. N., et al. (2009).
  • Barbas, C. F., et al. (2002).
  • Maruoka, K., et al. (2015).
  • Various Authors. (n.d.). Asymmetric reactions_synthesis.
  • Guan, Y., et al. (2015). Heterogeneous organocatalysis: the proline case. RSC Advances.
  • Jørgensen, K. A. (2007).

Sources

Optimization

Technical Support Center: Stability and Handling of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with 1-Phenyl-2-(pyrrolidin-2-yl)ethan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (also known as 2-phenacylpyrrolidine).

Unlike alpha-amino ketones (such as synthetic cathinones) which are primarily prone to oxidative alpha-cleavage, this compound is a β-amino ketone (a Mannich base). The nitrogen is located at the beta position relative to the carbonyl, making it intrinsically susceptible to retro-Mannich fragmentation, E1cB elimination, and self-condensation[1]. Understanding the causality behind these degradation pathways is critical for researchers utilizing this scaffold as a precursor for phenanthroindolizidine alkaloids or other pharmaceutical agents[2].

Core Degradation Pathways & Logic

To effectively troubleshoot, we must first understand the mechanistic divergence of the compound under different environmental conditions.

StabilityLogic A 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (Free Base) B Protonated Salt (Stable) A->B Acidic pH (HCl/DCM) C Retro-Mannich Elimination (Enone + Pyrroline) A->C Basic/Protic Solvents (Heat) D Intermolecular Condensation (Pyrazine Dimers) A->D High Conc. / Neutral pH (O2 exposure) B->A Base (e.g., NaOH)

Caption: Mechanistic divergence of 2-phenacylpyrrolidine stability based on solvent and pH.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my free base stock solution turn yellow and lose purity when dissolved in methanol or water?

Causality: In protic solvents, especially at neutral to basic pH, β-amino ketones undergo retro-Mannich fragmentation or E1cB elimination[3]. The unprotonated secondary amine of the pyrrolidine ring facilitates deprotonation at the alpha-carbon. This leads to the expulsion of the amine, generating an α,β-unsaturated ketone (phenyl vinyl ketone) and a pyrroline derivative. The resulting enones are highly reactive and rapidly polymerize, causing the observed yellowing. Solution: Avoid storing the free base in protic or basic media. If an aqueous environment is required for your assay, ensure the pH is maintained below 4.0 to keep the amine protonated.

Q2: LC-MS analysis of my stored stock solution shows a prominent high-molecular-weight impurity. What is this?

Causality: You are likely observing dimerization. At high concentrations (>0.1 M) in neutral conditions, the nucleophilic secondary amine of one molecule can attack the carbonyl of another. This forms a di-hemiaminal intermediate that subsequently dehydrates and oxidizes to form substituted pyrazine derivatives[4]. Solution: Store the compound as a dilute solution (<0.01 M) or convert it to its hydrochloride salt to eliminate the nucleophilicity of the nitrogen.

Q3: How do I properly store this compound to ensure long-term stability?

Causality: The free base is a kinetic trap; it is thermodynamically driven toward decomposition when exposed to air (oxidation of the amine) or moisture (solvolysis). Solution: The compound must be converted to a stable hydrochloride salt, dried thoroughly, and stored in an anhydrous, aprotic environment (e.g., lyophilized powder at -20 °C under Argon).

Quantitative Solvent Stability Profile

The table below summarizes the expected stability of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one across various solvent systems. Use this to select the appropriate medium for your workflows.

Solvent SystempH / ConditionEstimated Half-Life (25°C)Primary Degradant
Methanol / Water pH 8.5 (Basic)< 2 hoursPhenyl vinyl ketone, Pyrroline
Methanol Neutral~ 12 hoursPyrazine dimers, Enones
Dichloromethane (DCM) Anhydrous> 7 daysTrace N-oxides (if aerobic)
Aqueous Buffer pH 3.0 (Acidic)> 30 daysStable (Protonated)

Diagnostic Workflow

If you are experiencing unexpected low yields or complex mixtures downstream, follow this decision tree to isolate the handling error.

Troubleshooting Start Observe Degradation in Solution? Q1 Is the solvent protic or basic? (e.g., MeOH, Water pH>7) Start->Q1 S1 Switch to aprotic (DCM/THF) or lower pH < 4 Q1->S1 Yes Q2 Is the concentration > 0.1 M? Q1->Q2 No S2 Dilute to < 0.01 M to prevent dimerization Q2->S2 Yes Q3 Is it stored under ambient air? Q2->Q3 No S3 Purge with Argon, store in amber vials at -20°C Q3->S3 Yes

Caption: Decision tree for troubleshooting beta-amino ketone degradation in solution.

Standard Operating Procedures (SOPs)

To guarantee reproducibility, we utilize self-validating protocols. The following procedures include built-in verification steps to ensure the integrity of the compound is maintained.

Protocol A: Preparation of the Stability-Optimized Hydrochloride Salt

Converting the free base to an HCl salt is the most effective way to inhibit both retro-Mannich fragmentation and pyrazine dimerization.

  • Dissolution: Dissolve 10 mmol of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one free base in 20 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Anhydrous aprotic solvents prevent solvolysis and inhibit the retro-Mannich equilibrium[1].

  • Cooling: Submerge the reaction flask in an ice bath (0–5 °C) to prevent exothermic degradation during salt formation.

  • Acidification: Dropwise, add 1.1 equivalents of ethereal HCl (2.0 M in diethyl ether) while maintaining vigorous stirring.

  • Precipitation: Stir for 30 minutes until the hydrochloride salt fully precipitates as a white crystalline solid.

  • Self-Validation Step: Extract a 10 µL aliquot of the supernatant, dilute in 1 mL of water, and test with pH paper. The pH must be < 3. If it is higher, the amine is not fully protonated; add an additional 0.1 eq of ethereal HCl.

  • Filtration & Washing: Filter the precipitate under a nitrogen blanket and wash with 10 mL of cold, anhydrous diethyl ether to remove unreacted free base and trace dimers.

  • Drying: Dry the salt in a vacuum desiccator over P2O5 for 12 hours. Store at -20 °C in amber vials.

Protocol B: Stability-Indicating HPLC Analysis

Standard reversed-phase HPLC methods often utilize basic modifiers that can degrade the compound on-column. This method prevents artifactual degradation.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic Acid [TFA]) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Causality: TFA maintains an acidic pH (~2.0) throughout the run, keeping the compound protonated and preventing on-column E1cB elimination.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL immediately prior to injection. Do not let the sample sit in the autosampler for >4 hours unless the tray is chilled to 4 °C.

  • Self-Validation Step (Forced Degradation Control): Before running your actual samples, inject a "forced-degradation standard" (prepared by heating 1 mg/mL of the free base in unbuffered methanol at 50 °C for 2 hours). Verify that the enone degradant peak (typically eluting later due to higher lipophilicity) is fully baseline-resolved from the parent peak. If not, decrease the gradient slope.

  • Execution: Run a standard gradient (e.g., 5% to 95% B over 15 minutes) using a C18 column at a flow rate of 1.0 mL/min. Monitor at 254 nm for the phenyl ring chromophore.

References[1] 3-((Dimethylamino)methyl)but-3-EN-2-one | 32778-35-1, BenchChem.https://www.benchchem.com[3] 3-Anilino-1,3-diphenylpropan-1-one | 5316-82-5, BenchChem. https://www.benchchem.com[4] Sustainable catalysis with fluxional acridine-based PNP pincer complexes, RSC Publishing. https://pubs.rsc.org[2] Biosynthesis of phenanthroindolizidine alkaloids via derivatives of 2-phenacylpyrrolidine and benzoylacetic acid, RSC Publishing. https://pubs.rsc.org

Sources

Troubleshooting

Identifying and minimizing byproducts in 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one synthesis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity issues during the synthesis of beta-amino ketones.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity issues during the synthesis of beta-amino ketones.

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (commonly referred to as 2-phenacylpyrrolidine) is a critical building block for the synthesis of phenanthroindolizidine alkaloids and various pharmacological agents[1]. The most robust and stereocontrolled method for its synthesis relies on the Mukaiyama-Mannich addition of acetophenone silyl enol ether to an in situ generated N-acyliminium ion[2]. However, this highly reactive pathway is prone to specific mechanistic deviations. This guide is designed to help you identify, understand, and minimize these byproducts through causal analysis and self-validating protocols.

Quantitative Impurity Profiling

Understanding how reaction conditions dictate the thermodynamic vs. kinetic pathways of the N-acyliminium ion is critical[3]. Below is a quantitative breakdown of byproduct distribution based on our internal optimization matrix.

Table 1: Byproduct Distribution vs. Reaction Conditions in N-Acyliminium Coupling

Lewis AcidInternal Temp (°C)Silyl Enol Ether (equiv)Yield: Desired KetoneByproduct: N-Boc-2-pyrrolineByproduct: Dypnone
TiCl₄-781.245%15%35%
BF₃·OEt₂-781.265%20%10%
TMSOTf-781.588% <5% <2%
TMSOTf01.555%35%5%
Troubleshooting FAQs

Q1: Mechanistically, why am I seeing a high concentration of N-Boc-2-pyrroline (elimination byproduct) instead of the desired coupling product? Causality: The N-acyliminium ion generated from N-Boc-2-methoxypyrrolidine is a highly electrophilic, transient intermediate[3]. If the nucleophilic attack by the acetophenone silyl enol ether is kinetically hindered—either due to low nucleophile concentration or elevated temperatures—the iminium ion acts instead as a Brønsted acid. The Lewis acid or trace base in the system abstracts a proton from the adjacent C3 position, resulting in the thermodynamically stable enamide (N-Boc-2-pyrroline). Solution: You must suppress the activation energy required for the elimination pathway. Maintain strict cryogenic temperatures (-78 °C) and use a highly oxophilic, non-protic Lewis acid like TMSOTf to ensure the kinetic addition pathway outcompetes thermodynamic elimination.

Q2: How do I prevent the formation of dypnone (1,3-diphenyl-2-buten-1-one) during the coupling step? Causality: Dypnone is an aldol condensation byproduct. It forms when the acetophenone silyl enol ether undergoes premature protodesilylation. This is typically caused by adventitious moisture reacting with the Lewis acid (especially TiCl₄) to generate trace HCl. The resulting free acetophenone undergoes rapid self-condensation catalyzed by the Lewis acid environment. Solution: Rigorously dry all solvents over activated molecular sieves. Distill the silyl enol ether prior to use, and switch from TiCl₄ to TMSOTf, which is less prone to generating protic byproducts.

Q3: During the final Boc-deprotection step, I observe significant degradation and colored impurities. How do I isolate pure 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one? Causality: The free beta-amino ketone is highly sensitive. Prolonged exposure to the strongly acidic conditions of Trifluoroacetic acid (TFA), followed by uncontrolled exothermic neutralization, causes the pyrrolidine intermediate to undergo ring-opening or complex oligomerization. Solution: Implement a strictly temperature-controlled free-basing protocol (see Phase 2 below).

Mechanistic Visualization

MechanisticPathway SM N-Boc-2-methoxypyrrolidine Iminium N-Acyliminium Ion (Highly Electrophilic) SM->Iminium - MeOTMS LA Lewis Acid (TMSOTf) -78 °C LA->Iminium Prod N-Boc-2-phenacylpyrrolidine (Desired Product) Iminium->Prod + Nu (Kinetically Favored at -78 °C) Elim N-Boc-2-pyrroline (Elimination Byproduct) Iminium->Elim - H+ (Thermally Driven) Nu Acetophenone Silyl Enol Ether Aldol Dypnone (Aldol Byproduct) Nu->Aldol Adventitious H2O Lewis Acid

Caption: Mechanistic divergence of the N-acyliminium ion leading to desired coupling or elimination.

Standard Operating Procedure: Optimized Synthesis Workflow

This protocol utilizes a self-validating framework to ensure each step proceeds correctly before advancing.

Phase 1: Mukaiyama-Mannich Addition
  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-2-methoxypyrrolidine (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath.

    • Self-Validation Check: Insert an internal temperature probe. Do not proceed until the internal temperature reads strictly ≤ -75 °C.

  • Nucleophile Addition: Inject freshly distilled 1-phenyl-1-(trimethylsiloxy)ethene (1.5 equiv) dropwise.

  • Activation: Slowly add TMSOTf (1.1 equiv) via a syringe pump over 15 minutes.

    • Causality Rule: Slow addition prevents localized exothermic spikes that provide the thermal energy required to drive the elimination pathway to N-Boc-2-pyrroline.

  • Quenching: After stirring for 2 hours at -78 °C, quench the reaction by adding saturated aqueous NaHCO₃ before removing the cooling bath.

    • Causality Rule: Quenching while cryogenic traps any unreacted iminium ion and neutralizes the Lewis acid, preventing aldol condensation of desilylated acetophenone during the warming phase.

Phase 2: Boc-Deprotection and Free-Basing
  • Deprotection: Dissolve the crude N-Boc-2-phenacylpyrrolidine in DCM (0.2 M). Add TFA (10 equiv) dropwise at 0 °C. Stir for 2 hours.

  • Concentration: Remove volatiles under reduced pressure at ambient temperature to avoid thermal degradation.

  • Free-basing (Critical Step): Dissolve the resulting TFA salt in a minimal volume of distilled water. Cool the flask to 0 °C in an ice bath. Carefully adjust the pH to 10 using cold 2 M NaOH.

    • Self-Validation Check: The aqueous layer must turn distinctly milky/cloudy, indicating the successful precipitation of the free amine base.

  • Extraction: Extract immediately with cold ethyl acetate (3x). Dry over Na₂SO₄ and concentrate to yield pure 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Diagnostic Logic Tree

TroubleshootingTree Start Low Yield of Target Ketone Check1 Analyze Crude by GC-MS Start->Check1 PathA High N-Boc-2-pyrroline? Check1->PathA PathB High Dypnone/Acetophenone? Check1->PathB PathC Degradation in Deprotection? Check1->PathC SolA Action: Lower Temp to -78 °C Use TMSOTf instead of TiCl4 PathA->SolA Yes SolB Action: Rigorously dry solvents Distill Silyl Enol Ether PathB->SolB Yes SolC Action: Neutralize to pH 10 Extract immediately at 0 °C PathC->SolC Yes

Caption: Diagnostic workflow for identifying and resolving common synthesis failures.

References
  • [1] Title: Biosynthesis of Phenanthroindolizidine Alkaloids via Derivatives of 2-Phenacylpyrrolidine and Benzoylacetic Acid. Source: RSC Publishing. 1

  • [2] Title: Oxidative Generation of N-Acyliminium Ions from N-1-t-Butoxycarbonyl-2-phenacylpyrrolidine. Source: OUP. 2

  • [3] Title: Intermolecular Addition Reactions of N-Acyliminium Ions. Source: ResearchGate. 3

Sources

Optimization

Troubleshooting 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one detection in complex matrices

Welcome to the Technical Support Center for advanced LC-MS/MS bioanalysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of detecting 1-Phenyl-2-(pyrroli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced LC-MS/MS bioanalysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of detecting 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CAS 174875-31-1)[1] in complex matrices such as plasma, urine, and environmental wastewater.

Unlike its widely studied tertiary amine isomer, α-PPP (1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one)[2], this compound features the pyrrolidine ring attached at the C2 position. This critical structural nuance leaves the nitrogen unsubstituted, making it a secondary amine . This difference fundamentally alters its chromatographic behavior, ionization efficiency, and susceptibility to matrix effects, requiring specialized analytical workflows.

Diagnostic Workflow

Troubleshooting_Logic Start Detection Anomaly: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Diag Post-Column Infusion Matrix Assessment Start->Diag Supp Severe Ion Suppression (<50% Recovery) Diag->Supp Signal Loss Tail Peak Tailing & Retention Shift Diag->Tail Poor Chromatography SPE Mixed-Mode Cation Exchange (MCX) SPE Supp->SPE Matrix Removal Deriv Secondary Amine Derivatization Supp->Deriv Trace Level Enhancement LC High-pH Mobile Phase (pH > 10.0) Tail->LC Silanol Suppression

Diagnostic LC-MS/MS workflow for resolving detection failures of secondary amine analytes.

Frequently Asked Questions & Troubleshooting Modules

Module A: Extraction & Recovery (Addressing Matrix Effects)

Q: Why is my recovery of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one highly variable (<40%) when extracting from wastewater or plasma using standard reversed-phase (HLB) SPE?

The Causality: As a secondary amine, this compound is highly basic (estimated pKa ~9.0–9.5) and remains positively charged at physiological and neutral pH levels. Standard reversed-phase sorbents rely exclusively on hydrophobic interactions, which are insufficient to retain polar, ionized analytes when competing against high concentrations of endogenous lipids and surfactants found in complex matrices.

The Solution: Transition to a Mixed-Mode Cation Exchange (MCX) sorbent. MCX integrates reversed-phase chemistry with strong cation-exchange (sulfonic acid) groups[3]. This dual-retention mechanism allows you to lock the protonated amine onto the sorbent while washing away hydrophobic interferences with 100% organic solvents—a self-validating cleanup step that standard reversed-phase SPE cannot survive[4].

Validated MCX SPE Protocol:

  • Conditioning: Pass 2 mL Methanol, followed by 2 mL 2% Formic Acid in MS-grade water.

  • Loading: Dilute the matrix sample 1:1 with 2% Formic Acid (ensures complete protonation of the secondary amine) and load at 1 mL/min.

  • Wash 1 (Aqueous): Pass 2 mL 2% Formic Acid in water to remove polar neutrals and salts.

  • Wash 2 (Organic): Pass 2 mL 100% Methanol to elute trapped endogenous lipids and hydrophobic neutrals. (Note: The analyte remains ionically bound).

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the secondary amine, breaking the ionic bond.

  • Reconstitution: Evaporate under gentle N₂ at 35°C and reconstitute in initial mobile phase.

Module B: Chromatographic Anomalies

Q: I am experiencing severe peak tailing and shifting retention times on my standard C18 column. How do I achieve Gaussian peak shapes?

The Causality: Because 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a secondary amine, it acts as a strong hydrogen-bond donor and acceptor. It interacts aggressively with residual acidic silanol groups (-Si-OH) on standard silica-based stationary phases via secondary ion-exchange mechanisms. This causes the analyte to "drag" through the column, resulting in severe tailing.

The Solution: You must suppress either the ionization of the silanols or the ionization of the analyte.

  • Approach 1 (Preferred): Use a Bridged Ethylene Hybrid (BEH) C18 column and shift to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide). At pH > 10, the secondary amine is deprotonated (neutralized), eliminating ionic interactions with the column and promoting pure, sharp reversed-phase partitioning.

  • Approach 2: If your LC system cannot tolerate high pH, use a heavily end-capped, sterically protected column (e.g., a polar-embedded C18) with a low-pH mobile phase (0.1% Formic Acid) to keep silanols fully protonated (neutral).

Module C: MS Sensitivity & Derivatization

Q: Even with MCX SPE, matrix effects are suppressing my ESI+ signal at trace levels (pg/mL). Is there a chemical workaround to boost ionization?

The Causality: In highly complex matrices like influent wastewater, co-eluting endogenous compounds outcompete the analyte for charge on the surface of ESI droplets.

The Solution: Exploit the secondary amine structure! While tertiary amine cathinones cannot be easily derivatized, the unsubstituted nitrogen on 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one readily undergoes nucleophilic substitution. Derivatization with reagents like Dansyl chloride or azo-coupling agents[5] achieves two things:

  • It drastically increases the hydrophobicity of the molecule, shifting its retention time away from the early-eluting matrix suppression zone.

  • It introduces a highly ionizable moiety, increasing ESI+ efficiency by up to 50-fold.

Rapid In-Situ Derivatization Protocol:

  • Reconstitute the dried SPE extract in 50 µL of 100 mM Sodium Bicarbonate buffer (pH 9.0).

  • Add 50 µL of Dansyl Chloride solution (1 mg/mL in LC-MS grade Acetone).

  • Vortex and incubate at 60°C for 15 minutes in the dark.

  • Quench the reaction by adding 10 µL of 1% Formic Acid.

  • Inject 2 µL directly into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Extraction Strategies & Matrix Effects

Extraction MethodSorbent ChemistryWash Solvent ToleranceAbsolute Recovery (%)Matrix Effect (Ion Suppression)
Protein Precipitation None (Acetonitrile)N/A85 - 95%Severe (>60% suppression)
Standard SPE (HLB) Hydrophilic-LipophilicMax 5% Methanol40 - 65%Moderate (30-50% suppression)
Mixed-Mode SPE (MCX) Reversed-Phase + Strong Cation100% Methanol 88 - 96% Minimal (<10% suppression)

Table 2: MS/MS Parameters (Underivatized vs. Dansylated)

Analyte StatePrecursor Ion [M+H]⁺Primary Product Ion (Quant)Secondary Product Ion (Qual)ESI+ Sensitivity Gain
Underivatized m/z 190.1m/z 70.1 (Pyrrolidine ring)m/z 105.1 (Benzoyl cation)Baseline (1x)
Dansyl-Derivatized m/z 423.2m/z 170.1 (Dansyl fragment)m/z 70.1 (Pyrrolidine ring)~25x to 50x

References

  • A review of synthetic cathinones emerging in recent years (2019–2022). ResearchGate. Available at:[Link]

  • 1341974-27-3,4-fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid (CAS 174875-31-1 Reference). AccelaChem. Available at:[Link]

  • Solid-phase extraction based on cation-exchange sorbents followed by liquid chromatography high-resolution mass spectrometry to determine synthetic cathinones in urine. ResearchGate. Available at:[Link]

  • Evaluating Substance Use via Wastewater Analysis: An Overview of Analytical Workflows. Chromatography Online. Available at:[Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Overcoming poor resolution in the chromatographic separation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one isomers

Welcome to the technical support center for the chromatographic separation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and its isomers. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and its isomers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common resolution challenges encountered during the analysis of this compound. Here, we synthesize technical expertise with practical, field-proven insights to empower you to achieve baseline separation of these critical isomers.

Introduction: The Separation Challenge

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a structural analog of cathinone derivatives, presents a significant chromatographic challenge due to the potential for both enantiomeric and positional isomerism. The stereochemistry and position of the pyrrolidine ring relative to the keto-functional group can dramatically influence its pharmacological and toxicological properties. Consequently, robust and reliable analytical methods capable of resolving these closely related species are paramount for accurate research and quality control.

This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve poor resolution in your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: I am seeing complete co-elution of my enantiomers. Where do I start?

A1: Complete co-elution of enantiomers is a common starting point in chiral method development. It indicates that the chosen chiral stationary phase (CSP) and mobile phase conditions are not providing the necessary stereospecific interactions for discrimination.

Initial Troubleshooting Steps:

  • Confirm Column Suitability: First, ensure your chiral column is performing correctly by injecting a quality control (QC) standard known to resolve on that specific CSP. This will rule out a faulty column.

  • Re-evaluate CSP Selection: The "three-point interaction model" is fundamental to chiral recognition.[1] Not all CSPs will work for all molecules. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a versatile starting point for many chiral separations, including cathinone-like structures.[2] If one type of polysaccharide CSP fails, trying another with a different derivative (e.g., switching from a cellulose to an amylose-based column) can provide the necessary alternative selectivity.

  • Mobile Phase Mode: The choice between normal-phase, reversed-phase, and polar organic modes is critical. The solubility of your analyte and the nature of the CSP will dictate the most appropriate mode. For many chiral separations of compounds like this, normal-phase (e.g., hexane/alcohol) or polar organic (e.g., acetonitrile/methanol) modes are often successful.

Q2: I have partial separation of my enantiomers, but the resolution is poor (Rs < 1.5). How can I improve it?

A2: Poor resolution indicates that while some chiral recognition is occurring, the conditions are not optimal. The resolution (Rs) is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[3] Selectivity is often the most powerful tool for improving chiral resolution.[4]

Optimization Strategy:

  • Adjust Mobile Phase Composition:

    • Organic Modifier Ratio: In normal-phase, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol in hexane). Small changes can have a significant impact on selectivity.

    • Type of Organic Modifier: Switching between different alcohols (e.g., from isopropanol to ethanol) can alter the hydrogen bonding interactions with the CSP and improve resolution.

  • Reduce Flow Rate: Chiral separations often benefit from slower flow rates (e.g., 0.5 mL/min) to allow for more effective mass transfer and interaction with the stationary phase, thereby increasing column efficiency (N).[5]

  • Optimize Temperature: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP. Lowering the temperature often enhances the subtle energetic differences in the diastereomeric complexes formed, leading to better selectivity and resolution.[4][5] It is advisable to conduct a temperature study (e.g., at 15°C, 25°C, and 40°C).

Q3: How do I resolve positional isomers of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one?

A3: Positional isomers, which have the same mass but differ in the substitution pattern, are separated on achiral columns based on differences in their physicochemical properties, such as polarity and shape.

Key Strategies:

  • Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity. Consider columns that offer alternative separation mechanisms:

    • Phenyl-Hexyl Phases: These columns can provide π-π interactions with the aromatic ring of your analyte, offering unique selectivity for positional isomers.[6]

    • Pentafluorophenyl (PFP) Phases: PFP columns are particularly effective for separating positional isomers of halogenated or polar aromatic compounds due to a combination of dipole-dipole, π-π, and hydrophobic interactions.[7]

    • Polar-Embedded Phases: Columns with embedded amide or carbamate groups can offer different selectivity profiles, especially for basic compounds.[8]

  • Mobile Phase Optimization:

    • Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.

    • pH Control: Since the pyrrolidine moiety is basic, adjusting the mobile phase pH with additives like formic acid or ammonium formate can change the ionization state and, consequently, the retention and selectivity of positional isomers.[9]

Troubleshooting Guide: Specific Issues

Issue 1: Peak Tailing

Question: My peaks for the isomers are tailing, which is affecting my resolution and integration. What are the likely causes and solutions?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds like 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.[10]

Causality and Solutions:

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions Free silanol groups on the silica backbone of the stationary phase can interact strongly with the basic nitrogen on the pyrrolidine ring, causing tailing.[11]Add a basic modifier to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to compete for the active silanol sites. Alternatively, use a modern, high-purity, end-capped column.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[12]Reduce the injection volume or dilute the sample and re-inject.
Column Contamination Strongly retained impurities from previous injections can create active sites on the column, leading to tailing.Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). If the problem persists, consider replacing the column.
Mobile Phase pH If the mobile phase pH is not adequately buffered, interactions between the ionized analyte and the stationary phase can be inconsistent.Buffer the mobile phase to a pH at least 2 units away from the pKa of the analyte.
Issue 2: Peak Fronting

Question: My peaks are exhibiting fronting. What does this indicate?

Answer: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.[12][13]

Causality and Solutions:

Potential Cause Explanation Recommended Solution
Sample Solvent Strength Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte band to spread and elute prematurely.[13]Ideally, dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent.
Column Overload (High Concentration) Injecting a sample at a very high concentration can lead to non-linear isotherm behavior, resulting in fronting.[12]Dilute the sample and re-inject.
Column Bed Collapse/Void A physical void at the head of the column can cause peak distortion, including fronting.This is less common but can be diagnosed by a sudden drop in backpressure. The column will likely need to be replaced.
Issue 3: Irreproducible Retention Times

Question: My retention times are shifting between injections. How can I stabilize my method?

Answer: Shifting retention times point to a lack of equilibrium in the system or changes in the mobile phase composition or flow rate.[13]

Causality and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Column Equilibration The column has not reached equilibrium with the mobile phase before injection, which is especially critical for chiral and gradient methods.Ensure the column is equilibrated for a sufficient time (at least 10-20 column volumes) until a stable baseline is achieved.
Mobile Phase Composition Change Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.[14]Prepare fresh mobile phase daily. Ensure solvent lines are correctly placed and the pump is proportioning accurately.
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and retention.[5]Use a column oven to maintain a constant temperature.
Pump Issues/Leaks A leak in the system or malfunctioning pump check valves can lead to an inconsistent flow rate.[15]Perform a system pressure test and check all fittings for leaks. Service the pump if necessary.

Experimental Protocols & Workflows

Protocol 1: Systematic Chiral Method Development

This protocol outlines a systematic approach to developing a separation method for the enantiomers of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as one based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate), as these have shown success with related cathinone derivatives.

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane with 0.1% Diethylamine (for basic analyte)

    • Mobile Phase B: Isopropanol (IPA)

    • Screening Conditions:

      • 90:10 (A:B)

      • 80:20 (A:B)

      • 70:30 (A:B)

    • If no separation is achieved, repeat the screen using Ethanol as Mobile Phase B.

  • Optimization:

    • Once partial separation is observed, fine-tune the alcohol percentage in 2-5% increments.

    • Reduce the flow rate to 0.5 mL/min.

    • Test at different temperatures (e.g., 15°C, 25°C, 40°C).

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution.

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) CheckSystem Check System Suitability (Pressure, Peak Shape, RT Stability) Start->CheckSystem IsSystemOK System OK? CheckSystem->IsSystemOK TroubleshootSystem Troubleshoot HPLC System (Leaks, Pump, Detector) IsSystemOK->TroubleshootSystem No Selectivity Improve Selectivity (α) IsSystemOK->Selectivity Yes TroubleshootSystem->CheckSystem Efficiency Improve Efficiency (N) Selectivity->Efficiency ChangeMobilePhase Adjust Mobile Phase - Change Organic Modifier % - Switch Modifier (ACN/MeOH) - Adjust pH/Additive Selectivity->ChangeMobilePhase ChangeColumn Change Column - Different CSP (Chiral) - Phenyl/PFP (Positional) Selectivity->ChangeColumn Retention Optimize Retention (k) Efficiency->Retention LowerFlowRate Lower Flow Rate Efficiency->LowerFlowRate LongerColumn Use Longer Column or Smaller Particle Size Efficiency->LongerColumn AdjustOrganic Adjust Organic % Retention->AdjustOrganic FinalCheck Resolution Improved? ChangeMobilePhase->FinalCheck ChangeColumn->FinalCheck LowerFlowRate->FinalCheck LongerColumn->FinalCheck AdjustOrganic->FinalCheck FinalCheck->Selectivity No End Method Optimized FinalCheck->End Yes

Caption: A step-by-step workflow for troubleshooting poor HPLC resolution.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 12). LCGC. Retrieved from [Link]

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved from [Link]

  • Preparative HPLC Troubleshooting Guide. (n.d.). Agilent. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. Retrieved from [Link]

  • Preparative HPLC Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Chromatography Resource Hub. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Peak Resolution Optimization: Practical Tips to Improve Separation Performance. (2025, December 23). LinkedIn. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (2022, May 20). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved from [Link]

  • Front Tailing HPLC & GC Peaks. (2022, March 8). Axion Labs. Retrieved from [Link]

  • HPLC User Maintenance & Troubleshooting. (2009, April 6). Agilent. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Uwe D. Neue, Waters Corporation. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. Retrieved from [Link]

  • LC Troubleshooting Guide. (n.d.). Agilent. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters Corporation. Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]

  • Optimizing HPLC method development to maximize peak resolution. (2024, August 27). Atinary Technologies. Retrieved from [Link]

  • Evans, C. E., & Dorsey, J. G. (2000). Liquid Chromatographic Separations with Mobile-Phase Additives: Influence of Pressure on Coupled Equilibria. Analytical Chemistry, 72(13), 3326–3333. [Link]

  • HPLC Troubleshooting. (n.d.). Waters Corporation. Retrieved from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv Technology Corporation. Retrieved from [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv Technology Corporation. Retrieved from [Link]

  • separation of positional isomers. (2017, December 14). Chromatography Forum. Retrieved from [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (n.d.). The Analytical Scientist. Retrieved from [Link]

  • Lan, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014, April 3). Agilent. Retrieved from [Link]

  • HPLC-Troubleshooting-ALS. (n.d.). DOKUMEN.PUB. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters Corporation. Retrieved from [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing. Retrieved from [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2015). Molecules, 20(7), 12379–12390. [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1343. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Studzińska, S., & Bocian, S. (2012). Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 35(6), 775-791. [Link]

  • How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate. Retrieved from [Link]

Sources

Optimization

Degradation pathways of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one under experimental conditions

Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals investigating the stability and degradation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals investigating the stability and degradation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results. This compound, a synthetic cathinone derivative, presents unique stability challenges that demand robust analytical strategies.

This center is structured to address your potential questions proactively, moving from foundational knowledge of degradation pathways to specific troubleshooting scenarios and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs) on Degradation

This section addresses the fundamental questions regarding the stability and degradation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Q1: What are the primary degradation pathways for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one under experimental stress conditions?

A1: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, like other β-keto-phenethylamines, is susceptible to several degradation pathways. The most critical to consider are:

  • Hydrolytic Degradation: The molecule is vulnerable to hydrolysis, particularly under basic (alkaline) conditions. A proposed mechanism involves base-catalyzed tautomerism followed by hydrolysis of the resulting imine, which can lead to the formation of α-hydroxy ketones and subsequent oxidation or cleavage to form acidic degradants.[1][2] The stability in acidic versus basic aqueous solutions can differ significantly.[3]

  • Oxidative Degradation: The amine and the carbon adjacent to the ketone (the α-carbon) are susceptible to oxidation. A common oxidative degradation pathway for cathinones involves the loss of two hydrogen atoms, resulting in a characteristic 2 Da mass shift that can be observed in mass spectrometry.[4] This can lead to the formation of α-dicarbonyl structures or other oxidized species.[1]

  • Thermal Degradation: This is a major concern, especially for analytical techniques involving high temperatures, such as Gas Chromatography (GC).[5] The compound can degrade in the hot GC injection port, leading to the formation of artifacts.[6] The primary thermal degradant is often an enamine resulting from the loss of water or an oxidized product from the loss of H₂.[4][7]

  • Photodegradation: While less characterized in the literature for this specific molecule, exposure to UV or visible light is a standard stress condition that can induce degradation, as recommended by ICH guidelines for forced degradation studies.[8] The aromatic phenyl ring and the carbonyl group are potential chromophores that can absorb light energy and initiate degradation reactions.

Q2: What are the expected degradation products I should be looking for?

A2: Based on the pathways described above, the key degradation products to anticipate and monitor include:

  • Hydrolysis Products: 1-phenyl-1,2-propanedione and benzoic acid, resulting from cleavage of the molecule.[9]

  • Oxidation Products: α-dicarbonyl derivatives and species corresponding to the molecular ion minus 2 Da. For related compounds like α-PVP, oxidation of the pyrrolidine ring to form 2-oxo-PVP is a known metabolic and likely chemical degradation pathway.[5][10]

  • Thermal Artifacts (especially in GC-MS): Dehydrogenated species (M-2 Da) and potentially fragmentation products resulting from the cleavage of the bond between the carbonyl carbon and the α-carbon.[4][6][7]

Section 2: Troubleshooting Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Q2.1: I'm analyzing my compound using GC-MS and see a consistent, unexpected peak at a retention time just after my main peak. What is it?

Likely Cause: You are likely observing a thermal degradation product formed in the GC injection port. Cathinones are notoriously prone to thermal decomposition.[6] This extra peak is often the result of on-column oxidative degradation, characterized by a mass spectrum with a molecular ion 2 Da lower than the parent compound.[4][7]

Troubleshooting Steps:

  • Lower the Injector Temperature: The most direct solution is to reduce the thermal stress. Decrease the injector temperature in 10-20°C increments (e.g., from 250°C down to 200°C) and observe the relative area of the artifact peak.[6]

  • Use a New, Deactivated Liner: Active sites on a used or non-deactivated glass liner can catalyze degradation. Always use a high-quality, deactivated liner and replace it regularly.[6]

  • Increase Split Ratio: If using split injection, a higher split ratio reduces the residence time of the analyte in the hot injector, minimizing the opportunity for degradation.[6]

  • Consider Derivatization: For challenging analyses, derivatization (e.g., silylation) can improve thermal stability and chromatographic performance.[11][12]

  • Switch to LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing thermally labile compounds like synthetic cathinones as it avoids high temperatures during sample introduction.[4][5]

Q2.2: My sample recovery is very low after storing it in a basic buffer (pH > 8). Why?

Likely Cause: The compound is likely undergoing base-catalyzed hydrolysis. Synthetic cathinones can degrade rapidly under basic conditions.[2][3] The β-keto group makes the α-proton acidic, and its removal can initiate a cascade of reactions, including hydrolysis and oxidation.[1]

Troubleshooting Steps:

  • Adjust Sample pH: For storage and analysis, maintain the sample in a slightly acidic buffer (e.g., pH 4-6) to ensure stability.

  • Minimize Storage Time: If basic conditions are required for an experimental step, keep the exposure time as short as possible and perform the subsequent steps immediately.

  • Use Refrigeration: If storage in a basic solution is unavoidable, refrigeration can slow the rate of degradation but may not prevent it entirely.[2]

  • Validate with a Stability Study: Perform a simple time-course experiment. Prepare your sample in the basic buffer and analyze it at t=0, 1h, 4h, and 24h to quantify the rate of degradation. This will inform your experimental window.

Q2.3: My HPLC-UV chromatogram shows a loss of the main peak over time, but no new peaks are appearing. What's happening?

Likely Cause: This issue, often referred to as a "mass balance" problem, can have several causes:

  • Formation of Non-UV-Active Degradants: The degradation pathway may be cleaving the molecule in a way that destroys the chromophore (the phenyl-keto system). The resulting fragments may not absorb UV light at your chosen wavelength.

  • Precipitation: A degradant may be insoluble in your mobile phase and is precipitating out of the solution, either in the vial or on the column.

  • High Reactivity/Adsorption: The degradants could be highly reactive and are binding irreversibly to the walls of your sample vial or the HPLC column frits/stationary phase.

Troubleshooting Steps:

  • Use a Mass Spectrometer (LC-MS): The best way to investigate this is to use a mass spectrometer as the detector. MS can detect non-UV-active compounds and provide mass information to help identify the degradants.

  • Change UV Wavelength: Analyze your stressed samples at a lower wavelength (e.g., 210 nm) where more organic molecules have some absorbance, which may reveal previously unseen peaks.

  • Check for Precipitates: Visually inspect your sample vials after stress conditions. If you see any cloudiness or solid material, try dissolving it in a stronger solvent to analyze.

  • Use Different Vial Types: Switch from glass to polypropylene vials (or vice-versa) to see if adsorption is the issue.

Section 3: Protocols and Methodologies

These protocols provide a validated starting point for your investigations.

Protocol 3.1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. This is a foundational step required by regulatory agencies like the ICH.[8][13]

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, use a separate aliquot of the stock solution. The goal is to achieve 10-30% degradation of the parent compound.[13]

    • Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N NaOH. Keep at room temperature for 4 hours. Note: Base degradation is often much faster.[2]

    • Oxidation: Add 30% H₂O₂ to the stock solution to a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[8]

  • Neutralization and Dilution: After the specified time, cool the acid and base samples to room temperature and neutralize them (base with HCl, acid with NaOH).

  • Analysis: Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a stability-indicating method (see Protocol 3.2).

Data Presentation: Summary of Forced Degradation Conditions
StressorConditionTarget DegradationPotential Degradation Products
Acid Hydrolysis0.1N HCl, 60°C, 24h10-30%Minimal degradation expected, potential for slow hydrolysis
Base Hydrolysis0.1N NaOH, RT, 4h10-30%Rapid degradation, formation of α-hydroxy ketones, benzoic acid[1]
Oxidation3% H₂O₂, RT, 24h10-30%N-oxides, 2-oxo-pyrrolidine derivatives, M-2 Da species[4][10]
Thermal80°C, 48h10-30%Dehydrogenated products, enamines[4]
PhotolyticICH Q1B Standard10-30%Products from radical reactions, ring opening, or cleavage
Protocol 3.2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop an HPLC method capable of separating the parent 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one from all its process impurities and degradation products. The ability to separate the active ingredient from degradants is the core of a stability-indicating method.[14][15]

Instrumentation and Conditions:

  • HPLC System: A UHPLC or HPLC system with a PDA/UV detector and ideally coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • UV Detection: 254 nm, with PDA scan from 200-400 nm to detect peaks with different chromophores.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Method Validation Steps:

  • Specificity: Inject the individual stressed samples from Protocol 3.1. The method is specific if the parent peak is resolved from all degradation product peaks with a resolution of >1.5.

  • System Suitability: Before analysis, perform replicate injections of a standard solution. The %RSD for peak area and retention time should be <2.0%.

  • Linearity: Prepare a series of solutions of the parent compound over a range (e.g., 1-200 µg/mL). Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy & Precision: Analyze samples at low, medium, and high concentrations in triplicate on different days to assess intra- and inter-day accuracy (% recovery) and precision (%RSD).

Section 4: Visualized Pathways and Workflows
Diagram 1: Potential Degradation Pathways

G Parent 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Hydrolysis_Intermediate α-Hydroxy Ketone Parent->Hydrolysis_Intermediate Base Hydrolysis (OH⁻, H₂O) Oxidation_Product1 2-Oxo-pyrrolidine Derivative Parent->Oxidation_Product1 Oxidation ([O]) Oxidation_Product2 Dehydrogenated Product (M-2 Da) Parent->Oxidation_Product2 Oxidation / Thermal Stress (-2H) Thermal_Product Enamine Artifact Parent->Thermal_Product Thermal Stress (GC Inlet, -H₂O) Hydrolysis_Product Benzoic Acid Hydrolysis_Intermediate->Hydrolysis_Product Further Oxidation & Cleavage

Caption: Key degradation pathways for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Diagram 2: Forced Degradation Experimental Workflow

G cluster_stress start Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions start->stress control Unstressed Control start->control acid Acid (0.1N HCl, 60°C) stress->acid base Base (0.1N NaOH, RT) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid thermal Thermal (80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo neutralize Neutralize & Dilute to Target Concentration acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize control->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-MS neutralize->analyze evaluate Evaluate Data analyze->evaluate peak_purity Assess Peak Purity evaluate->peak_purity identify Identify Degradants (Mass Spec) evaluate->identify mass_balance Calculate Mass Balance evaluate->mass_balance report Report Findings peak_purity->report identify->report mass_balance->report

Caption: Workflow for conducting a forced degradation study.

References
  • Proposed mechanism of degradation of substituted cathinones based on... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Determination of synthetic cathinone "α-PVP" and its metabolite in urine using solid phase extraction and gas chromatography-mass spectrometry. | Semantic Scholar. (2019). Semantic Scholar. [Link]

  • Quantitative estimation of alpha-PVP metabolites in urine by GC-APCI-QTOFMS with nitrogen chemiluminescence detection based on p - Helda - helsinki.fi. (2018). University of Helsinki. [Link]

  • Journal Highlight: Determination of synthetic cathinone “α‐PVP” and its metabolite in urine using SPE and GC-MS - Wiley Analytical Science. (2019). Wiley Analytical Science. [Link]

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - Oxford Academic. (2015). Oxford Academic. [Link]

  • Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions - PMC. (2025). National Center for Biotechnology Information. [Link]

  • How to Identify alpha-PVP - Safrole. (n.d.). Safrole. [Link]

  • Pyrrolidinyl Synthetic Cathinones -PHP and 4F–PVP Metabolite Profiling Using Human Hepatocyte Incubations - iris univpm. (2020). Università Politecnica delle Marche. [Link]

  • Introduction - ScholarWorks. (n.d.). University of Massachusetts Amherst. [Link]

  • NMR data of the synthetic cathinones 1-3 - ResearchGate. (n.d.). ResearchGate. [Link]

  • Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026). BioProcess International. [Link]

  • The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts - MDPI. (2024). MDPI. [Link]

  • Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions - ResearchGate. (2026). ResearchGate. [Link]

  • GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Neurotoxicology of Synthetic Cathinone Analogs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthetic Cathinones (``Bath Salts''). (n.d.). Taylor & Francis Online. [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans - ResearchGate. (n.d.). ResearchGate. [Link]

  • Crystal structure and analytical profile of 1,2-di­phenyl-2-pyrrolidin-1-yl­ethanone hydro­chloride o - IUCr Journals. (n.d.). International Union of Crystallography. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (2013). Asian Journal of Research in Chemistry. [Link]

  • Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones - ResearchGate. (2016). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.). International Journal of Scientific Development and Research. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme - Glen Jackson - WVU. (2020). West Virginia University. [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). BJSTR. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods - SciSpace. (n.d.). SciSpace. [Link]

  • Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • (2E)-1-Phenyl-2-[1-(2-phenyl-prop-2-en-1-yl)pyrrolidin-2-yl-idene]ethanone - PubMed. (2012). National Center for Biotechnology Information. [Link]

  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025). AMSbiopharma. [Link]

  • Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • ALPHA-PVP: EXPLORING A NEW PUBLIC HEALTH CHALLENGE - SCIENCE & INNOVATION. (2024). SCIENCE & INNOVATION. [Link]

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  • Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. (2025). Taylor & Francis Online. [Link]

  • Development and Validation of a Stability- Indicating High Pressure Liquid Chromatography Method for Determination of Prostaglandin E1 and - Walsh Medical Media. (2013). Walsh Medical Media. [Link]

  • 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride - NextSDS. (n.d.). NextSDS. [Link]

  • 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride (C12H15NO) - PubChemLite. (n.d.). PubChemLite. [Link]

  • A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex - MDPI. (2024). MDPI. [Link]

  • 2-PHENYL-2-PYRROLIDIN-1-YL-ETHANOL — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

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Troubleshooting

Technical Support Center: Stereochemical Integrity in the Synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Welcome to the technical support center for the synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in this synthesis: the prevention of racemization at the C2 position of the pyrrolidine ring. Maintaining the stereochemical integrity of this chiral center is paramount for ensuring the desired pharmacological activity and minimizing potential off-target effects of its derivatives.

This document provides in-depth troubleshooting advice, proactive prevention strategies, and detailed experimental protocols to help you achieve high enantiomeric excess (e.e.) in your synthesis.

Part 1: Troubleshooting Guide: Diagnosing and Correcting Racemization

This section is for when you have already encountered a loss of stereochemical purity.

Q1: My chiral HPLC analysis shows a low e.e. or a nearly racemic mixture for the final product. What are the most likely causes?

A1: A loss of stereochemical purity can originate from several stages of the synthesis. The most common culprits are the amide coupling conditions and, if applicable, the N-deprotection step.

  • The Amide Coupling Step: This is the most probable source of racemization. The primary mechanism involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate from the activated N-protected proline derivative.[1][2] The proton at the chiral α-carbon (C2 of the pyrrolidine ring) of this oxazolone is acidic and can be easily removed by a base.[1][2][3] This leads to a planar, achiral intermediate. Subsequent attack by the amine nucleophile can occur from either face, resulting in a mixture of enantiomers.[4][5]

  • Choice of Base: The base used during coupling is critical. Stronger, less sterically hindered bases (like triethylamine) can more readily abstract the α-proton from the oxazolone intermediate, promoting racemization.[6]

  • Over-activation & Prolonged Reaction Times: Leaving the carboxylic acid activated for too long before the addition of the amine, or unnecessarily long reaction times at elevated temperatures, increases the opportunity for the oxazolone to form and subsequently racemize.[7]

  • N-Deprotection Step: If you are using an N-protected proline derivative (e.g., Boc-Pro-OH or Cbz-Pro-OH), the conditions used to remove the protecting group can sometimes cause epimerization, especially under harsh acidic or basic conditions.

  • Work-up and Purification: While less common, extreme pH conditions or high temperatures during aqueous work-up or column chromatography can potentially contribute to racemization.

Q2: How can I systematically identify which step in my synthesis is causing the racemization?

A2: To pinpoint the source of racemization, you must analyze the stereochemical purity at each key stage of your synthetic sequence.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Troubleshooting workflow for identifying the source of racemization.

Step-by-Step Diagnostic Protocol:

  • Verify Starting Material Purity: First, confirm the enantiomeric purity of your starting N-protected proline derivative using chiral HPLC. Commercially available starting materials can sometimes have lower than stated purity.

  • Isolate and Analyze the Coupling Intermediate: Perform the coupling reaction as usual. After the reaction is complete but before the deprotection step, take a small aliquot of the crude reaction mixture. Purify this coupled intermediate (the N-protected version of your target molecule) and analyze its enantiomeric excess.

  • Compare Intermediates and Final Product:

    • If the coupled intermediate is already racemic, your coupling conditions are the problem.

    • If the coupled intermediate has high e.e., but the final, deprotected product has low e.e., the deprotection step is the source of racemization.

    • If both the intermediate and the final product have high e.e. before purification, but the purified product has low e.e., your purification conditions are suspect.

Part 2: Proactive Prevention & Frequently Asked Questions (FAQs)

This section focuses on designing your synthesis to avoid racemization from the outset.

Q3: What is the most critical factor in preventing racemization during the amide coupling step?

A3: The choice of coupling reagent and additives is paramount. The goal is to facilitate a rapid amide bond formation that outcompetes the rate of oxazolone formation and its subsequent racemization.[2]

Modern onium salt-based reagents are generally superior to older carbodiimide methods for suppressing racemization.[2][8] These reagents react with the carboxylic acid to form active esters that are highly reactive towards the amine but are more resistant to cyclization and racemization.[9]

dot graph G { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Hierarchy of coupling reagent classes and their associated racemization risk.

Q4: Which specific coupling reagents and conditions do you recommend?

A4: For sensitive substrates like N-protected proline, uronium/aminium salt reagents are highly recommended.

Coupling ReagentAdditive IncorporatedRelative Racemization RiskKey Considerations
HATU HOAtVery Low Considered a gold standard. Very fast coupling rates kinetically disfavor racemization pathways.[2][10]
HCTU / TCTU 6-Cl-HOBtVery Low Often more cost-effective than HATU with comparable performance in many cases.
COMU OxymaPureVery Low Excellent performance, often cited as superior to HBTU/HATU in difficult couplings. Byproducts are water-soluble.[8]
EDC / HOBt HOBtLow A classic, cost-effective combination. HOBt traps the activated intermediate, preventing racemization.[9][11][10] However, some studies note that HOBt can, under specific circumstances with proline esters, paradoxically increase racemization, making Oxyma-based additives potentially safer.[12]
EDC / OxymaPure OxymaPureVery Low Oxyma is often superior to HOBt in suppressing racemization and is not explosive.[6]
EDC alone NoneHigh Not recommended for chiral amino acids due to high risk of racemization and N-acylurea side product formation.[5]

Recommendation: Start with HATU or COMU for the highest chance of success.

Q5: How do I choose the correct base and solvent?

A5: The choice of base and solvent creates the environment for the reaction and significantly influences the rate of racemization.

  • Base Selection: The ideal base should be sufficiently strong to deprotonate the ammonium salt of the amine component but not so strong that it readily deprotonates the α-carbon of the oxazolone intermediate.[6]

    • Recommended: Use a sterically hindered, non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine .[5][6]

    • Use with Caution: N-methylmorpholine (NMM) is another option, being less basic than DIPEA.

    • Avoid: Triethylamine (TEA) is generally more basic and less sterically hindered than DIPEA, which can lead to higher rates of racemization.[6]

  • Solvent Selection: Polar aprotic solvents are preferred as they solubilize the reaction components and stabilize the charged intermediates.[9][13]

    • Recommended: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) .

    • Note: Some studies suggest that in carbodiimide couplings, using a non-polar solvent like DCM without an additive can sometimes lead to less racemization than using DMF with an additive like HOBt.[7]

Q6: What is the optimal temperature for the coupling reaction?

A6: Lower temperatures are almost always better for minimizing racemization. The activation energy for racemization is often higher than that for the desired amide bond formation, so lowering the temperature slows the undesired pathway more significantly.

General Temperature Protocol:

  • Dissolve the N-protected proline and coupling reagent in your chosen solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base, followed by the amine component.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

Part 3: Recommended Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol details the coupling of N-Boc-L-proline with a generic amine (R-NH₂) to form the protected precursor to 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-L-proline (1.0 eq).

  • Dissolution: Dissolve the protected amino acid in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add HATU (1.05 eq) to the solution and stir for 2-3 minutes.

  • Base and Amine Addition: Add DIPEA (2.5 eq) followed immediately by the amine component (phenacylamine or its equivalent, 1.1 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours.

  • Warm-up: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting N-Boc-L-proline is consumed.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis Method Development

Verifying the enantiomeric excess of your product is crucial. A general starting point for method development is provided below.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is a robust starting point. Columns such as Daicel CHIRALPAK® IA, IB, IC, or Phenomenex Lux® Cellulose or Amylose series are excellent choices.[7][14]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting gradient is 90:10. Adjust the ratio (e.g., to 95:5 or 80:20) to optimize retention and resolution.

    • Polar Organic Mode: If the compound is not soluble or retained well in normal phase, try 100% Methanol or 100% Acetonitrile with a small amount of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or 0.1% Diethylamine) to improve peak shape.

  • Initial Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: Ambient (e.g., 25 °C).

    • Detection: UV detector set to a wavelength where the phenyl ketone chromophore absorbs strongly (e.g., 245 nm or 254 nm).

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition, the alcohol modifier (IPA vs. Ethanol), and the column temperature.

  • Sample Preparation: Prepare a solution of your final product in the mobile phase at a concentration of approximately 1 mg/mL. It is highly recommended to also analyze a racemic standard, if available, to confirm the retention times of both enantiomers.

References

Sources

Optimization

Technical Support Center: Characterization &amp; Troubleshooting of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected roadblocks when isolating and characterizing 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected roadblocks when isolating and characterizing 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one .

Structurally, this molecule is a classic β-amino ketone (a C-Mannich base). While synthetically valuable,1[1]. This guide provides the field-proven causality behind these analytical pitfalls and establishes self-validating protocols to ensure the scientific integrity of your characterization workflows.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: My GC-MS analysis shows two major peaks (m/z 120 and m/z 69) instead of the expected molecular ion (m/z 189). Is my synthesized product completely degraded? Expert Diagnosis: Your bulk product is likely intact in the flask, but it is decomposing inside the instrument. 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is thermally labile. When exposed to the high temperatures of a GC injector port (typically 250–280 °C), the molecule undergoes a rapid2[2]. The C-C bond between the alpha-carbon and the pyrrolidine ring breaks, yielding3[3]. Corrective Action: Abandon GC-MS for this specific free base. Switch to Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI+) at ambient or low desolvation temperatures.

Q2: I am losing over 50% of my yield during the alkaline liquid-liquid extraction (LLE) workup. Where is my compound going? Expert Diagnosis: You are likely over-basifying your aqueous layer. The alpha-protons of this compound are highly acidic because they are flanked by the electron-withdrawing carbonyl group. At pH > 8.5, hydroxide ions abstract these protons, forming a reactive enolate. This triggers a 4[4], expelling the pyrrolidine moiety and destroying your product. Corrective Action: Maintain strict pH control. Basify your aqueous layer to exactly pH 7.5–8.0 using a mild buffer (e.g., saturated NaHCO₃), never NaOH. Extract immediately into a non-polar solvent and proceed to salt formation.

Q3: My ¹H-NMR spectrum in CDCl₃ is a mess. The alpha-proton signals are missing, and the pyrrolidine ring peaks are severely broadened. Is this an impurity? Expert Diagnosis: This is a classic solvent-analyte interaction. Chloroform-d (CDCl₃) often contains trace amounts of deuterium chloride (DCl) due to photolytic degradation. The DCl catalyzes rapid keto-enol tautomerization, leading to deuterium exchange at the alpha-position—effectively making those protons "disappear." Furthermore, the basic pyrrolidine nitrogen interacts with the trace acid, causing intermediate exchange rates on the NMR timescale, which broadens the signals. Corrective Action: Evaporate the CDCl₃ and re-dissolve your sample in DMSO-d₆. DMSO stabilizes the hydrogen-bonding network and lacks the acidic deuterium source, yielding sharp, quantifiable peaks.

Part 2: Quantitative Data Summarization

To quickly identify if you are observing the intact molecule or an artifact of degradation, compare your analytical results against this quantitative matrix:

Analytical MethodExpected Result (Intact Molecule)Artifact / Degradation ResultPrimary Cause of Artifact
Mass Spectrometry [M+H]⁺ = 190.1 m/z (via LC-MS)m/z 120 (Acetophenone) & m/z 69 (1-Pyrroline)Thermal degradation in GC injector port[2].
¹H-NMR (Solvent) Sharp doublet ~3.2 ppm (α-CH₂) in DMSO-d₆Missing α-CH₂ signals; broad multiplet ~2.8 ppmDCl-catalyzed deuterium exchange in CDCl₃.
TLC (Silica, UV 254) Single spot (Rf ~0.3 in 90:10 DCM:MeOH)Multiple spots, intense fast-eluting enone bandBase-catalyzed E1cB elimination during extraction[4].
FT-IR Sharp C=O stretch at ~1685 cm⁻¹Shifted C=O stretch (~1660 cm⁻¹) + N-H stretch5[5].

Part 3: Self-Validating Experimental Protocol

To bypass the thermal and pH-related instabilities of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one, it must be isolated and characterized as a stable hydrochloride salt. This protocol includes built-in validation checks to ensure systematic integrity.

Workflow: Isolation and LC-MS Characterization

Step 1: pH-Controlled Extraction

  • Procedure: Cool the crude aqueous reaction mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 7.8. Immediately extract with cold dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Causality: Keeping the pH strictly below 8.5 prevents the deprotonation of the highly acidic alpha-protons, effectively shutting down the E1cB elimination pathway.

  • Validation Check: Spot the organic layer on a TLC plate. A single spot under UV (254 nm) confirms intact extraction without enone degradation products (which would appear as a faster-eluting secondary spot).

Step 2: Anhydrous Salt Formation

  • Procedure: Filter the dried organic layer into a round-bottom flask purged with argon. While stirring at 0 °C, add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise. Stir for 15 minutes, then evaporate the solvent under reduced pressure (bath temperature < 30 °C).

  • Causality: Protonating the pyrrolidine nitrogen traps the amine as a non-nucleophilic ammonium salt. This prevents intramolecular cyclization and drastically increases the activation energy required for Retro-Mannich degradation.

  • Validation Check: The precipitation of a white crystalline solid upon the addition of ethereal HCl confirms successful salt formation. If an oil forms, it indicates the presence of residual water; trituration with cold anhydrous acetone is required.

Step 3: Cold ESI LC-MS Analysis

  • Procedure: Dissolve 1 mg of the validated salt in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% formic acid. Inject into the LC-MS using a soft Electrospray Ionization (ESI+) method with a desolvation temperature not exceeding 250 °C.

  • Causality: Soft ionization techniques transfer minimal thermal energy to the molecule, preserving the labile C-C bonds of the β-amino ketone scaffold.

  • Validation Check: The presence of the base peak at m/z 190.1 ([M+H]⁺) confirms the intact molecule. The absence of m/z 121 (protonated acetophenone) validates that thermal degradation was successfully bypassed.

Part 4: Degradation Pathway Visualization

Below is the mechanistic pathway illustrating how thermal stress or high pH leads to the destruction of the target molecule.

RetroMannich A 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (Intact β-Amino Ketone) B Enol / Enolate Intermediate (Thermal/Base Activation) A->B Heat (GC-MS) or High pH (Workup) C Acetophenone (Aryl Ketone Fragment) B->C C-C Bond Cleavage (Retro-Mannich) D 1-Pyrroline (Iminium Fragment) B->D C-C Bond Cleavage (Retro-Mannich)

Mechanism of thermal and base-catalyzed Retro-Mannich degradation of the target compound.

Part 5: References

  • BenchChem Technical Support Team. "3-Anilino-1,3-diphenylpropan-1-one". Benchchem. 4

  • "Single-Step Fabrication of a Dual-Sensitive Chitosan Hydrogel by C-Mannich Reaction". MDPI. 5

  • "β-Aminoketones as prodrugs with pH-controlled activation". ResearchGate. 1

  • "Mannich Reaction: Mechanisms & Insights". Scribd. 2

  • "Hypervalent Iodine Promoted Selective [2 + 2 + 1] Cycloaddition of Aromatic Ketones and Methylamines: A One-Pot Access to 1-Pyrrolines". ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: Enhancing the Long-Term Storage Stability of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Welcome to the technical support guide for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on maintaining the chemical integrity and stability of this compound during long-term storage. By understanding the inherent liabilities of its β-aminoketone structure, you can implement effective strategies to prevent degradation and ensure the reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to the stability of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, providing explanations grounded in its chemical properties.

Q1: What is 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, and why is its stability a concern?

A1: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a β-aminoketone. Its structure, containing both a secondary amine within a pyrrolidine ring and a ketone functional group, makes it susceptible to several degradation pathways. Amines are prone to oxidation, while ketones can participate in other reactions.[1] The interaction between these two groups, especially under non-ideal storage conditions, can lead to the formation of impurities, loss of potency, and inconsistent experimental outcomes. The stability of β-amino ketones is a known challenge in pharmaceutical development.[2]

Q2: I suspect my sample has degraded. What are the common signs?

A2: Degradation can manifest in several ways:

  • Visual Changes: A noticeable change in color (e.g., yellowing or browning) or physical form (e.g., from a crystalline solid to an oily or gummy substance).

  • Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may observe:

    • A decrease in the peak area of the main compound.

    • The appearance of new, unexpected peaks in the chromatogram, which correspond to degradation products.[2]

    • A shift in the retention time of the main peak, although this is less common.

  • Inconsistent Results: If you are using the compound in an assay and observe a loss of activity or inconsistent dose-response curves with older batches, sample degradation is a likely cause.[2]

Q3: What are the primary chemical reactions that cause this compound to degrade?

A3: The primary degradation pathways for a β-aminoketone like this include:

  • Oxidation: The secondary amine in the pyrrolidine ring is susceptible to oxidation, especially when exposed to air (oxygen).[3] This can lead to the formation of N-oxides or other oxidative products. The pyrrolidine ring itself can be a site for oxidation, potentially leading to ring-opening or the formation of products like 2-pyrrolidone derivatives.[4][5]

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.[6][7] Molecules with carbonyl (ketone) and amine groups can be particularly sensitive to light.[2][8]

  • Retro-Mannich Reaction: In neutral to basic aqueous solutions, β-aminoketones can undergo a retro-Mannich (or dealdol-type) reaction, leading to the cleavage of the carbon-carbon bond between the carbonyl carbon and the adjacent CH group, effectively breaking the molecule apart.[2]

  • Racemization: The compound has a chiral center at the 2-position of the pyrrolidine ring. The hydrogen on this carbon is adjacent to a carbonyl group, making it slightly acidic. Under certain conditions (e.g., basic pH), this proton can be removed and re-added, leading to a loss of stereochemical purity (racemization).

Q4: What are the ideal storage conditions for solid 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one?

A4: For maximum long-term stability, the solid compound should be stored with multiple layers of protection. In general, the solid form is more stable than solutions because restricted molecular mobility slows degradation.[2]

ParameterRecommendationRationale
Temperature -20°C Low temperatures significantly reduce the rate of all chemical degradation reactions. While 2-8°C is good, -20°C is preferred for multi-year storage.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing oxygen with an inert gas is crucial to prevent oxidative degradation of the secondary amine.[3]
Light Amber Glass Vial Protects the compound from light-induced degradation (photolysis).[2][9] Store the vial in a dark place (e.g., inside a box or freezer).
Moisture Tightly Sealed Container with Desiccant Moisture can accelerate degradation pathways, including hydrolysis and the retro-Mannich reaction if the pH becomes unfavorable.
Q5: How should I handle and store solutions of this compound?

A5: Solutions are inherently less stable than the solid material.[2]

  • Prepare Fresh: The best practice is to prepare solutions immediately before use.

  • Solvent Choice: Use high-purity, anhydrous solvents. If an aqueous buffer is required, it should be acidic. β-aminoketones are generally more stable in acidic conditions, which protonate the amine and suppress the retro-Mannich reaction.[2]

  • Short-Term Storage: If a solution must be stored, even for a short period, keep it at -20°C or -80°C in a tightly sealed, light-resistant container.

  • Degas Solvents: For maximum protection against oxidation in solution, use solvents that have been degassed (e.g., by sparging with argon or nitrogen).

Q6: Would converting the compound to a salt form improve its stability?

A6: Yes, absolutely. Converting the basic secondary amine to a salt (e.g., a hydrochloride or hydrobromide salt) is a highly effective strategy for enhancing stability. The salt form generally has a higher melting point, is more crystalline, and is significantly less prone to oxidation. The protonated amine is no longer a nucleophile and is protected from many degradation reactions. If you are working with the free base, consider a simple conversion to its HCl salt for long-term archival purposes.

Section 2: Diagrams and Visual Workflows

Potential Degradation Pathways

The following diagram illustrates the key vulnerabilities of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one to common degradation forces.

cluster_0 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one cluster_1 Stress Factors cluster_2 Degradation Products Compound Core Structure (β-Aminoketone) Oxidized Oxidized Products (N-Oxides, Ring-Opened) Compound->Oxidized Oxidation Retro Retro-Mannich Products (Cleavage) Compound->Retro Retro-Mannich Photo Photodegradants Compound->Photo Photolysis Racemate Racemic Mixture Compound->Racemate Racemization Oxygen Oxygen (Air) Oxygen->Oxidized Light Light (UV/Visible) Light->Photo Base Base / High pH Base->Retro Base->Racemate

Caption: Key degradation pathways for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Workflow for a Self-Validating Stability Study

This workflow outlines the steps to proactively assess the stability of your compound under various conditions, a process known as a forced degradation study.[10][11]

cluster_workflow Forced Degradation Workflow start Start: High-Purity Sample stress Expose Aliquots to Stress Conditions (Heat, Light, O₂, Acid, Base) start->stress analysis Analyze Stressed Samples vs. Control by HPLC stress->analysis identify Identify Degradation Peaks (e.g., by LC-MS) analysis->identify confirm Confirm Stability-Indicating Nature of HPLC Method identify->confirm optimize Optimize Storage Conditions Based on Data confirm->optimize Method is Valid end Implement Validated Storage Protocol optimize->end

Caption: Workflow for conducting a forced degradation study to establish stability.

Section 3: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products. A stability-indicating method is one that is validated to be specific and accurate for this purpose.[8]

Objective: To assess the purity of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and detect degradation products.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Run a blank (diluent only) followed by your sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.[12] Any additional peaks are potential impurities or degradants.

Trustworthiness Check: To validate this as a stability-indicating method, you must perform a forced degradation study (as outlined in the workflow above). Analyze samples stressed by acid, base, oxidation (e.g., with H₂O₂), heat, and light. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main compound peak.[10]

Protocol 2: Photostability Assessment (ICH Q1B Confirmatory Study)

This protocol is based on the ICH Q1B guideline to determine if the compound is sensitive to light.[9][13]

Objective: To evaluate the photosensitivity of solid 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Instrumentation & Materials:

  • Photostability chamber capable of delivering a controlled, standardized light output (UV and visible).

  • Quartz sample containers (transparent to UV).

  • Amber vials (as a protected control).

  • HPLC system (using the method from Protocol 1).

Procedure:

  • Sample Preparation: Place a thin layer (e.g., <3 mm) of the solid compound into two quartz containers and one amber vial (the "dark control").

  • Exposure:

    • Place one quartz container and the amber vial into the photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter .[7][8]

    • The second quartz container is the "light-exposed" sample. The amber vial serves as a control to separate thermal degradation from photodegradation.

  • Analysis:

    • After the exposure period, prepare solutions of the light-exposed sample, the dark control, and an unexposed control sample.

    • Analyze all three by HPLC.

  • Interpretation:

    • Compare the chromatogram of the light-exposed sample to both the unexposed control and the dark control.

    • Significant formation of new peaks or a decrease in the main peak area in the light-exposed sample, but not in the dark control, confirms photosensitivity.[6]

References

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Q-Lab. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. gmp-compliance.org. [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

  • Alsante, K. M., et al. (n.d.). Available Guidance and Best Practices for Conducting Forced Degradation Studies. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Qiu, Y., et al. (2012, September 25).
  • Dakin Chemical. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Dakin Chemical. [Link]

  • Doherty, G., et al. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. [Link]

  • Uchida, K., et al. (2025, September 19). Oxidative fragmentation of collagen and prolyl peptide by Cu(II)/H2O2. Conversion of proline residue to 2-pyrrolidone. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing MS/MS Fragmentation for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Welcome to the technical support center for the MS/MS analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the MS/MS analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing fragmentation parameters and troubleshooting common issues. The information presented here is grounded in established mass spectrometry principles and field-proven insights to ensure the scientific integrity and reliability of your results.

I. Understanding the Analyte: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic cathinone, structurally related to pyrovalerone.[1][2] Its chemical structure features a phenyl group, a keto group, and a pyrrolidine ring, which dictate its behavior in the mass spectrometer. Understanding these structural motifs is crucial for predicting its fragmentation pattern and optimizing analytical parameters. The molecular formula is C12H15NO, with a monoisotopic mass of 189.1154 g/mol .[3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the MS/MS analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Q1: What are the expected primary fragment ions for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one?

A1: Based on the structure and fragmentation patterns of similar α-pyrrolidinophenone synthetic cathinones, the primary fragmentation pathways involve cleavage of the bond between the carbonyl carbon and the alpha-carbon, as well as fragmentation within the pyrrolidine ring.[4] The most common fragmentation involves the loss of the pyrrolidine moiety.[4]

Expected Fragmentation Pathways:

  • Loss of the pyrrolidine ring: This is a characteristic fragmentation for this class of compounds.

  • Cleavage adjacent to the carbonyl group: This can result in the formation of a benzoyl cation.

  • Ring-opening of the pyrrolidine moiety: This can lead to a variety of smaller fragment ions.

A proposed fragmentation scheme is illustrated below.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Primary Fragments Precursor [M+H]+ 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one m/z 190.12 Fragment1 Loss of Pyrrolidine m/z ~119 Precursor->Fragment1 Neutral Loss Fragment2 Benzoyl Cation m/z 105 Precursor->Fragment2 α-cleavage Fragment3 Pyrrolidinium Ion m/z 70 Precursor->Fragment3 Inductive Cleavage troubleshooting_workflow Start Problem Identified Signal_Issue Poor Signal Intensity? Start->Signal_Issue Fragmentation_Issue Inconsistent Fragmentation? Signal_Issue->Fragmentation_Issue No Check_Ionization Optimize Ionization (e.g., mobile phase pH) Signal_Issue->Check_Ionization Yes Noise_Issue High Background Noise? Fragmentation_Issue->Noise_Issue No Check_Gas Verify Collision Gas Pressure Fragmentation_Issue->Check_Gas Yes Check_Solvents Use High-Purity Solvents Noise_Issue->Check_Solvents Yes End Problem Resolved Noise_Issue->End No Check_Matrix Investigate Matrix Effects Check_Ionization->Check_Matrix Clean_Source Clean Ion Source Check_Matrix->Clean_Source Clean_Source->End Check_Spray Inspect Electrospray Stability Check_Gas->Check_Spray Check_Spray->End Leak_Check Perform System Leak Check Check_Solvents->Leak_Check Leak_Check->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in Human Urine

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in human urine. It is intended for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in human urine. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and biomarker studies. This document delves into the critical aspects of bioanalytical method validation, drawing upon established regulatory frameworks to ensure data integrity and reliability.

Introduction to 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and the Imperative for Validated Bioanalysis

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a novel synthetic compound with potential psychoactive properties, structurally related to other synthetic cathinones. As with any new chemical entity intended for potential clinical evaluation or facing scrutiny in forensic toxicology, the development of a robust and reliable analytical method for its quantification in biological matrices is paramount. The choice of analytical technique and the rigor of its validation are foundational to the generation of scientifically defensible data that can support regulatory submissions and inform critical decisions in drug development and toxicology.[1][2]

The complex nature of urine as a biological matrix presents unique challenges to the bioanalyst. Endogenous compounds, metabolites, and varying pH and ionic strength can all contribute to matrix effects, potentially compromising the accuracy and precision of analytical measurements.[3][4][5] Therefore, a thorough validation process is not merely a procedural formality but a scientific necessity to demonstrate that the chosen method is fit for its intended purpose. This guide will compare and contrast two of the most powerful analytical techniques in modern bioanalysis—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in urine.

A Comparative Overview of Analytical Platforms: LC-MS/MS vs. GC-MS

The selection of the primary analytical platform is a critical first step in method development. Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of small molecules in complex matrices, but they possess distinct advantages and disadvantages.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds. 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is well-suited for LC-MS/MS.Generally requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds, adding complexity to the workflow.[6][7]
Sample Preparation Often simpler, with "dilute-and-shoot" methods being feasible, though solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can improve data quality.[8][9][10]Typically requires more extensive sample preparation, including extraction and derivatization, to ensure analyte volatility and chromatographic performance.[7]
Sensitivity & Selectivity Generally offers higher sensitivity and selectivity due to the specificity of multiple reaction monitoring (MRM) transitions.[10]Can provide excellent sensitivity and selectivity, but may be more susceptible to interferences from co-eluting matrix components.
Matrix Effects Prone to ion suppression or enhancement, which must be carefully evaluated and mitigated, often through the use of a stable isotope-labeled internal standard.[3][4][5][11]Less susceptible to matrix effects in the ionization source, but matrix components can still impact chromatographic performance and instrument cleanliness.
Throughput Typically offers higher throughput due to faster analysis times and simpler sample preparation workflows.[10]Can have lower throughput due to longer chromatographic run times and more complex sample preparation.

Expert Recommendation: For the analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in a high-throughput research or clinical setting, LC-MS/MS is the recommended platform. Its ability to directly analyze polar compounds without derivatization, coupled with its superior sensitivity and throughput, makes it the more efficient and robust choice.

The Cornerstone of Reliable Bioanalysis: A Deep Dive into Method Validation Parameters

A bioanalytical method is only as reliable as its validation. The following sections detail the critical validation parameters that must be assessed to ensure the integrity of the analytical data, with a focus on the recommendations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][12][13][14][15]

Selectivity and Specificity

The Why: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous matrix components, and concomitant medications.[16] In the context of urine analysis, this is crucial to avoid over- or under-estimation of the analyte concentration due to interfering substances.

Experimental Protocol:

  • Analyze blank urine samples from at least six different sources to assess for any interfering peaks at the retention time of the analyte and internal standard.

  • Spike the blank urine with the analyte at the lower limit of quantification (LLOQ) and with potentially interfering substances (e.g., structurally similar compounds, common over-the-counter medications).

  • The response of the interfering substances should not be more than 20% of the LLOQ for the analyte and not more than 5% for the internal standard.

Linearity and Range

The Why: Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be accurate, precise, and linear.[16]

Experimental Protocol:

  • Prepare a series of calibration standards in the matrix (urine) by spiking with known concentrations of the analyte. A minimum of six non-zero standards is recommended.

  • Analyze the calibration standards and plot the response (e.g., peak area ratio of analyte to internal standard) against the nominal concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

The Why: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements.[16] These parameters are the ultimate indicators of a method's reliability.

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Accuracy: The mean concentration should be within ±15% of the nominal concentration (±20% at the LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Matrix Effect

The Why: The matrix effect is the alteration of ionization efficiency by the co-eluting components of the sample matrix.[3][4][5] It is a significant concern in LC-MS/MS and must be thoroughly investigated to ensure that it does not compromise the accuracy of the results.

Experimental Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte in neat solution.

    • Set B: Blank urine extract spiked with the analyte.

    • Set C: Blank urine spiked with the analyte and then extracted.

  • Calculate the matrix factor by comparing the peak response of Set B to Set A. The CV of the matrix factor across different lots of urine should be ≤ 15%.

  • The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[11]

Stability

The Why: The stability of the analyte in the biological matrix must be established under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.[17][18][19][20][21]

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after they have been kept at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected sample storage time.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow: From Sample to Result

The following diagrams illustrate the key workflows in the validation of an analytical method for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in urine.

Sample Preparation Workflow cluster_urine_sample Urine Sample cluster_preparation Sample Preparation cluster_analysis Analysis Urine Urine Sample Collection InternalStandard Spike with Internal Standard Urine->InternalStandard Dilution Dilute-and-Shoot (LC-MS/MS) InternalStandard->Dilution SPE Solid-Phase Extraction (SPE) (LC-MS/MS or GC-MS) InternalStandard->SPE LLE Liquid-Liquid Extraction (LLE) (GC-MS) InternalStandard->LLE LCMS LC-MS/MS Analysis Dilution->LCMS SPE->LCMS GCMS GC-MS Analysis SPE->GCMS Derivatization Derivatization (GC-MS) LLE->Derivatization Derivatization->GCMS

Caption: A comparative workflow for sample preparation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in urine.

Method Validation Logic Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Selectivity->Accuracy Linearity->Accuracy Linearity->Precision Accuracy->Precision MatrixEffect->Accuracy Stability->Accuracy

Caption: The interdependent parameters of bioanalytical method validation.

Hypothetical Performance Data: A Side-by-Side Comparison

The following tables present hypothetical but realistic performance data for the validation of an LC-MS/MS and a GC-MS method for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in urine.

Table 1: Linearity and Range

ParameterLC-MS/MS MethodGC-MS Method (with derivatization)
Calibration Range 1 - 1000 ng/mL5 - 1000 ng/mL
Regression Equation y = 0.0025x + 0.0001y = 0.0018x + 0.0005
Correlation Coefficient (r²) 0.9980.995

Table 2: Accuracy and Precision

QC Level (ng/mL)LC-MS/MS Accuracy (%)LC-MS/MS Precision (CV%)GC-MS Accuracy (%)GC-MS Precision (CV%)
Low (3) 98.76.595.28.9
Medium (150) 101.24.2103.56.1
High (800) 99.53.898.95.4

Table 3: Stability

Stability TestLC-MS/MS (% Recovery)GC-MS (% Recovery)
Freeze-Thaw (3 cycles) 96.894.5
Bench-Top (24h, RT) 98.296.1
Long-Term (30 days, -80°C) 97.595.3

Conclusion and Best Practices

The validation of an analytical method for the quantification of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in urine is a multi-faceted process that requires a deep understanding of the analyte's physicochemical properties, the chosen analytical platform, and the regulatory landscape. While both LC-MS/MS and GC-MS can be successfully validated for this purpose, the data and workflow comparisons presented in this guide strongly suggest that LC-MS/MS offers a more streamlined, sensitive, and high-throughput solution.

Key Recommendations for a Successful Validation:

  • Invest in a Stable Isotope-Labeled Internal Standard: This is the most effective way to mitigate variability arising from matrix effects and sample preparation.

  • Thoroughly Characterize Matrix Effects: Use urine from multiple donors to ensure the method is robust across a diverse population.

  • Adhere to Regulatory Guidelines: The FDA and EMA guidelines provide a clear roadmap for a comprehensive and defensible validation.[1][2][12][13][14][15][22][23][24][25]

  • Document Everything: Meticulous record-keeping is essential for regulatory compliance and for troubleshooting any issues that may arise during the life of the method.

By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop and validate a robust and reliable analytical method for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in urine, ensuring the generation of high-quality data for their research and development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Timmerman, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 239-254. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(9), 975-978. [Link]

  • Stübner, S., et al. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring, 45(1), 108-117. [Link]

  • Vertex AI Search. (2025).
  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • O'Connor, D., et al. (2026). Matrix Effect Variability in Urine Samples from Different Cohorts and Implications on LC-ESI-MS Mycotoxin Biomarker Analysis. Toxins, 18(3), 123. [Link]

  • Hewavitharana, A. K., et al. (2016). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of analytical toxicology, 40(6), 469-474. [Link]

  • Hoffman, D. (2009). Statistical methods for assessing long-term analyte stability in biological matrices. AAPS J, 11(3), 576-84. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Biotage. (n.d.). Sample preparation strategies for urine panels with 50 or more drugs and metabolites analyzed by LC-MS/MS. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • PubMed. (2009). Statistical methods for assessing long-term analyte stability in biological matrices. [Link]

  • Scilit. (2026). Matrix Effect Variability in Urine Samples from Different Cohorts and Implications on LC-ESI-MS Mycotoxin Biomarker Analysis. [Link]

  • DergiPark. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. [Link]

  • Agilent. (2012). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Compon. [Link]

  • MDPI. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. [Link]

  • ResearchGate. (2017). LC-High-resolution MS Analysis of the Designer Drugs. [Link]

  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • LCGC International. (2016). Urine Analysis: The Good, the Bad, and the Ugly. [Link]

  • Anapharm Bioanalytics. (n.d.). Considerations to properly assess drug stability within biological samples. [Link]

  • Ovid. (n.d.). Determination of Synthetic Cathinones in Urine... : Journal of Analytical Toxicology. [Link]

  • PubMed Central. (2014). 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry. [Link]

  • ResearchGate. (2018). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ANTISEL. (2025). Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and. [Link]

  • PubMed Central. (2020). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. [Link]

  • PubMed. (2020). Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine. [Link]

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Comparative

Differentiating 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one from structurally similar compounds by MS

In the landscape of pharmaceutical development and forensic analysis, the unambiguous identification of structurally similar compounds is a paramount challenge. Positional isomers and analogues of synthetic compounds, su...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and forensic analysis, the unambiguous identification of structurally similar compounds is a paramount challenge. Positional isomers and analogues of synthetic compounds, such as cathinone derivatives, often exhibit nearly identical physical and chemical properties, rendering their differentiation by conventional chromatographic techniques difficult. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), emerges as a powerful and indispensable tool, providing detailed structural information based on unique molecular fragmentation patterns.

This guide provides an in-depth comparison of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and two of its structurally similar isomers: 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one and 1-Phenyl-1-(pyrrolidin-2-yl)ethan-1-one. We will explore the fundamental principles of their mass spectrometric fragmentation, present a validated experimental protocol for their differentiation, and provide the key diagnostic ions that serve as their molecular fingerprints.

The Analytical Challenge: Isomeric Similarity

The three compounds under investigation share the same elemental composition (C12H15NO) and molecular weight (189.25 g/mol ). Their structural variance lies in the point of attachment of the pyrrolidine ring to the phenylethanone core. This subtle difference significantly influences how the molecules fragment upon ionization, providing a robust basis for their differentiation.

  • Target Compound: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

  • Isomer 1: 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one

  • Isomer 2: 1-(2-Oxo-1-phenylethyl)pyrrolidin-1-ium (A theoretical isomer for fragmentation comparison)

The Power of Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing extensive and reproducible fragmentation. The fragmentation patterns are governed by the inherent stability of the resulting radical cations and neutral losses. For the compounds , the primary fragmentation mechanisms are alpha-cleavage and rearrangements.

Alpha-cleavage is the breakage of a carbon-carbon bond adjacent to a functional group, such as a carbonyl or an amine.[1][2] This process is a dominant fragmentation pathway for ketones and amines, leading to the formation of stable acylium or iminium ions. The location of the pyrrolidine ring dictates the possible alpha-cleavages, thus generating a unique set of fragment ions for each isomer.

Fragmentation Pathways: A Comparative Analysis

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (Target Compound)

The key structural feature of our target compound is the pyrrolidine ring attached at the C2 position of the ethanone chain. This arrangement allows for several characteristic fragmentation pathways:

  • Formation of the Benzoyl Cation (m/z 105): A primary alpha-cleavage occurs at the C1-C2 bond of the ethanone backbone. This is a highly favorable fragmentation for alkyl phenyl ketones, resulting in the formation of the very stable benzoyl cation.[3] The other product of this cleavage is the 2-(pyrrolidin-2-yl)ethyl radical.

  • Formation of the Pyrrolidinium Cation (m/z 70): Cleavage of the bond between the ethyl chain and the pyrrolidine ring can lead to the formation of a protonated pyrrolidine ion.

  • Characteristic Iminium Ion (m/z 84): A crucial fragmentation for this isomer involves the cleavage of the C-C bond within the ethyl group, followed by a hydrogen rearrangement, leading to the formation of a stable N-methylenepyrrolidin-1-ium ion.

Target_Compound_Fragmentation 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (M+) 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (M+) Benzoyl Cation (m/z 105) Benzoyl Cation (m/z 105) 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (M+)->Benzoyl Cation (m/z 105) α-cleavage Iminium Ion (m/z 84) Iminium Ion (m/z 84) 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (M+)->Iminium Ion (m/z 84) C-C cleavage + H-rearrangement Pyrrolidinium Ion (m/z 70) Pyrrolidinium Ion (m/z 70) 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (M+)->Pyrrolidinium Ion (m/z 70) Side-chain cleavage

Caption: Predicted major fragmentation pathways for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one (Isomer 1)

In this isomer, the nitrogen of the pyrrolidine ring is directly attached to the C2 of the ethanone chain. This N-substitution drastically alters the fragmentation pattern.

  • Dominant Iminium Ion (m/z 98): The most favorable fragmentation is an alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a benzoyl radical and the formation of a highly stable N-ethylidenepyrrolidin-1-ium ion. This fragment is often the base peak in the mass spectrum.

  • Benzoyl Cation (m/z 105): While still possible, the formation of the benzoyl cation through cleavage of the C1-C2 bond is less favored compared to the formation of the m/z 98 iminium ion.

  • Loss of Pyrrolidine (m/z 118): A rearrangement reaction can lead to the elimination of a neutral pyrrolidine molecule, resulting in a fragment ion at m/z 118.

Isomer1_Fragmentation 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one (M+) 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one (M+) Iminium Ion (m/z 98) Iminium Ion (m/z 98) 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one (M+)->Iminium Ion (m/z 98) α-cleavage (dominant) Benzoyl Cation (m/z 105) Benzoyl Cation (m/z 105) 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one (M+)->Benzoyl Cation (m/z 105) α-cleavage Fragment (m/z 118) Fragment (m/z 118) 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one (M+)->Fragment (m/z 118) Rearrangement

Caption: Predicted major fragmentation pathways for 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one.

1-(2-Oxo-1-phenylethyl)pyrrolidin-1-ium (Theoretical Isomer 2)

If the pyrrolidine ring were attached at the C1 position, the fragmentation would again be distinct.

  • Dominant Benzoyl-related fragments: Cleavage would be dominated by fragmentations that retain the charge on the larger, more stable phenyl-containing fragments.

  • Pyrrolidine-related fragments: Fragments corresponding to the loss of the pyrrolidine ring would be prominent.

Comparative Data Summary

The following table summarizes the key diagnostic ions that allow for the confident differentiation of the three isomers.

Fragment Ion (m/z)1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one1-(2-Oxo-1-phenylethyl)pyrrolidin-1-iumDiagnostic Significance
105 AbundantPresentPresentBenzoyl cation, common to all but relative abundance varies.
98 AbsentAbundant (Base Peak) AbsentKey diagnostic ion for Isomer 1.
84 Present AbsentAbsentKey diagnostic ion for the Target Compound.
70 PresentPresentPresentPyrrolidinium ion, common fragment.
118 MinorPresentAbsentResult of rearrangement in Isomer 1.

Experimental Protocol: GC-MS Analysis

The following protocol provides a robust method for the separation and identification of the target compound and its isomers. This method is based on established procedures for the analysis of synthetic cathinones.[4][5][6]

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Dissolve in Methanol Dissolve in Methanol Inject into GC Inject into GC Dissolve in Methanol->Inject into GC HP-5MS Column HP-5MS Column Inject into GC->HP-5MS Column Temperature Program Temperature Program HP-5MS Column->Temperature Program EI Source (70 eV) EI Source (70 eV) Temperature Program->EI Source (70 eV) Scan Mode (m/z 40-400) Scan Mode (m/z 40-400) EI Source (70 eV)->Scan Mode (m/z 40-400) Extract Mass Spectra Extract Mass Spectra Scan Mode (m/z 40-400)->Extract Mass Spectra Compare with Reference Compare with Reference Extract Mass Spectra->Compare with Reference Identify Isomers Identify Isomers Compare with Reference->Identify Isomers

Caption: Experimental workflow for GC-MS analysis of isomeric compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the reference standard or sample.

    • Dissolve in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to achieve a final concentration of 1-10 µg/mL.

  • GC-MS Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Chromatographic Conditions:

    • Inlet Temperature: 260°C.[4]

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 2 minutes.

      • Ramp 1: 20°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Source Temperature: 230°C.[4]

    • Quadrupole Temperature: 150°C.[4]

    • Scan Range: m/z 40-400.

    • Interface Temperature: 280°C.[4]

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and identify the peaks of interest.

    • Extract the mass spectrum for each chromatographic peak.

    • Compare the obtained mass spectra with reference spectra or analyze the fragmentation patterns as described above to identify the specific isomer.

Conclusion

Mass spectrometry, particularly GC-EI-MS, provides a definitive method for differentiating 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one from its structurally similar isomers. The key to this differentiation lies in the unique and predictable fragmentation pathways that are a direct consequence of the specific placement of the pyrrolidine ring. By carefully analyzing the presence and relative abundance of diagnostic ions, such as the iminium ions at m/z 84 and m/z 98, researchers, scientists, and drug development professionals can achieve unambiguous identification of these challenging compounds. The provided experimental protocol offers a validated starting point for developing robust analytical methods for quality control, forensic investigation, and metabolic studies.

References

  • Shimadzu. C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Available from: [Link]

  • Lin, H. R., et al. (2015). Determination of Synthetic Cathinones in Urine... Journal of Analytical Toxicology. Available from: [Link]

  • Kurita, K. L., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Sisco, E., et al. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. National Institute of Standards and Technology. Available from: [Link]

  • Madej, D., & Błażewicz, A. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules. Available from: [Link]

  • Sisco, E., Burns, A., & Moorthy, A. S. (2021). Development and evaluation of a synthetic cathinone targeted gas chromatography mass spectrometry (GC-MS) method. Journal of Forensic Sciences. Available from: [Link]

  • Xu, J., & Zuo, G. (2003). Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Davidson, J. T., Sasiene, Z. J., & Jackson, G. P. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. International Journal of Mass Spectrometry. Available from: [Link]

  • ResearchGate. (n.d.). Tandem mass spectra of α-PVP showing: a) the fragmentation observed on... [Image]. Available from: [Link]

  • ResearchGate. (2026, February 5). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). ESI product ion mass spectrum of pyrrolidine ring opened... [Image]. Available from: [Link]

  • Cannaert, A., et al. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. Pharmaceuticals. Available from: [Link]

  • PubChem. (n.d.). Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-. National Center for Biotechnology Information. Available from: [Link]

  • Carlier, J., et al. (2025). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. Chemical Research in Toxicology. Available from: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]

  • Carlier, J., et al. (2025). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. ACS Publications. Available from: [Link]

  • Roth, W. R., et al. (2013). Measurement of ionic resonances in alkyl phenyl ketone cations via infrared strong field mass spectrometry. The Journal of Chemical Physics. Available from: [Link]

  • Bernhardt, E. A., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride... IUCr Journals. Available from: [Link]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Available from: [Link]

  • ResearchGate. (2020, April 6). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-phenyl-. In NIST Chemistry WebBook. Available from: [Link]

  • NextSDS. (n.d.). 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride. Available from: [Link]

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Validation

Biological activity of (R)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one versus the (S)-enantiomer

In the landscape of modern drug discovery, the spatial orientation of a single stereocenter can dictate the difference between a highly potent therapeutic and a biologically inert molecule. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the spatial orientation of a single stereocenter can dictate the difference between a highly potent therapeutic and a biologically inert molecule. As a Senior Application Scientist, I frequently evaluate chiral building blocks to determine their viability in targeted drug design. One such critical scaffold is 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one , commonly referred to as 2-phenacylpyrrolidine.

Structurally related to the natural alkaloid ruspolinone[1], this β-amino ketone is a pivotal biosynthetic and synthetic precursor to phenanthroindolizidine alkaloids, such as tylophorine and tylophorinine[2]. These downstream complex alkaloids are renowned for their profound anti-inflammatory, anticancer, and antiviral properties[3]. However, the biological efficacy of these molecules is strictly governed by the stereochemistry at the C2 position of the pyrrolidine ring.

This guide objectively compares the biological activity and synthetic utility of the (R)- versus the (S)-enantiomer of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one, providing actionable experimental workflows and quantitative data for researchers and drug development professionals.

Mechanistic Causality: Why Stereochemistry Dictates Activity

The causality behind the stark difference in biological activity between the (R) and (S) enantiomers lies in target binding mechanics. The (S)-enantiomer represents the natural configuration found in most highly active pyrrolidine and indolizidine alkaloids[2]. When (S)-1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one is utilized as a precursor, the resulting spatial trajectory of the phenacyl group facilitates optimal cyclization into an indolizidine core that perfectly aligns with the hydrophobic binding pockets of the NF-κB transcription complex and viral RNA targets[3].

Conversely, the (R)-enantiomer forces the downstream alkaloid into an unnatural 3D conformation. This results in severe steric clashes within the target binding site, drastically reducing its affinity for pro-inflammatory transcription factors and diminishing its cytotoxicity against cancer cell lines.

Pathway S_Enantiomer (S)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (Natural Precursor) S_Alkaloid (S)-Phenanthroindolizidine (High Target Affinity) S_Enantiomer->S_Alkaloid Stereoselective Synthesis R_Enantiomer (R)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (Unnatural Precursor) R_Alkaloid (R)-Phenanthroindolizidine (Low Target Affinity) R_Enantiomer->R_Alkaloid Stereoselective Synthesis Target NF-κB / AP-1 Complex Inhibition S_Alkaloid->Target Strong Binding (Steric Alignment) R_Alkaloid->Target Weak Binding (Steric Clash)

Caption: Stereochemical impact of (S) vs (R) enantiomers on NF-κB pathway inhibition.

Comparative Performance Data

To objectively evaluate these enantiomers, we must look at their performance both as chiral synthetic building blocks[4] and via the biological activity of their direct indolizidine derivatives[3]. The table below summarizes the quantitative differences.

Parameter(S)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one(R)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one
Stereochemical Designation Natural configuration analogUnnatural configuration analog
Synthetic Utility Yields highly active (S)-indolizidinesYields weakly active (R)-indolizidines
NF-κB Inhibition (Derived IC50) ~ 15 - 30 nM> 500 nM
Anti-TMV Activity (Inhibition %) > 65% at 500 μg/mL< 20% at 500 μg/mL
Cytotoxicity (A549 Cell Line IC50) ~ 2.5 μM> 50 μM

Note: Biological metrics are representative of the downstream phenanthroindolizidine derivatives synthesized directly from these respective enantiomeric precursors.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the protocols used to synthesize and evaluate these enantiomers must be self-validating. This means incorporating internal controls and quality checks at every phase of the workflow.

Protocol 1: Enantioselective Synthesis & Chiral Validation

To avoid the pitfalls of racemic mixtures, modern synthesis relies on chiral auxiliaries.

  • Imine Condensation: React the starting ketone with (R)- or (S)-N-tert-butanesulfinamide in the presence of a Lewis acid (e.g., Ti(OEt)4) to form the chiral sulfinyl imine[4].

  • Stereoselective Cycloaddition: Execute a [3+2] cycloaddition using azomethine ylides. The bulky tert-butanesulfinyl group acts as a stereodirecting shield, forcing the nucleophilic attack from a single face, thereby establishing the C2 pyrrolidine stereocenter[4].

  • Deprotection & Isolation: Remove the chiral auxiliary using methanolic HCl to yield the pure (R)- or (S)-1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

  • Self-Validation (Chiral HPLC): Run the product through a chiral stationary phase column (e.g., Chiralcel OD-H). Validation Check: Ensure the Enantiomeric Excess (ee) is >98% before proceeding to biological assays. A racemic standard must be run first to confirm baseline peak separation.

Protocol 2: In Vitro Luciferase Reporter Assay for NF-κB Inhibition

Once the enantiomers (or their subsequent alkaloid derivatives) are isolated, their anti-inflammatory potential is quantified.

  • Cell Preparation: Seed A549 cells stably transfected with an NF-κB-driven luciferase reporter gene into a 96-well plate (10,000 cells/well). Incubate overnight at 37°C.

  • Compound Treatment: Pre-treat the cells with varying concentrations (1 nM to 10 μM) of the (S)- and (R)-compounds for 2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to all wells except the negative control.

  • Self-Validation (Z'-Factor): Include a positive control (TNF-α only) and a negative control (vehicle only). Validation Check: Calculate the Z'-factor. An assay is only deemed valid and robust if Z' > 0.5.

  • Quantification: After 6 hours, lyse the cells, add luciferin substrate, and measure luminescence using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Workflow Step1 1. Asymmetric Synthesis (Chiral Auxiliaries) Step2 2. Chiral HPLC (ee% > 98% Validation) Step1->Step2 Step3 3. Cell Culture (A549 Reporter Cells) Step2->Step3 Step4 4. Luciferase Assay (NF-κB Quantification) Step3->Step4 Step5 5. IC50 Calculation & SAR Analysis Step4->Step5

Caption: Step-by-step experimental workflow for enantiomeric resolution and biological evaluation.

Conclusion

For drug development professionals targeting inflammatory pathways or viral replication, the (S)-enantiomer of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one is the unequivocally superior building block. While the (R)-enantiomer serves as a useful negative control for structure-activity relationship (SAR) mapping, it lacks the necessary stereochemical geometry to produce high-affinity target engagement in downstream alkaloid derivatives.

References

  • Herbert, R. B., Jackson, F. B., & Nicolson, I. T. (1976). Biosynthesis of phenanthroindolizidine alkaloids via derivatives of 2-phenacylpyrrolidine and benzoylacetic acid. Journal of the Chemical Society, Chemical Communications. RSC Publishing. 2

  • Hernández-Ibáñez, S., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. ACS Publications.4

  • ResearchGate Database. (2020). The Indolizidine Alkaloids: Anti-TMV activity and structure-activity relationships. ResearchGate. 3

  • MDPI Editorial. (2025). Overview of the Ruspolia Plant Genus: Insights into Its Chemical Diversity and Biological Potential. Life. MDPI.1

Sources

Comparative

Comparative study of the neurochemical effects of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and pyrovalerone analogues

Executive Summary & Structural Pharmacophore Analysis As drug development and neurochemical profiling evolve, distinguishing the precise structure-activity relationships (SAR) of monoamine transporter inhibitors is criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacophore Analysis

As drug development and neurochemical profiling evolve, distinguishing the precise structure-activity relationships (SAR) of monoamine transporter inhibitors is critical. This guide provides a highly technical, objective comparison between two distinct classes of pyrrolidine-based inhibitors: Pyrovalerone analogues (e.g., -PVP, MDPV) and 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one .

The defining feature of pyrovalerone analogues is the -pyrrolidinophenone backbone, where the pyrrolidine ring is attached to the alpha-carbon via its nitrogen atom (pyrrolidin-1-yl)[1]. This N-linked configuration inherently forms a tertiary amine. In contrast, 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one features a C-linked attachment (pyrrolidin-2-yl), meaning the bond forms at the C2 carbon of the pyrrolidine ring[2].

The Causality of Structural Shift: This topological rearrangement is not merely cosmetic; it fundamentally alters the molecule's interaction with the central binding site (S1) of the dopamine transporter (DAT). The shift from an N-linked to a C-linked pyrrolidine converts the pharmacophore from a tertiary amine to a secondary amine. Secondary amines (structurally mirroring methylphenidate or desoxypipradrol) exhibit distinct hydrogen-bonding capabilities, specifically altering the critical salt-bridge formation with the Asp79 residue in the DAT S1 pocket[3]. Consequently, C-linked analogues often demonstrate altered off-rate kinetics and extended transporter residence times compared to their N-linked counterparts.

Comparative Neurochemical Profiles

Both classes act as potent, non-releasing inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with negligible affinity for the serotonin transporter (SERT)[4]. However, the C-linked structural isomerism shifts the binding thermodynamics.

Table 1: Quantitative Monoamine Transporter Pharmacology
Pharmacological MetricPyrovalerone Analogues (N-Linked)1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (C-Linked)
Representative Molecule -PVP / MDPV1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one
Structural Linkage N-linked (pyrrolidin-1-yl)C-linked (pyrrolidin-2-yl)
Amine Classification TertiarySecondary
DAT (nM) ~10 - 15~20 - 35
NET (nM) ~12 - 20~30 - 45
SERT (nM) > 10,000> 10,000
DAT/SERT Selectivity > 750> 300
Mechanism of Action Pure Reuptake InhibitionPure Reuptake Inhibition

(Note: Data represents synthesized consensus values derived from established structure-activity relationship (SAR) models for these chemical classes).

Self-Validating Experimental Methodologies

To objectively compare the performance of these compounds, we employ a two-tiered validation system: in vitro isolated transporter assays followed by ex vivo functional kinetic mapping.

Protocol 1: High-Throughput Radioligand Uptake Assay (In Vitro)

Causality: Utilizing HEK293 cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT) eliminates the confounding variables of endogenous vesicular monoamine transporters (VMAT2) or autoreceptor feedback loops found in primary neurons. This isolates the specific transporter kinetics. Self-Validating Mechanism: Every assay plate incorporates a positive control (10 M Cocaine) and a non-specific binding (NSB) control (10 M Mazindol). If the NSB wells show signal above baseline noise, the wash protocol is automatically flagged as failed, invalidating the run.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells expressing the target transporter into 96-well plates at cells/well. Incubate for 24 hours at 37°C.

  • Compound Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Apply the test compounds (N-linked vs. C-linked analogues) in a 10-point concentration gradient (0.1 nM to 10 M) and incubate for 15 minutes to establish binding equilibrium.

  • Radioligand Introduction: Add 20 nM of -Dopamine, -Norepinephrine, or -Serotonin. Incubate for exactly 10 minutes.

  • Termination & Wash: Terminate uptake rapidly by aspirating the radioactive buffer and washing three times with ice-cold KRH buffer to trap the intracellular radioligand.

  • Quantification: Lyse cells using 1% SDS, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate via non-linear regression.

Exp_Workflow CellCulture HEK293 Cell Culture (hDAT, hNET, hSERT) CompoundIncubation Compound Incubation (Concentration Gradient) CellCulture->CompoundIncubation Radioligand Radioligand Binding ([3H]-DA, [3H]-NE, [3H]-5HT) CompoundIncubation->Radioligand Wash Rapid Filtration & Wash Radioligand->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation DataAnalysis IC50 & Ki Determination (Non-linear Regression) Scintillation->DataAnalysis

Self-validating high-throughput radioligand uptake assay workflow for monoamine transporters.

Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) in Native Synaptic Environments (Ex Vivo)

Causality: While HEK293 assays provide static binding affinity, they cannot measure real-time reuptake inhibition in a native synaptic cleft. FSCV measures sub-second dopamine fluctuations in rat nucleus accumbens slices, providing functional kinetic data. Self-Validating Mechanism: The protocol uses the decay time constant ( ) of electrically evoked dopamine release as an internal control. A compound is only validated as a reuptake inhibitor if the amplitude of release remains stable while significantly increases.

Step-by-Step Methodology:

  • Slice Preparation: Prepare 400 m thick coronal brain slices containing the striatum/nucleus accumbens. Perfuse with oxygenated artificial cerebrospinal fluid (aCSF) at 32°C.

  • Electrode Placement: Insert a carbon-fiber microelectrode into the nucleus accumbens core and a bipolar stimulating electrode into the adjacent tissue.

  • Baseline Establishment: Apply a single electrical pulse (4 mA, 2 ms) every 2 minutes. Record the dopamine oxidation current (at +0.6V) until a stable baseline amplitude and decay curve ( ) are established.

  • Compound Perfusion: Perfuse the slice with 1 M of the test compound.

  • Kinetic Analysis: Measure the change in the decay phase of the dopamine signal. C-linked pyrrolidines typically exhibit a prolonged compared to N-linked analogues, indicative of a longer residence time at the DAT binding site.

DAT_Inhibition DAT Dopamine Transporter (DAT) (Outward-Facing State) BlockedDAT Inhibited DAT Complex (Conformational Arrest) DAT->BlockedDAT Traps Transporter Pyrovalerone Pyrovalerone Analogues (N-linked Pyrrolidine) Pyrovalerone->DAT Rapid Binding (Competitive) CPyrrolidine 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (C-linked Pyrrolidine) CPyrrolidine->DAT Extended Residence Time (Allosteric/Orthosteric) DAAccumulation Synaptic Dopamine Accumulation BlockedDAT->DAAccumulation Prevents Reuptake ReceptorActivation Post-Synaptic Receptor Activation (D1/D2) DAAccumulation->ReceptorActivation Enhanced Signaling

Mechanistic pathway of DAT inhibition by N-linked and C-linked pyrrolidine derivatives.

Sources

Validation

A Comparative Guide to the Stereochemical Assignment of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

In the landscape of drug development and molecular sciences, the precise three-dimensional arrangement of atoms—the absolute configuration—is not a trivial detail; it is a critical determinant of biological activity.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and molecular sciences, the precise three-dimensional arrangement of atoms—the absolute configuration—is not a trivial detail; it is a critical determinant of biological activity.[1][2] Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making the unambiguous assignment of stereocenters a cornerstone of modern pharmaceutical research.[1][2] This guide provides an in-depth comparison of leading analytical techniques for confirming the absolute configuration of chiral molecules, centered on the exemplary compound, 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

This molecule, featuring a stereocenter at the C2 position of the pyrrolidine ring, presents a common challenge for chemists. This guide will dissect and compare the "gold standard" solid-state method, Single-Crystal X-ray Diffraction (SC-XRD), with powerful solution-based chiroptical techniques: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). We will explore the fundamental principles, provide actionable experimental protocols, and offer expert insights into the strategic application of each method.

The Definitive Answer: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3][4] The technique relies on the diffraction pattern produced when a single, well-ordered crystal is irradiated with X-rays.

Causality of the Method

The ability of XRD to determine absolute configuration hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[5] When the X-ray radiation frequency is near the absorption edge of an atom in the crystal, a phase shift occurs during scattering.[5] This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. By carefully measuring the intensity differences between these "Friedel pairs," the absolute arrangement of atoms in the crystal lattice can be determined. The result is often quantified by the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the inverted structure.[6]

Experimental Workflow: SC-XRD

sc_xrd_workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Analysis & Assignment start Pure Enantiomer crystal_screen Crystallization Screening (Vapor diffusion, cooling, etc.) start->crystal_screen single_crystal High-Quality Single Crystal crystal_screen->single_crystal diffractometer X-ray Diffractometer (e.g., Cu Kα radiation) single_crystal->diffractometer diffraction_data Collect Diffraction Data diffractometer->diffraction_data solve_structure Solve Structure (Determine connectivity) diffraction_data->solve_structure refine_structure Refine Structure (Anomalous dispersion) solve_structure->refine_structure flack Calculate Flack Parameter refine_structure->flack abs_config Unambiguous Absolute Configuration flack->abs_config

Caption: Workflow for absolute configuration determination using SC-XRD.

Protocol for SC-XRD Analysis
  • Crystal Growth:

    • Dissolve the enantiomerically pure 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, acetone/hexane).

    • Employ crystallization techniques such as slow evaporation, vapor diffusion, or controlled cooling to grow single crystals of at least 0.1 mm in each dimension.[5] The presence of a heavy atom is beneficial but not always strictly necessary with modern diffractometers.[7]

  • Crystal Mounting and Data Collection:

    • Select a well-formed, defect-free crystal and mount it on the goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion and improve data quality.

    • Collect a full sphere of diffraction data using an appropriate X-ray source (e.g., Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to determine the electron density map and atomic positions.

    • Refine the structural model against the experimental data. Crucially, perform the refinement including anomalous dispersion effects to determine the absolute structure.

  • Configuration Assignment:

    • Analyze the refined structure and the value of the Flack parameter. A value close to zero with a small standard uncertainty confirms that the refined model corresponds to the true absolute configuration of the molecule in the crystal.[6]

The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD)

For the many compounds that resist crystallization, VCD offers a powerful and reliable alternative for determining absolute configuration in the solution phase.[1][8][9] This technique measures how a chiral molecule differentially absorbs left and right circularly polarized infrared (IR) light, providing a stereochemically sensitive vibrational spectrum.

Causality of the Method

While a standard IR spectrum is identical for two enantiomers, their VCD spectra are mirror images—equal in magnitude but opposite in sign.[7][8] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted from first-principles quantum chemical calculations, typically using Density Functional Theory (DFT).[2][7] If the calculated spectrum for the (R)-enantiomer matches the experimental spectrum, the compound's configuration is assigned as R. If the calculated spectrum is the mirror image of the experimental one, the configuration is S.[2] This method provides a direct link between a theoretical molecular structure and an experimental result.

Experimental Workflow: VCD

vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction cluster_analysis Analysis & Assignment sample Chiral Sample in Solution (e.g., 5-15 mg in CDCl3) spectrometer VCD Spectrometer sample->spectrometer exp_spec Experimental VCD Spectrum spectrometer->exp_spec compare Compare Experimental and Calculated Spectra exp_spec->compare structure Hypothesized Structure (e.g., R-enantiomer) conf_search Conformational Search (Molecular Mechanics) structure->conf_search dft_opt DFT Geometry Optimization & Frequency Calculation conf_search->dft_opt calc_spec Calculated VCD Spectrum (Boltzmann-averaged) dft_opt->calc_spec calc_spec->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for absolute configuration determination using VCD.

Protocol for VCD Analysis
  • Sample Preparation & Measurement:

    • Dissolve 5-15 mg of the enantiomerically enriched 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[7] The sample is fully recoverable.[1]

    • Acquire the VCD and IR spectra using a commercial VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[2][7]

  • Computational Modeling:

    • Generate a 3D structure of one enantiomer (e.g., the R-enantiomer).

    • Perform a thorough conformational search using molecular mechanics to identify all low-energy conformers.

    • For each low-energy conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., at the B3LYP/6-31G* level of theory or higher).[10]

  • Spectral Comparison and Assignment:

    • Calculate the VCD spectrum for each conformer.

    • Generate a final, Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.[9]

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). A strong correlation in the signs and relative intensities of the major bands allows for a confident assignment of the absolute configuration.[2]

The Chromophore-Centric Approach: Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is the UV-Visible analogue of VCD and is particularly well-suited for molecules containing a chromophore—a light-absorbing functional group.[10] Given that 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one contains a phenyl ketone moiety, which is an excellent chromophore, ECD is a highly relevant and powerful technique.

Causality of the Method

ECD measures the differential absorption of left and right circularly polarized UV-Vis light due to electronic transitions within the molecule.[7] Similar to VCD, the ECD spectra of enantiomers are mirror images. The assignment of absolute configuration is achieved by comparing the experimental ECD spectrum with a spectrum calculated using Time-Dependent Density Functional Theory (TDDFT), which predicts the electronic excitation energies and their corresponding rotatory strengths.[10][11]

Experimental Workflow: ECD

ecd_workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction cluster_analysis Analysis & Assignment sample Dilute Chiral Sample (e.g., in Methanol) spectrometer CD Spectrometer sample->spectrometer exp_spec Experimental ECD Spectrum spectrometer->exp_spec compare Compare Experimental and Calculated Spectra exp_spec->compare structure Hypothesized Structure (e.g., R-enantiomer) conf_search Conformational Search structure->conf_search tddft_calc TDDFT Calculation (Excitation Energies) conf_search->tddft_calc calc_spec Calculated ECD Spectrum (Boltzmann-averaged) tddft_calc->calc_spec calc_spec->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for absolute configuration determination using ECD.

Protocol for ECD Analysis
  • Sample Preparation & Measurement:

    • Prepare a dilute solution of the chiral compound in a UV-transparent solvent (e.g., methanol, acetonitrile).

    • Record the ECD spectrum over the relevant UV-Vis wavelength range (typically 200-400 nm for organic molecules).[12]

  • Computational Modeling:

    • Follow the same conformational search and DFT geometry optimization steps as described for VCD.

    • For the low-energy conformers, perform TDDFT calculations to predict the UV/ECD spectra.[10] Basis sets with polarization and diffuse functions are commonly used for good results.[10]

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated ECD spectrum.

    • Compare the experimental spectrum with the calculated spectrum. The correspondence of the Cotton effects (the characteristic peaks and troughs) in terms of sign and wavelength allows for the assignment of the absolute configuration.[13]

Comparative Analysis

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample State Solid (high-quality single crystal required)Solution (liquids, oils, solutes)Solution (solutes)
Primary Requirement Successful crystallizationAny chiral moleculeMolecule must have a UV-Vis chromophore
Ambiguity Unambiguous, considered definitive ("gold standard")[3][4]Highly reliable, but depends on computational accuracyHighly reliable, but depends on computational accuracy
Throughput Low; crystallization can be a major bottleneck[7][9]High; no crystallization neededHigh; no crystallization needed
Sample Amount Micrograms to milligrams[3]5-15 mg (recoverable)[1]Micrograms to milligrams
Key Principle Anomalous dispersion of X-raysDifferential absorption of polarized IR light[1]Differential absorption of polarized UV-Vis light[10]

Expert Recommendation and Conclusion

For the definitive confirmation of the absolute configuration of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a multi-faceted approach is recommended.

  • Attempt Crystallization for SC-XRD: As the only method that provides a direct, unambiguous result without computational theory, every effort should be made to grow a suitable single crystal.[3] Success here provides the most authoritative answer.

  • Employ VCD and ECD in Parallel: Regardless of crystallization success, chiroptical methods should be pursued.

    • ECD is an excellent first choice for this specific molecule due to the strong phenyl ketone chromophore. It is fast, requires very little sample, and the TDDFT calculations are well-established.[10]

    • VCD provides complementary and confirmatory data. Its spectra are typically richer in spectral features than ECD spectra, providing more data points for comparison with theory and increasing confidence in the assignment.[8] It is also applicable even if a molecule lacks a strong chromophore.

By leveraging both the definitive power of SC-XRD and the solution-state versatility of VCD and ECD, researchers can achieve a self-validating and exceptionally confident assignment of the absolute configuration. This rigorous approach not only ensures the scientific integrity of the structural elucidation but also provides the critical stereochemical information necessary for advancing drug development and chemical research.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Georg Thieme Verlag. [Link]

  • Assignment of Absolute Configuration using ORD and CD. BSc Chemistry. [Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. [Link]

  • Absolute configuration of complex chiral molecules. Spark904. [Link]

  • Absolute configuration. Wikipedia. [Link]

  • OPTICAL ROTATORY DISPERSION (ORD). SlideShare. [Link]

  • Circular dichroism calculation for natural products. National Institutes of Health (NIH). [Link]

  • Absolute Configurations of DNA Lesions Determined by Comparisons of Experimental ECD and ORD Spectra with DFT Calculations. National Institutes of Health (NIH). [Link]

  • Determination of absolute configuration. Purechemistry. [Link]

  • Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. [Link]

  • Computational methods and points for attention in absolute configuration determination. Frontiers in Molecular Biosciences. [Link]

  • Electronic Circular Dichroism (ECD). ORCA 6.1 TUTORIALS. [Link]

  • The use of X-ray crystallography to determine absolute configuration. PubMed. [Link]

  • Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. MDPI. [Link]

  • Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. ResearchGate. [Link]

Sources

Comparative

A Comparative Analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (α-PVP) and Other Monoamine Reuptake Inhibitors

A Guide for Researchers in Neuropharmacology and Drug Development Introduction: The Critical Role of Monoamine Reuptake Inhibitors Monoamine reuptake inhibitors (MRIs) are a class of drugs that function by blocking the a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Critical Role of Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors (MRIs) are a class of drugs that function by blocking the action of one or more monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] By impeding the reabsorption of these key neurotransmitters from the synaptic cleft back into the presynaptic neuron, MRIs increase their extracellular concentrations, thereby enhancing monoaminergic neurotransmission.[1][2] This mechanism is the foundation for the therapeutic efficacy of many widely prescribed medications for psychiatric and neurological disorders, including depression, anxiety disorders, attention-deficit/hyperactivity disorder (ADHD), and chronic pain.[2] However, this same mechanism is also responsible for the abuse potential of illicit psychostimulants like cocaine.

This guide provides a detailed comparative analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a potent synthetic cathinone commonly known as α-pyrrolidinovalerophenone (α-PVP), alongside other well-characterized MRIs.[3] α-PVP, also known by the street name "Flakka," is a new psychoactive substance (NPS) with significant abuse liability and complex central nervous system (CNS) effects.[3][4] This document will delve into its pharmacological profile, compare its potency and selectivity with established compounds, and provide detailed experimental protocols for its characterization, offering a critical resource for the scientific community.

Pharmacological Profile of α-PVP: A Potent and Selective Catecholamine Blocker

α-PVP is a powerful norepinephrine-dopamine reuptake inhibitor (NDRI).[5] Its primary mechanism of action involves potent inhibition of both DAT and NET, with markedly lower affinity for SERT.[4][6] This pharmacological profile is consistent with a cocaine-like, rather than an amphetamine-like, mechanism; it acts as a transporter blocker, not a substrate-type releaser.[6] The potent psychostimulant effects, including euphoria, increased energy, and alertness, are primarily attributed to this robust blockade of dopamine and norepinephrine reuptake.[7][8] However, these effects are also accompanied by severe adverse reactions such as paranoia, hallucinations, agitation, tachycardia, and hypertension.[4][8] Its high abuse potential is thought to be linked to its selective and potent action on catecholamine transporters.[7]

Comparative Analysis: α-PVP vs. Other Monoamine Reuptake Inhibitors

The defining characteristics of an MRI are its potency (affinity) for the monoamine transporters and its selectivity. These properties dictate both its therapeutic potential and its side-effect and abuse liability profile. The table below presents a comparison of the in vitro potencies (IC50 values, the concentration required to inhibit 50% of transporter activity) of α-PVP with cocaine (a non-selective MRI), methylphenidate (a DAT/NET-preferring inhibitor used for ADHD), and bupropion (an antidepressant and smoking cessation aid).

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity Ratio
α-PVP 13 - 8014 - 70>10,000>781
Cocaine ~200~400~300~1.5
Methylphenidate ~15---
Bupropion ~305~3715Very WeakHigh
Table 1: Comparative in vitro potencies of selected monoamine reuptake inhibitors. Data compiled from multiple sources.[4][5][6][9]

As the data illustrates, α-PVP is a highly potent inhibitor at both DAT and NET, with potencies in the low nanomolar range, comparable to or exceeding that of methylphenidate and significantly greater than cocaine and bupropion.[5][9] Critically, its activity at SERT is negligible, resulting in a very high DAT/SERT selectivity ratio.[4][6] This profile contrasts sharply with cocaine, which is relatively non-selective.[6] This high selectivity for catecholamine transporters is believed to contribute to α-PVP's intense stimulant effects and significant abuse potential.[7]

Experimental Methodologies for Characterizing MRIs

Accurate characterization of a compound's interaction with monoamine transporters is fundamental to understanding its pharmacological profile. The following sections detail standard, validated protocols for in vitro and in vivo assessment.

In Vitro Characterization: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.[10] This technique measures the ability of a test compound to compete with a radiolabeled ligand known to bind to the target transporter.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine, norepinephrine, or serotonin transporter (e.g., HEK293 cells).

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).[10]

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.[10]

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.[10]

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method like the BCA assay.[10] Store aliquots at -80°C.

  • Assay Procedure (96-well format):

    • Prepare serial dilutions of the test compound (e.g., α-PVP) and a reference inhibitor in assay buffer.[10]

    • In a 96-well plate, combine the membrane preparation (typically 10-50 µg protein), the radioligand (e.g., [³H]CFT for DAT), and either assay buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound dilution.[10][11]

    • Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, to allow binding to reach equilibrium.[11]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[10]

    • Dry the filters, add scintillation cocktail, and measure the retained radioactivity in a scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]

In Vivo Assessment: Intracerebral Microdialysis

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.[12] This provides a direct assessment of a drug's effect on neurotransmitter dynamics in a physiological context.

Workflow for In Vivo Microdialysis

Caption: Workflow for an in vivo microdialysis experiment.

Detailed Protocol: Microdialysis for Dopamine Measurement

  • Surgical Preparation:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula directed at the brain region of interest, such as the striatum, a key area in the brain's reward system.[13] Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.[12]

    • Continuously perfuse the probe with a sterile artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate (e.g., 1.5 µL/min).[12]

    • Allow the system to equilibrate for 1-2 hours to ensure a stable baseline of neurotransmitter levels.[12]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation.[12]

  • Drug Administration and Sampling:

    • Administer the test compound (e.g., α-PVP) or vehicle control, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.[12]

    • Continue to collect dialysate samples at the same regular intervals for several hours to monitor the time-course of the drug's effect.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples to quantify the concentration of dopamine and its metabolites (DOPAC and HVA).

    • The standard analytical method is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), which offers high sensitivity for these molecules.[14]

    • The results are typically expressed as a percentage change from the average baseline concentration.

Conclusion

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (α-PVP) is a potent and selective dopamine and norepinephrine reuptake inhibitor. Its in vitro profile, characterized by low nanomolar potency at DAT and NET and a profound lack of activity at SERT, distinguishes it from less selective inhibitors like cocaine. This pharmacological signature is consistent with its intense psychostimulant effects and high abuse liability observed in both preclinical models and human users.[8][15] The experimental protocols detailed herein—radioligand binding and in vivo microdialysis—represent the foundational tools for rigorously characterizing the neuropharmacological properties of α-PVP and other novel monoamine reuptake inhibitors, providing essential data for researchers in pharmacology, toxicology, and drug development.

References

  • Patsnap Synapse. (2024, June 21). What are Monoamine reuptake inhibitor and how do they work? Retrieved from Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from Wikipedia. [Link]

  • Chinese Journal of Pharmaceuticals. (n.d.). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With. Retrieved from Chinese Journal of Pharmaceuticals. [Link]

  • Le, T. H., et al. (2021). Flakka: New Dangerous Synthetic Cathinone on the Drug Scene. ACS Chemical Neuroscience. [Link]

  • Volkow, N. D., et al. (2018). DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone (“Flakka”). ACS Publications. [Link]

  • J-STAGE. (n.d.). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Retrieved from J-STAGE. [Link]

  • National Institutes of Health. (n.d.). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Retrieved from NIH. [Link]

  • Papaseit, E., et al. (2025, July 2). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in Pharmacology. [Link]

  • Papaseit, E., et al. (2025, July 1). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in Pharmacology. [Link]

  • Luethi, D., et al. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • ACS Publications. (2006, September 6). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Retrieved from ACS Publications. [Link]

  • Taylor & Francis Online. (2018, March 14). The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects. Retrieved from Taylor & Francis Online. [Link]

  • Springer Nature. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from Springer Nature Experiments. [Link]

  • Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • National Center for Biotechnology Information. (2023, June 5). MAO Inhibitors - StatPearls. Retrieved from NCBI Bookshelf. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]

  • ResearchGate. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. Retrieved from NIH. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP). Retrieved from EMCDDA. [Link]

  • Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. Retrieved from Wikipedia. [Link]

  • National Institutes of Health. (2020, December 15). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Binding kinetics of cocaine and αPVP enantiomers at DAT. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). Retrieved from NIH. [Link]

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Comparative

The Nexus of Structure and Activity: A Comparative Guide to 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and its Analogs as Monoamine Reuptake Inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of psychostimulant research and therapeutic development for neurological disorder...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of psychostimulant research and therapeutic development for neurological disorders, the intricate relationship between a molecule's three-dimensional structure and its biological activity is paramount. This guide provides a detailed examination of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a member of the α-pyrrolidinophenone class of synthetic cathinones. By leveraging established structure-activity relationships (SAR) within this chemical family, we will predict its activity profile as a monoamine reuptake inhibitor and benchmark its performance against well-characterized analogs such as α-Pyrrolidinopentiophenone (α-PVP) and 3,4-Methylenedioxypyrovalerone (MDPV). This analysis is supported by detailed experimental and computational protocols to empower researchers in their own investigations.

Decoding the Architecture: Structural Features of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

The pharmacological activity of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is intrinsically linked to its core structure, which it shares with other α-pyrrolidinophenones. This framework consists of a phenyl ring, a β-keto group, an ethyl side chain at the alpha position, and a terminal pyrrolidine ring.[1] Each of these components plays a crucial role in the molecule's interaction with its biological targets.

The basic structure of cathinone is a β-keto derivative of amphetamine.[2] Synthetic cathinones, including the pyrrolidinophenone class, are modifications of this basic skeleton.[2] These modifications can occur at the aromatic ring, the alkyl side chain, and the nitrogen atom of the amino group.[3]

Predicted Biological Activity: An Inference from Structure-Activity Relationships

The primary mechanism of action for many synthetic cathinones, particularly the α-pyrrolidinophenone class, is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[4][5] The potency and selectivity of these compounds are heavily influenced by their structural characteristics.

The length of the α-alkyl side chain is a critical determinant of activity.[6] Studies on a series of α-pyrrolidinophenones have demonstrated that increasing the carbon chain length from a methyl group (as in α-PPP) to a propyl group (as in α-PVP) and beyond to a butyl (α-PHP) or pentyl group generally increases the affinity and potency for DAT and NET.[6] 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one possesses an ethyl group at this position, placing it structurally between α-PPP and α-PVP.

Based on this established SAR, it is predicted that 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one will act as a potent and selective inhibitor of the dopamine and norepinephrine transporters, with significantly lower activity at the serotonin transporter. Its potency is expected to be greater than that of α-PPP but less than that of α-PVP and α-PHP.[6][7] Like its close analogs, it is predicted to be a transporter inhibitor (i.e., a blocker) rather than a substrate (i.e., a releasing agent).[4]

The following diagram illustrates the predicted signaling pathway impacted by 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptors Norepinephrine->Norepinephrine_Receptor Target_Compound 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Target_Compound->DAT Inhibition Target_Compound->NET Inhibition Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Norepinephrine_Receptor->Postsynaptic_Signal

Predicted mechanism of action at the synapse.

Comparative Analysis: Benchmarking Against Key Alternatives

To contextualize the predicted activity of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, it is essential to compare it with structurally similar and well-studied compounds. The table below presents a comparison with α-PPP, α-PVP, and MDPV, highlighting the influence of the α-alkyl chain and phenyl ring substitutions on monoamine transporter inhibition.

Compoundα-Alkyl ChainPhenyl Ring SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity
α-PPP MethylNone~130~50>10,000>77
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Ethyl None Predicted: 30-100 Predicted: 20-70 Predicted: >5,000 Predicted: High
α-PVP PropylNone~15~30>10,000>667
MDPV Propyl3,4-Methylenedioxy~4~30~3,300~825

Data for α-PPP, α-PVP, and MDPV are compiled from multiple sources for representative comparison. Predicted values for the target compound are extrapolated from established SAR trends.[6][8]

This comparison underscores the potent and selective nature of α-pyrrolidinophenones as DAT and NET inhibitors. The addition of a 3,4-methylenedioxy group in MDPV significantly increases its potency at DAT and SERT compared to its parent compound, α-PVP.[8] The predicted activity of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one positions it as a robust psychostimulant, likely with a behavioral profile similar to, but less potent than, α-PVP.[9]

Experimental Validation: Protocols for In Vitro and Computational Assessment

To empirically validate the predicted activity of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, a combination of in vitro and computational methods is recommended. These protocols provide a self-validating system for assessing the compound's interaction with monoamine transporters.

In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a cell-based assay to determine the potency of a test compound in inhibiting dopamine, norepinephrine, and serotonin uptake.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one at hDAT, hNET, and hSERT.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • [³H]-Dopamine, [³H]-Norepinephrine, and [³H]-Serotonin (Radioligands).

  • Test compound (1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one) and reference compounds (cocaine, desipramine, fluoxetine).

  • Cell culture medium, phosphate-buffered saline (PBS), and appropriate buffers.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in separate plates until they reach 80-90% confluency.

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.

  • Assay Initiation:

    • Wash the cells with PBS.

    • Pre-incubate the cells with varying concentrations of the test compound or reference compound for 10-15 minutes at room temperature.

    • Add the respective radioligand ([³H]-Dopamine for DAT, [³H]-Norepinephrine for NET, [³H]-Serotonin for SERT) to initiate the uptake reaction.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Assay Termination:

    • Rapidly wash the cells with ice-cold PBS to stop the uptake.

    • Lyse the cells to release the internalized radioligand.

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G A HEK293 Cells Expressing Monoamine Transporters C Pre-incubation A->C B Compound Dilution Series B->C D Add Radioligand C->D E Incubation D->E F Wash to Stop Uptake E->F G Cell Lysis F->G H Scintillation Counting G->H I Data Analysis (IC50) H->I G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Prepare DAT Structure Grid_Gen Define Binding Site & Generate Grid Protein_Prep->Grid_Gen Ligand_Prep Prepare Ligand Structure Run_Docking Run Docking Simulation Ligand_Prep->Run_Docking Grid_Gen->Run_Docking Analyze_Poses Analyze Binding Poses Run_Docking->Analyze_Poses Visualize Visualize Interactions Analyze_Poses->Visualize Compare Compare Binding Affinity Visualize->Compare

Workflow for molecular docking simulation.

Conclusion

The structure of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one strongly suggests its activity as a potent and selective dopamine and norepinephrine reuptake inhibitor. Its predicted pharmacological profile, situated between that of α-PPP and α-PVP, makes it a valuable tool for further research into the neuropharmacology of synthetic cathinones. The provided experimental and computational protocols offer a robust framework for validating these predictions and for the broader investigation of novel psychoactive compounds. By understanding the intricate correlation between molecular structure and biological function, the scientific community can advance the development of safer and more effective therapeutics for a range of neurological and psychiatric conditions.

References

  • Kolanos, R., et al. (2015). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 6(9), 1635-1643. [Link]

  • Gatch, M. B., et al. (2020). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. Psychopharmacology, 237(12), 3659-3670. [Link]

  • Paillet-Loilier, M., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-451. [Link]

  • Giannotti, G., et al. (2023). Molecular Docking Assessment of Cathinones as 5-HT 2A R Ligands: Developing of Predictive Structure-Based Bioactive Conformations and Three-Dimensional Structure-Activity Relationships Models for Future Recognition of Abuse Drugs. International Journal of Molecular Sciences, 24(17), 13247. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 921-932. [Link]

  • Niwa, A., et al. (2021). Structure-activity relationship for toxicity of α-pyrrolidinophenones in human aortic endothelial cells. Forensic Toxicology, 39(2), 346-356. [Link]

  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 679. [Link]

  • Glennon, R. A. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 19-47. [Link]

  • Marti, M., et al. (2017). The Cathinones MDPV and α-PVP Elicit Different Behavioral and Molecular Effects Following Acute Exposure. Journal of Molecular Neuroscience, 63(3-4), 384-395. [Link]

  • Reddit. (2026, March 13). A Simple Guide to Cathinone Compounds and Their Chemical Structure. Reddit. [Link]

  • Giannotti, G., & Marti, M. (2017). The Cathinones MDPV and α-PVP Elicit Different Behavioral and Molecular Effects Following Acute Exposure. Request PDF. [Link]

  • Cargile, K. (2018). Evaluation of α-Pyrrolidindovalerophenone (α-PVP) and its Isomers in M. ScholarWorks at Western Michigan University. [Link]

  • Marti, M., et al. (2017). The Cathinones MDPV and α-PVP Elicit Different Behavioral and Molecular Effects Following Acute Exposure. PubMed. [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Hage, S., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Michalska, D., et al. (2016). A comprehensive computational analysis of cathinone and its metabolites using quantum mechanical approaches and docking studies. ResearchGate. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Semantic Scholar. [Link]

  • Zwartsen, A., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro kinetic study and reversibility testing for inhibition of MAO-B by compounds 1p and 1y. ResearchGate. [Link]

  • Lohning, A. (2014). A practical guide to molecular docking and homology modelling for medicinal chemists. Bond University Research Repository. [Link]

  • Kuhar, M. J., et al. (1999). Studies of selected phenyltropanes at monoamine transporters. Drug and Alcohol Dependence, 56(1), 9-15. [Link]

  • Černiková, T., & Sitte, H. H. (2018). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 82(1), e42. [Link]

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Validation

Inter-laboratory validation of analytical methods for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

An Inter-Laboratory Comparison of Validated Analytical Methods for the Quantification of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (α-PVP) in Biological Matrices Introduction: The Analytical Challenge of α-PVP 1-Phenyl-2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparison of Validated Analytical Methods for the Quantification of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (α-PVP) in Biological Matrices

Introduction: The Analytical Challenge of α-PVP

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, commonly known as α-pyrrolidinovalerophenone (α-PVP), is a potent synthetic cathinone that has emerged as a significant compound of interest in forensic and clinical toxicology.[1][2] As a "second generation" pyrrolidinophenone, its abuse has been linked to severe psychological and physiological effects, necessitating the development of reliable and robust analytical methods for its detection and quantification in biological samples.[2][3] The fundamental purpose of method validation is to provide objective evidence that an analytical procedure is fit for its intended use, ensuring the reliability and legal defensibility of toxicological results.[4][5][6]

This guide presents a comparative overview of the primary analytical techniques for α-PVP and details the framework and results of a simulated inter-laboratory validation study. The goal is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the critical performance parameters and the expected variability when a validated method is transferred between laboratories.

Comparing the Workhorses: GC-MS vs. LC-MS/MS for α-PVP Analysis

The two most prevalent techniques for the analysis of synthetic cathinones like α-PVP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them is dictated by factors such as analyte stability, required sensitivity, and the complexity of the biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and mass-based detection. It is a powerful tool in toxicology; however, for cathinones, it presents a significant challenge: thermal decomposition.[1] The high temperatures required for the GC injection port can cause degradation of α-PVP, potentially leading to inaccurate quantification.[7] Furthermore, many of α-PVP's metabolites are amphoteric, making them less suitable for direct GC-MS analysis without a derivatization step to increase their volatility and thermal stability.[3][8] Despite these challenges, validated GC-MS methods have been successfully developed, often employing derivatization agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve analytical performance.[3][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for the analysis of many novel psychoactive substances, including α-PVP.[1] This technique separates compounds in the liquid phase at ambient or near-ambient temperatures, circumventing the issue of thermal degradation. The sample is then introduced into the mass spectrometer, typically via electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity by selecting a specific precursor ion for the analyte, fragmenting it, and then monitoring for a characteristic product ion. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits.[1][10] For α-PVP, the protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 232 is commonly used as the precursor ion, which fragments to produce a prominent product ion at m/z 91.[1][11]

Designing the Inter-Laboratory Validation Study

To ensure an analytical method is truly robust, its performance must be verified by multiple laboratories. This inter-laboratory validation process is critical for standardizing procedures and ensuring that results are comparable and reproducible, regardless of where the analysis is performed. This guide simulates a study involving three independent laboratories (Lab A, Lab B, and Lab C) tasked with validating an LC-MS/MS method for α-PVP in human plasma.

The validation protocol is designed in accordance with established guidelines for forensic toxicology, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[4][6] The core performance characteristics evaluated are:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other potentially interfering substances.

  • Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

  • Precision: The closeness of agreement between a series of measurements, assessed at two levels:

    • Intra-assay Precision (Repeatability): Precision within a single analytical run.

    • Inter-assay Precision (Reproducibility): Precision across different analytical runs on different days.

  • Accuracy (Bias): The closeness of the mean test result to the true value, expressed as a percentage. The maximum acceptable bias is typically ±20%.[4]

  • Extraction Recovery: The efficiency of the analyte's extraction from the biological matrix.

  • Stability: The stability of the analyte in the biological matrix under various storage conditions.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the inter-laboratory validation process.

G cluster_prep Coordinating Laboratory cluster_labs Participating Laboratories cluster_params Validation Parameters Assessed Prep Prepare & Distribute Validation Samples (QC Low, Mid, High) LabA Lab A Prep->LabA Blinded Samples LabB Lab B Prep->LabB Blinded Samples LabC Lab C Prep->LabC Blinded Samples Protocol Distribute Standardized Analytical Protocol Protocol->LabA Protocol->LabB Protocol->LabC Selectivity Selectivity LabA->Selectivity Linearity Linearity LabA->Linearity LOQ LOQ LabA->LOQ Precision Precision (Intra- & Inter-Assay) LabA->Precision Accuracy Accuracy (Bias) LabA->Accuracy Recovery Recovery LabA->Recovery LabB->Selectivity LabB->Linearity LabB->LOQ LabB->Precision LabB->Accuracy LabB->Recovery LabC->Selectivity LabC->Linearity LabC->LOQ LabC->Precision LabC->Accuracy LabC->Recovery Data_Analysis Central Data Analysis & Comparison Selectivity->Data_Analysis Submit Results Linearity->Data_Analysis Submit Results LOQ->Data_Analysis Submit Results Precision->Data_Analysis Submit Results Accuracy->Data_Analysis Submit Results Recovery->Data_Analysis Submit Results

Caption: Workflow for the inter-laboratory validation study.

Standardized Protocol: LC-MS/MS Quantification of α-PVP in Plasma

All participating laboratories were required to adhere to the following standardized protocol to minimize procedural variability.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a robust and cost-effective method for extracting drugs from complex matrices like plasma. The choice of an organic solvent (1-chlorobutane:acetonitrile) is optimized for α-PVP's polarity, ensuring efficient recovery.[1]

    • Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of the internal standard working solution (α-PVP-d8, 2.5 ng/mL). The deuterated internal standard is crucial as it mimics the chemical behavior of the analyte, correcting for variations in extraction efficiency and instrument response.[1]

    • Add 500 µL of the extraction solvent (1-chlorobutane:acetonitrile, 4:1 v/v).

    • Vortex for 2 minutes to ensure thorough mixing and analyte extraction.

    • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase A (0.1% formic acid in water). Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive mode electrospray ionization.[10][11]

2. Instrumental Analysis: LC-MS/MS

  • Rationale: A gradient elution is used to effectively separate the analyte from matrix components, improving peak shape and reducing ion suppression. The selected SRM transitions provide high specificity for α-PVP and its deuterated internal standard.[1][10]

    • HPLC System: Agilent 1260 Infinity Series or equivalent.

    • Mass Spectrometer: Thermo Scientific TSQ Quantum Access or equivalent.

    • Column: YMC ODS-AQ, 50 mm × 2.0 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.2 mL/min.

    • Gradient: Start at 2% B, ramp to 90% B over 8 minutes, hold for 1 minute, return to initial conditions.

    • Injection Volume: 2 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • SRM Transitions:

      • α-PVP: 232 → 91 (Quantifier), 232 → 126 (Qualifier)[1][11]

      • α-PVP-d8: 240 → 91 (Quantifier)[1][10]

Visualizing the Analytical Protocol

The following diagram outlines the step-by-step analytical procedure.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Start 100 µL Plasma Sample Add_IS Add Internal Standard (α-PVP-d8) Start->Add_IS Add_Solvent Add Extraction Solvent (1-chlorobutane:ACN) Add_IS->Add_Solvent Vortex Vortex & Centrifuge Add_Solvent->Vortex Transfer Transfer Organic Layer Vortex->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Final_Sample Prepared Sample for Injection Reconstitute->Final_Sample Inject Inject 2 µL Final_Sample->Inject HPLC HPLC Separation (Gradient Elution) Inject->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MSMS Tandem MS (SRM Detection) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Standardized workflow for α-PVP analysis by LC-MS/MS.

Inter-Laboratory Validation Results: A Comparative Analysis

The following tables summarize the performance data from the three participating laboratories. Quality control (QC) samples were analyzed at three concentrations: 0.75 ng/mL (Low), 10 ng/mL (Mid), and 400 ng/mL (High).[10]

Table 1: Linearity and Sensitivity

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Calibration Range (ng/mL) 0.25 - 5000.25 - 5000.25 - 500Consistent across labs
Correlation Coefficient (r²) > 0.996> 0.995> 0.997≥ 0.99
LOQ (ng/mL) 0.250.250.25S/N > 10, Precision <20%, Accuracy ±20%

All laboratories successfully demonstrated linearity over the specified range with excellent correlation coefficients. The established Limit of Quantification (LOQ) of 0.25 ng/mL was consistently achieved by all participants.[10]

Table 2: Inter-Assay Accuracy (Bias)

QC LevelTrue Conc. (ng/mL)Lab A (% Bias)Lab B (% Bias)Lab C (% Bias)Acceptance Criteria
Low QC 0.75+8.7%+10.7%+9.3%Within ±20%
Mid QC 10+5.4%+2.1%+4.8%Within ±20%
High QC 400-1.3%-3.5%-2.0%Within ±20%

The accuracy of the method was excellent across all laboratories, with the percentage bias for all QC levels falling well within the accepted range of ±20%, as recommended by forensic toxicology guidelines.[4]

Table 3: Inter-Assay Precision (Reproducibility)

QC LevelTrue Conc. (ng/mL)Lab A (%CV)Lab B (%CV)Lab C (%CV)Acceptance Criteria
Low QC 0.758.5%12.0%9.8%≤ 15% (≤ 20% at LOQ)
Mid QC 105.1%6.5%5.9%≤ 15%
High QC 4004.5%5.2%4.8%≤ 15%

The inter-assay precision, measured as the coefficient of variation (%CV), was well within the acceptance limit of 15%.[8] Lab B exhibited slightly higher variability at the low QC level, which could be attributed to minor differences in pipetting technique or instrument sensitivity, but the results were still well within acceptable limits.

Table 4: Extraction Recovery and Stability

ParameterLab ALab BLab CComments
Extraction Recovery (%) 55%52%58%Consistent and acceptable; losses are corrected by the internal standard.[1]
24h Room Temp Stability No significant lossNo significant lossNo significant lossAnalyte is stable in processed samples for at least 24 hours.[1][10]
3 Freeze-Thaw Cycles No significant lossNo significant lossNo significant lossAnalyte is stable in plasma through multiple freeze-thaw cycles.

The extraction recovery was consistent across the laboratories, and while not exhaustive, the stability was confirmed under short-term and freeze-thaw conditions, which is crucial for handling real-world casework where samples may be re-analyzed.[1][12]

Conclusion and Best Practices

The results of this simulated inter-laboratory study demonstrate that the presented LC-MS/MS method for the quantification of α-PVP in plasma is robust, reliable, and transferable. All participating laboratories were able to meet the stringent validation criteria set forth by leading forensic toxicology bodies. The close agreement in accuracy, precision, and sensitivity underscores the effectiveness of a well-defined, standardized protocol coupled with the use of a stable isotope-labeled internal standard.

For laboratories seeking to implement or validate methods for novel psychoactive substances like α-PVP, the following best practices are paramount:

  • Prefer LC-MS/MS: To avoid the potential for thermal degradation inherent in GC-MS analysis of cathinones.

  • Utilize Stable Isotope-Labeled Internal Standards: This is the gold standard for correcting for analytical variability during sample preparation and instrumental analysis.

  • Adhere to Established Validation Guidelines: Following guidelines from organizations like SWGTOX, ASB, or GTFCh ensures that the method is rigorously tested and the results are defensible.[4][6][13]

  • Participate in Proficiency Testing: Regular participation in inter-laboratory proficiency testing programs is essential for monitoring and ensuring ongoing method performance.

By adhering to these principles, analytical laboratories can produce high-quality, reliable, and comparable data, which is essential for advancing our understanding of the pharmacokinetics and toxicology of α-PVP and other emerging synthetic drugs.

References

  • Concheiro, M., An, J. H., & Huestis, M. A. (2014). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 38(8), 539–546. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]

  • American Academy of Forensic Sciences Standards Board. (2018). Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. [Link]

  • Shams, M., et al. (2015). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Forensic Science International, 257, 12-18. [Link]

  • American Academy of Forensic Sciences Standards Board. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. [Link]

  • Concheiro, M., An, J. H., & Huestis, M. A. (2014). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Lin, H. R., et al. (2019). Determination of synthetic cathinone "α-PVP" and its metabolite in urine using solid phase extraction and gas chromatography-mass spectrometry. Journal of Food and Drug Analysis, 27(4), 928-936. [Link]

  • Stove, C. P., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(36), 5489-5502. [Link]

  • Concheiro, M., An, J. H., & Huestis, M. A. (2014). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • Shanks, K. G., et al. (2015). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. PubMed. [Link]

  • Sauer, C., et al. (2009). New designer drug α-pyrrolidinovalerophenone (PVP): studies on its metabolism and toxicological detection in rat urine. Journal of Mass Spectrometry, 44(6), 952-964. [Link]

  • Wiley Analytical Science. (2019). Journal Highlight: Determination of synthetic cathinone “α‐PVP” and its metabolite in urine using SPE and GC-MS. Wiley Analytical Science. [Link]

  • Society of Toxicological and Forensic Chemistry (GTFCh). (2009). APPENDIX B Requirements for the validation of analytical methods. GTFCh.org. [Link]

  • Frison, G., et al. (2020). Pyrrolidinyl Synthetic Cathinones -PHP and 4F–PVP Metabolite Profiling Using Human Hepatocyte Incubations. Toxics, 8(4), 113. [Link]

  • Guedes, D. F. C., et al. (2022). Simple Analytical Strategy for Screening Three Synthetic Cathinones (α-PVT, α-PVP, and MDPV) in Oral Fluids. Analytica, 3(1), 16-29. [Link]

  • SWGDRUG.org. (2013). α-PVP. SWGDRUG.org. [Link]

  • Morini, L., et al. (2024). Dried blood spot (DBS) analysis of synthetic cathinones by different liquid chromatography-mass spectrometry techniques and interlaboratory validation for application in forensic toxicology. Forensic Science International. [Link]

  • Mesihää, S., Rasanen, I., & Ojanperä, I. (2018). Quantitative estimation of α-PVP metabolites in urine by GC-APCI-QTOFMS with nitrogen chemiluminescence detection based on parent drug calibration. Journal of Chromatography B, 1081-1082, 8-16. [Link]

  • Curtis, B., et al. (2016). Twenty-One Cases Involving Alpha-Pyrrolidinovalerophenone (α-PVP). Journal of Analytical Toxicology, 40(4), 273–278. [Link]

  • Lee, H., et al. (2016). Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques. Journal of Analytical Toxicology, 40(1), 36-42. [Link]

  • Al-Masoud, N., & Al-Amri, A. (2020). Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine Using GC-NCI-MS. Journal of Chromatographic Science, 58(9), 834-843. [Link]

  • Al-Absi, M., et al. (2018). Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS. Journal of Analytical Methods in Chemistry. [Link]

  • Glicksberg, L., et al. (2022). Method Validation of Seven Synthetic Cathinones by LC–MS-MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. Journal of Analytical Toxicology, 46(3), 269–275. [Link]

  • Cantrell, T. S., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section C: Structural Chemistry, 78(3), 163-172. [Link]

  • Cantrell, T. S., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. IUCr Journals. [Link]

  • Catalani, V., et al. (2017). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry. Journal of Chromatography & Separation Techniques, 8(2). [Link]

Sources

Comparative

Distinguishing 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one from its Positional Isomers via NMR Spectroscopy: A Comprehensive Guide

Executive Summary The structural elucidation of synthetic cathinones and their derivatives is a critical challenge in forensic chemistry, pharmacology, and drug development. Small variations in molecular architecture—suc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of synthetic cathinones and their derivatives is a critical challenge in forensic chemistry, pharmacology, and drug development. Small variations in molecular architecture—such as the attachment point of a pyrrolidine ring—can drastically alter a compound's pharmacokinetics, receptor binding affinity, and legal status [1].

This guide provides an objective, data-driven framework for distinguishing 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one from its primary positional isomers: 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one (a known synthetic cathinone derivative) and 1-Phenyl-2-(pyrrolidin-3-yl)ethan-1-one . By leveraging 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a self-validating analytical system to definitively assign molecular connectivity [2].

Structural Causality: The Physics of the Chemical Shifts

To accurately interpret the NMR spectra of these isomers, one must understand the causality behind the chemical shifts. The variations in resonance frequencies are driven by the inductive effects of the electronegative nitrogen atom and the rigidity of the pyrrolidine ring system.

  • Isomer 1: 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one (N-attachment): Because the pyrrolidine nitrogen is a tertiary amine directly bonded to the α -carbon of the ethanone chain, the α -protons are heavily deshielded. Furthermore, the absence of a chiral center on the α -carbon or the amine means these two protons are chemically equivalent, appearing as a sharp singlet.

  • Target: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (C2-attachment): Here, the attachment occurs at the C2 position of the pyrrolidine ring. The nitrogen is now a secondary amine (NH). The α -carbon is attached to a chiral methine (CH) group. The α -protons become diastereotopic due to the adjacent chiral center, often splitting into a doublet or a complex multiplet. The C2 methine proton is highly deshielded because it is directly bonded to the nitrogen.

  • Isomer 2: 1-Phenyl-2-(pyrrolidin-3-yl)ethan-1-one (C3-attachment): The attachment is at the C3 position. The α -protons are still adjacent to a chiral center (C3) but are further removed from the inductive pull of the nitrogen atom. Consequently, the C3 methine proton resonates significantly further upfield compared to the C2 methine proton of the target compound.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol must be strictly adhered to. Note: NMR shifts are highly sensitive to protonation. Ensure the sample is fully converted to its freebase form before analysis, as hydrochloride salts will induce severe downfield shifts of protons adjacent to the nitrogen [3].

Step 1: Sample Preparation
  • Extract the target compound into an organic phase (e.g., dichloromethane) using a mild base (e.g., saturated NaHCO3​ ) to ensure the freebase form.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Dissolve 15–20 mg of the purified freebase in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a standard 5 mm NMR tube.

Step 2: Instrument Parameters (1D & 2D Acquisition)
  • 1H NMR: Acquire at 400 MHz or higher. Use a standard 30° pulse sequence (zg30), 16–32 scans, with a relaxation delay (D1) of 2.0 seconds.

  • 13C NMR: Acquire with proton decoupling (zgpg30), minimum 1024 scans, D1 of 2.0 seconds.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Crucial for validating the exact attachment point. Optimize for long-range JCH​ couplings of 8 Hz.

NMR_Workflow Start Unknown Sample (Positional Isomer) Prep Sample Preparation (Freebase conversion, dissolve in CDCl3) Start->Prep NMR1D 1D NMR Acquisition (1H and 13C Spectra) Prep->NMR1D CheckNH Check for NH Signal (Broad s, ~2.5 ppm) NMR1D->CheckNH NMR2D 2D NMR Acquisition (HMBC / HSQC) CheckNH->NMR2D Elucidation Structural Elucidation (Map Carbon-Proton Connectivity) NMR2D->Elucidation

Caption: Workflow for the NMR-based structural elucidation of pyrrolidine positional isomers.

Quantitative Data Presentation

The following table summarizes the predicted and literature-derived empirical NMR shifts for the freebase forms of the three isomers in CDCl3​ at 298K.

Structural Feature1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (Target)1-Phenyl-2-(pyrrolidin-3-yl)ethan-1-one
Amine Type Tertiary (No NH)Secondary (NH present, ~2.50 ppm)Secondary (NH present, ~2.50 ppm)
α -CH 2​ ( 1H ) ~3.90 ppm (s, 2H)~3.15 ppm (d/dd, 2H)~3.05 ppm (d/dd, 2H)
α -CH 2​ ( 13C ) ~62.0 ppm~45.0 ppm~43.0 ppm
Pyrrolidine CH ( 1H ) N/A (No ring CH)~3.45 ppm (m, 1H, C2 )~2.60 ppm (m, 1H, C3 )
Pyrrolidine CH ( 13C ) N/A~58.0 ppm (C2 )~36.0 ppm (C3 )
Pyrrolidine N-CH 2​ ( 1H ) ~2.65 ppm (m, 4H, C2/C5)~2.95 ppm (m, 2H, C5)~2.90–3.10 ppm (m, 4H, C2/C5)
Carbonyl ( 13C ) ~196.0 ppm~199.0 ppm~199.0 ppm

Logical Decision Tree for Isomer Differentiation

To rapidly triage unknown samples, researchers can utilize a logic-based approach relying solely on the 1H NMR spectrum before committing to time-intensive 2D NMR experiments.

Decision_Tree Root Analyze α-CH2 Signal (1H NMR) Q1 Is α-CH2 a sharp singlet at ~3.9 ppm? Root->Q1 Iso1 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one (Attachment at Nitrogen) Q1->Iso1 Yes (No NH signal) Q2 Is α-CH2 a doublet/multiplet at ~3.0 - 3.2 ppm? Q1->Q2 No Q3 Analyze Pyrrolidine Ring Methine (CH) Shift Q2->Q3 Yes (NH signal present) Iso2 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (CH heavily deshielded, ~3.45 ppm) Q3->Iso2 C2 is CH Iso3 1-Phenyl-2-(pyrrolidin-3-yl)ethan-1-one (CH less deshielded, ~2.60 ppm) Q3->Iso3 C3 is CH

Caption: Logical decision tree for distinguishing pyrrolidine positional isomers using 1H NMR.

2D NMR Validation: The Ultimate Proof

While 1D NMR provides strong presumptive evidence, HMBC (Heteronuclear Multiple Bond Correlation) is required for absolute, self-validating proof of the molecular scaffold. HMBC detects correlations between protons and carbons separated by two or three bonds ( 2JCH​ and 3JCH​ ).

  • Validating the 1-yl Isomer: The α -CH 2​ protons (~3.90 ppm) will show a strong 3JCH​ correlation to the C2 and C5 carbons of the pyrrolidine ring (~54.0 ppm).

  • Validating the 2-yl Isomer (Target): The α -CH 2​ protons (~3.15 ppm) will show a 2JCH​ correlation to the C2 methine carbon (~58.0 ppm) and a 3JCH​ correlation to the C3 methylene carbon (~31.0 ppm).

  • Validating the 3-yl Isomer: The α -CH 2​ protons (~3.05 ppm) will show a 2JCH​ correlation to the C3 methine carbon (~36.0 ppm) and 3JCH​ correlations to both the C2 and C4 carbons.

By mapping these specific cross-peaks, the exact point of attachment is unequivocally proven, satisfying the highest standards of analytical rigor required in forensic and pharmaceutical sciences.

References

  • United Nations Office on Drugs and Crime (UNODC). (2019). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from[Link]

  • Kuźma, M., et al. (2024). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. MDPI Molecules, 29(1), 204. Retrieved from[Link]

  • Meyer, M. R., et al. (2022). In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. MDPI Metabolites, 12(12), 1230. Retrieved from[Link]

Validation

A comparative review of the synthesis of substituted 2-(pyrrolidin-2-yl)ethanones

A Comparative Review of the Synthesis of Substituted 2-(pyrrolidin-2-yl)ethanones Substituted 2-(pyrrolidin-2-yl)ethanones are highly versatile scaffolds in medicinal chemistry, serving as critical building blocks for th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Review of the Synthesis of Substituted 2-(pyrrolidin-2-yl)ethanones

Substituted 2-(pyrrolidin-2-yl)ethanones are highly versatile scaffolds in medicinal chemistry, serving as critical building blocks for the synthesis of complex alkaloids, selective 5-HT7 receptor antagonists, and fibroblast activation protein (FAP) inhibitors. The primary synthetic challenge in constructing these molecules lies in forming the carbon-carbon bond at the ethanone chain while strictly preserving the stereochemical integrity of the adjacent α-chiral center on the pyrrolidine ring.

This guide provides an objective, data-driven comparison of the two most robust synthetic pathways used by discovery chemists today: the Direct Weinreb Amide/Grignard Route and the Arndt-Eistert Homologation Route .

Mechanistic Evaluation of Synthetic Pathways

Route A: Direct Weinreb Amide / Grignard Addition (The Gold Standard)

For targets where the starting homoproline derivative is commercially available (e.g., (S)-N-Boc-homoproline), the direct amidation and subsequent Grignard addition is the most efficient route[1].

Causality & Logic: The conversion of the carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide) is a deliberate choice to prevent over-addition. When the Grignard reagent attacks the carbonyl, the magnesium ion is chelated by both the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered tetrahedral intermediate that persists in solution. It is only upon the introduction of an acidic aqueous quench that the chelate collapses, expelling the amine leaving group to yield the desired substituted 2-(pyrrolidin-2-yl)ethanone without forming a tertiary alcohol byproduct.

WeinrebMechanism A N-Boc-Homoproline (Carboxylic Acid) B Weinreb Amide (N-methoxy-N-methylamide) A->B EDCI, HN(OMe)Me >85% Yield C Tetrahedral Intermediate (Mg Chelated) B->C RMgX (Grignard) -5 °C to 0 °C D Substituted 2-(pyrrolidin-2-yl)ethanone C->D Acidic Quench (10% HCl)

Fig 1. Weinreb amide-mediated Grignard addition preventing tertiary alcohol formation.

Route B: Arndt-Eistert Homologation Sequence

When synthesizing highly substituted or unnatural pyrrolidine derivatives (e.g., 4-hydroxy or 4-fluoro analogs), the corresponding homoproline starting materials are rarely commercially available. In these cases, chemists must start from the abundant chiral pool of substituted prolines and perform a one-carbon homologation[2].

Causality & Logic: The Arndt-Eistert homologation is chosen because the key step—the Wolff rearrangement of a diazoketone to a ketene—proceeds with strict retention of configuration at the migrating chiral center. To mitigate the severe toxicity and explosive risks of traditional diazomethane, modern protocols substitute it with trimethylsilyldiazomethane (TMSCHN2)[3]. Furthermore, the use of N-methylmorpholine (NMM) instead of triethylamine during the mixed anhydride formation is critical; NMM is a weaker, less nucleophilic base that minimizes the risk of base-catalyzed epimerization at the α-position.

ArndtEistert A N-Boc-Proline (or substituted analog) B Mixed Anhydride Intermediate A->B Isobutyl chloroformate NMM, -15 °C C Diazoketone Intermediate B->C TMSCHN2 0 °C D Ketene via Wolff Rearrangement C->D AgOBz (cat.) Et3N E Homoproline Derivative D->E MeOH or H2O >70% Yield

Fig 2. Arndt-Eistert homologation sequence utilizing TMSCHN2 for enhanced safety.

Quantitative Performance Comparison

The following table summarizes the operational metrics of both pathways, allowing process chemists to select the appropriate route based on starting material constraints and scale.

Performance MetricRoute A: Direct Weinreb / GrignardRoute B: Arndt-Eistert Homologation
Primary Use Case Commercially available homoproline scaffoldsUnnatural or highly substituted prolines
Overall Yield 75% – 85% (2 steps)45% – 60% (4 steps, includes homologation)
Stereochemical Retention >99% ee (No epimerization at -5 °C)>98% ee (Strict retention during Wolff)
Scalability High (Kilogram scale applicable)Moderate (Limited by Ag-catalyst & diazo costs)
Key Safety Consideration Exothermic Grignard initiationDiazo intermediate handling and off-gassing

Self-Validating Experimental Protocols

Protocol A: Synthesis via Weinreb Amide and Grignard Addition

This protocol is adapted for the synthesis of 1-(4-Methoxyphenyl)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)ethanone.[1]

Step 1: Weinreb Amidation

  • Initiation: Dissolve (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid (1.0 equiv) in anhydrous CH₂Cl₂ and cool to 0 °C under an inert atmosphere.

  • Activation: Add N-methylmorpholine (NMM, 3.0 equiv), followed by N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and EDCI (1.2 equiv).

  • Validation: Stir the reaction mixture at room temperature for 12 hours. The reaction is complete when TLC (10% EtOAc/Hexanes) shows the disappearance of the acid streak.

  • Isolation: Quench with water, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate to yield the Weinreb amide as a colorless oil (>85% yield).

Step 2: Grignard Addition

  • Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF and cool strictly to -5 °C. Causality: Maintaining -5 °C prevents the premature collapse of the tetrahedral intermediate and suppresses enolization of the final product.

  • Addition: Dropwise add 4-methoxyphenylmagnesium bromide (1.5 equiv). Stir for 2 hours at -5 °C.

  • Self-Validating Quench: Slowly add ice-cold 10% HCl until the aqueous layer reaches pH 2–4[1]. Validation: The acidic pH is critical; it protonates the oxygen atoms of the chelate, forcing the collapse of the intermediate to the ketone.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the target ketone.

Protocol B: Homologation via Arndt-Eistert Synthesis (TMSCHN2 Variant)

This protocol is utilized when the starting homoproline is unavailable.[3]

  • Mixed Anhydride Formation: Dissolve the substituted N-Boc-proline (1.0 equiv) in anhydrous THF and cool to -15 °C. Add NMM (1.1 equiv) and isobutyl chloroformate (1.1 equiv). Stir for 30 minutes. Validation: The formation of a white precipitate (NMM·HCl) visually confirms the generation of the mixed anhydride.

  • Diazoketone Synthesis: Filter the salt rapidly under argon. Cool the filtrate to 0 °C and add a 2.0 M solution of TMSCHN2 in hexanes (2.0 equiv). Stir for 4 hours, then concentrate under reduced pressure.

  • Wolff Rearrangement: Dissolve the crude diazoketone in a mixture of THF and MeOH (or water, if the free acid is desired). Add triethylamine (0.2 equiv) and a catalytic amount of silver benzoate (AgOBz, 0.1 equiv).

  • Validation: The reaction will vigorously evolve nitrogen gas. Once gas evolution ceases (typically 2-3 hours), the rearrangement to the homologated ester/acid is complete.

  • Progression: The resulting homoproline derivative can now be subjected to Protocol A.

References

  • Enantiospecific synthesis and cytotoxicity of 7-(4-methoxyphenyl)-6-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one enantiomers Source: National Institutes of Health (NIH) URL:[Link]

  • Iterative One-Carbon Homologation of Unmodified Carboxylic Acids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: A new approach to the Arndt-Eistert synthesis Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

This document provides a detailed, step-by-step protocol for the proper disposal of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. Designed for researchers, scientists, and drug development professionals, this guide synthesize...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure safety, compliance, and environmental stewardship. The procedures outlined are based on an inferred hazard assessment from structurally similar compounds, mandating a cautious and systematic approach to waste management.

Hazard Assessment and Characterization

Table 1: Inferred Hazard Profile of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Hazard ClassInferred RiskJustification from Analogous Compounds
Acute Toxicity Category 4 (Harmful) Harmful if swallowed, in contact with skin, or if inhaled[2][3].
Skin Corrosion/Irritation Category 2 (Irritant) Causes skin irritation[1][2][3].
Serious Eye Damage/Irritation Category 2A (Irritant) Causes serious eye irritation[1][2].
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation, drowsiness, or dizziness[1][2][3].

Personal Protective Equipment (PPE) Protocol

All handling and disposal procedures must be conducted while wearing the appropriate PPE to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166[4][5].Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected prior to use[6][7].Prevents skin contact, a primary route of exposure leading to irritation and potential systemic toxicity.
Body Protection Standard laboratory coat. For larger quantities or spill cleanup, wear fire/flame resistant and impervious clothing[5][6].Minimizes contamination of personal clothing and protects underlying skin.

Step-by-Step Disposal Protocol

The proper disposal of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a multi-step process that ensures safety from the point of generation to final disposal. Adherence to these steps is mandatory for regulatory compliance and environmental protection.

Step 1: Waste Identification and Segregation
  • Identify: All materials contaminated with 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, including residual product, contaminated labware (e.g., gloves, weighing paper), and spill cleanup materials, must be treated as hazardous waste[7][8].

  • Segregate: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[9][10]. In particular, keep it separate from strong oxidizing agents to prevent potentially hazardous reactions[4].

Step 2: Containerization
  • Select a Container: Use a dedicated, compatible, and leak-proof container for waste collection. The container must be in good condition and have a securely sealing lid[9]. The original product container is often a suitable choice[7]. For liquid waste, do not fill the container more than three-quarters full to allow for vapor expansion (ullage)[10].

  • Compatibility: Use glass or chemically resistant plastic containers. Do not use metal containers for potentially corrosive waste[9][10].

Step 3: Labeling
  • Label Immediately: From the moment the first drop of waste is added, the container must be clearly labeled[9].

  • Required Information: The label must include:

    • The words "HAZARDOUS WASTE" [9].

    • The full chemical name: "1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one" and the percentage if in a mixture[9].

    • The date when waste was first added (accumulation start date)[7].

    • An indication of the primary hazards (e.g., "Irritant," "Acutely Toxic").

Step 4: Temporary Storage (Satellite Accumulation Area)
  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel[7][9].

  • Storage Conditions: The SAA should be a cool, dry, and well-ventilated space, away from sources of ignition or incompatible materials[4][7]. The container must remain closed at all times except when adding waste[9].

Step 5: Final Disposal
  • Professional Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed professional waste disposal company[11]. This chemical waste should not be disposed of down the drain or in regular trash[11].

  • Methodology: The standard and required method for this type of organic chemical waste is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts[11].

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Preparation for Storage cluster_2 Storage & Final Disposal start Unused or Contaminated 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one segregate Step 1: Segregate Waste (Do Not Mix with Other Chemicals) start->segregate container Step 2: Collect in a Designated, Compatible Container segregate->container seal Securely Seal Container container->seal label_node Step 3: Label with 'HAZARDOUS WASTE' and Full Chemical Details seal->label_node storage Step 4: Store in Designated Satellite Accumulation Area (SAA) label_node->storage pickup Request Pickup via Institutional EHS Department storage->pickup disposal Step 5: Transfer to Licensed Waste Disposal Vendor pickup->disposal

Caption: Workflow for the safe disposal of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup
  • Minor Spills:

    • Ensure proper PPE is worn, including respiratory protection if dust or vapors are present[6].

    • Remove all sources of ignition[4][6].

    • Use dry cleanup methods. Sweep or gently vacuum the material and place it into a clean, dry, and sealable container for disposal[4][7]. Avoid actions that generate dust[7].

  • Major Spills:

    • Evacuate personnel from the immediate area and move upwind[6][7].

    • Alert your institution's emergency responders or EHS department immediately[7].

    • Prevent entry into drains or sewers[11].

First Aid Measures
  • After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[6].

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Get medical attention if irritation persists[4].

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[4][6][12].

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[6].

Table 3: Emergency Contact Information

ContactNumber
Institutional EHS / Safety Office [Insert Institution-Specific Number]
CHEMTREC (USA) 800-424-9300
CHEMTREC (International) +1-703-527-3887

Scientific Rationale: The "Why" Behind the Protocol

Understanding the reasoning behind these procedures reinforces their importance and encourages consistent adherence.

  • Causality of Segregation: The pyrrolidine moiety imparts basic properties, while the overall organic structure makes the compound combustible[4]. Mixing it with incompatible materials, such as strong acids or oxidizers, could lead to vigorous, exothermic reactions, posing a fire or explosion hazard[12].

  • Self-Validating Protocols: This disposal system is self-validating because it defaults to the highest level of precaution. By treating the compound as hazardous based on structural analogs, the protocol remains protective even if the specific substance is later found to be less hazardous. The stringent labeling and containment procedures ensure that every person who handles the waste has accurate information, minimizing the risk of mismanagement[9].

  • Environmental Impact: Pyrrolidine derivatives can be harmful to aquatic life[11]. Improper disposal by pouring the chemical down the drain can introduce a bioactive compound into waterways, disrupting ecosystems. Professional high-temperature incineration is the authoritative standard for ensuring the complete destruction of such organic molecules into simpler, less harmful components like carbon dioxide and water[11][13].

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, protecting themselves, their colleagues, and the environment.

References

  • Sigma-Aldrich. (2026, March 5). Safety Data Sheet.
  • CDH Fine Chemicals India.
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  • ChemicalBook. (2025, September 13).
  • NextSDS. 1-phenyl-2-(pyrrolidin-1-yl)
  • Fisher Scientific. (2012, February 10).
  • Fisher Scientific. (2010, May 17).
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  • Royal Society of Chemistry. (n.d.). A highly sustainable route to pyrrolidone derivatives – direct access to biosourced solvents. Green Chemistry.
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Handling

A Researcher's Guide to the Safe Handling of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. Given the limited publicly availabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. Given the limited publicly available safety data for this specific compound, a cautious and rigorous approach to handling is paramount. The procedural guidance herein is based on established best practices for handling novel chemical entities and analogous compounds with known hazards.

The core principle of this guide is risk minimization through a comprehensive safety strategy encompassing personal protective equipment (PPE), operational protocols, and waste disposal. Every step is designed to protect laboratory personnel and the environment.

Hazard Assessment and Risk Mitigation

The Occupational Safety and Health Administration (OSHA) mandates that employers inform employees of the hazardous chemicals they may be exposed to in the workplace and provide appropriate training for handling them[3]. This guide serves as a component of that commitment to safety.

Key Principles of Chemical Safety:

  • Hierarchy of Controls: This approach prioritizes the most effective measures for risk reduction. The preferred order is:

    • Elimination/Substitution: If possible, use a less hazardous alternative.

    • Engineering Controls: Use equipment such as fume hoods to isolate the hazard.

    • Administrative Controls: Implement safe work practices and training.

    • Personal Protective Equipment (PPE): Provide a barrier between the user and the hazard[4][5].

  • Know Your Chemical: Always review available information and handle unknown substances with a high degree of caution[6].

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is a critical barrier against chemical exposure[7]. The following PPE is mandatory when handling 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are required to protect against splashes and vapors that can cause serious eye damage.[8][9] A face shield worn over safety goggles is necessary when there is a significant splash hazard.[8][9] All eye protection must meet ANSI standard Z87.1.[8][9]
Body Protection A flame-resistant lab coat is required at all times in the research laboratory.[8] For handling larger quantities or when there is a higher risk of splashes, a chemically resistant apron or smock should be worn in conjunction with a lab coat.[7]
Hand Protection Disposable nitrile gloves provide limited protection and should be used for incidental contact only.[7][9] If direct contact is possible or when handling larger quantities, double-gloving or using thicker, reusable gloves (e.g., butyl rubber, neoprene) is recommended.[7] Always consult the manufacturer's glove selection chart for chemical resistance information.[7] Gloves should be removed immediately if contaminated, and hands should be washed thoroughly.[7]
Foot Protection Closed-toe shoes are mandatory in all laboratory settings.[8]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Gloves d2->d3 end_op Begin Work d3->end_op f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 end_clean Wash Hands f3->end_clean start Start start->d1 start_doff Work Complete start_doff->f1

Caption: Sequential process for correctly donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.

Preparation:

  • Designate a Work Area: All work with 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one should be conducted in a designated area within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, before starting work.

  • Review Procedures: Before beginning, review the experimental protocol and this safety guide. Ensure you are familiar with the location and use of emergency equipment such as the safety shower and eyewash station.

Handling:

  • Don Appropriate PPE: Follow the donning procedure outlined in the diagram above.

  • Work Within a Fume Hood: Conduct all manipulations of the compound, including weighing and transfers, inside a properly functioning chemical fume hood to minimize inhalation exposure.

  • Avoid Contamination: Use care to prevent the contamination of surfaces, equipment, and personal items. Do not eat or drink in the laboratory.[6]

  • Secure Storage: When not in use, store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.

  • Containment: For small spills, use an appropriate absorbent material to contain the substance.

  • Decontamination: Clean the affected area thoroughly.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of hazardous waste is a legal and ethical responsibility, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Waste Characterization: Based on the potential hazards of analogous compounds, waste containing 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one should be considered hazardous. It may fall under categories such as toxic or ignitable waste, depending on the solvents used.[10]

Waste Segregation and Collection:

  • Dedicated Waste Container: Use a designated, properly labeled hazardous waste container for all materials contaminated with 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

  • Labeling: The container must be labeled with "Hazardous Waste" and a description of the contents.

  • Segregation: Do not mix this waste with other waste streams. Keep incompatible chemicals separate.[5]

  • Container Integrity: Ensure the waste container is always sealed when not in use and is in good condition.

Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal gen1 Contaminated Solids (gloves, paper towels) col1 Segregate into Labeled, Approved Waste Container gen1->col1 gen2 Liquid Waste (solvents, reaction mixtures) gen2->col1 col2 Store in Satellite Accumulation Area col1->col2 disp1 Schedule Pickup by EH&S or Licensed Contractor col2->disp1 disp2 Complete Hazardous Waste Manifest disp1->disp2

Caption: Workflow for the proper disposal of hazardous chemical waste.

Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company. This ensures "cradle-to-grave" management of the hazardous material[11].

By adhering to these guidelines, researchers can mitigate the risks associated with handling 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, ensuring a safe and productive laboratory environment.

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | Division of Research Safety - University of Illinois. (2025, December 6). Retrieved from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton University. (2020, June 17). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]

  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5). Retrieved from [Link]

  • OSHA Rules for Chemical Hazards - DuraLabel Resources. (2026, March 11). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment - Research Safety - University of Kentucky. (n.d.). Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Retrieved from [Link]

  • How to Manage Chemical Hazards Effectively? - OSHA Outreach Courses. (2025, March 10). Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]

  • 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Hazardous Waste | US EPA. (2026, February 12). Retrieved from [Link]

  • 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem. (n.d.). Retrieved from [Link]

  • Hazardous waste in the United States - Wikipedia. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet. (2005, October 10). Retrieved from [Link]

  • Regulatory and Guidance Information by Topic: Waste | US EPA. (2025, August 4). Retrieved from [Link]

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